molecular formula C10H11BrO B176311 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 10178-57-1

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B176311
CAS No.: 10178-57-1
M. Wt: 227.1 g/mol
InChI Key: XTVAFNBOFMUWAK-UHFFFAOYSA-N
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Description

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a valuable chemical intermediate in medicinal chemistry, primarily utilized in the design and synthesis of novel bioactive compounds. Its core application lies in the development of potent and selective cannabinoid receptor 2 (CB2) agonists . These agonists are emergent targets for treating neuropathic pain, as CB2 modulation can suppress neuroinflammation and pain responses without the central nervous system side effects associated with CB1 receptor activation . Researchers have employed this dihydrobenzofuran scaffold to create compounds with improved drug-like properties, which have demonstrated efficacy in reversing neuropathic pain in established animal models . Beyond cannabinoid research, the compound serves as a versatile building block for constructing a wide range of benzofuran derivatives. Benzofuran scaffolds are privileged structures in drug discovery and are known to exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects . The bromine atom on the benzofuran core allows for further functionalization via cross-coupling reactions, enabling its use in creating complex molecular architectures for probing biological systems and developing new therapeutic agents . This makes it a critical reagent for researchers working in preclinical drug discovery and chemical biology.

Properties

IUPAC Name

7-bromo-2,2-dimethyl-3H-1-benzofuran
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InChI

InChI=1S/C10H11BrO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVAFNBOFMUWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20297455
Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10178-57-1
Record name 10178-57-1
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Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Record name 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran from o-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Starting from the readily available o-bromophenol, the synthesis proceeds through a three-step sequence: a Williamson ether synthesis, a thermal Claisen rearrangement, and a final acid-catalyzed intramolecular cyclization. This document elucidates the mechanistic underpinnings of each transformation, offers detailed, step-by-step experimental protocols, and discusses the critical parameters that govern reaction efficiency and product purity. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to constructing this important molecular framework.

Introduction: The Significance of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic structure frequently found in a wide array of natural products and pharmacologically active compounds.[1] Its rigid, planar structure, combined with its capacity for diverse functionalization, makes it an attractive scaffold for interacting with various biological targets. Derivatives have demonstrated a broad spectrum of activities, including potential antimicrobial and anticancer properties.[2][3] The specific target molecule, this compound, serves as a key intermediate for further chemical elaboration, with the bromine atom providing a synthetic handle for cross-coupling reactions and the gem-dimethyl group at the C2 position enhancing metabolic stability.

This guide details a classical and reliable synthetic route, chosen for its logical progression, high-yield transformations, and the use of well-understood, fundamental organic reactions.

Overall Synthetic Strategy

The transformation of o-bromophenol into the target dihydrobenzofuran is achieved via a three-part sequence. This strategy is designed for optimal control over each chemical conversion, minimizing side-product formation and facilitating purification of intermediates.

A high-level overview of the synthetic workflow.

G cluster_0 Part 1: O-Alkylation cluster_1 Part 2: Claisen Rearrangement cluster_2 Part 3: Intramolecular Cyclization A o-Bromophenol B 1-Bromo-2-(2-methylallyloxy)benzene A->B  Methallyl Chloride,  K₂CO₃, Acetone C 6-Bromo-2-(2-methylprop-2-en-1-yl)phenol B_ref->C  Heat (Δ),  High-boiling solvent D This compound C_ref->D  Acid Catalyst (p-TsOH),  Toluene, Heat

Figure 1: Overall Synthetic Workflow.

Part 1: O-Alkylation via Williamson Ether Synthesis

The initial step involves the formation of an aryl allyl ether through the reaction of o-bromophenol with methallyl chloride. This classic Sɴ2 reaction, known as the Williamson ether synthesis, is a cornerstone of ether preparation.

Mechanism and Experimental Rationale

The reaction proceeds in two stages. First, a moderately weak base, potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of o-bromophenol to form the corresponding phenoxide anion. This in-situ generation of the nucleophile is critical. The phenoxide then attacks the electrophilic carbon of methallyl chloride, displacing the chloride leaving group and forming the C-O bond of the ether.

The mechanism for the formation of the aryl ether intermediate.

G cluster_mech1 Mechanism: O-Alkylation start o-Bromophenoxide (Nucleophile) transition Sɴ2 Transition State start->transition Attack on C-Cl σ* reactant + Methallyl Chloride (Electrophile) reactant->transition product -> 1-Bromo-2-(2-methylallyloxy)benzene transition->product Cl⁻ departs

Figure 2: Williamson Ether Synthesis Mechanism.

Causality Behind Experimental Choices:

  • Base Selection : Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes significant hydrolysis of the methallyl chloride.[4] Its insolubility in acetone drives the reaction forward as the soluble phenoxide is formed.

  • Solvent Selection : Acetone is a polar aprotic solvent that readily dissolves the organic reactants but not the inorganic base. Its boiling point (56 °C) allows for the reaction to be conducted at a moderate temperature, accelerating the rate without causing decomposition.

  • Reagent : Methallyl chloride (3-chloro-2-methyl-1-propene) is the chosen alkylating agent because its structure directly provides the isobutenyl group necessary to form the 2,2-dimethyl moiety in the final product.[5]

Detailed Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Amount Molar Equiv.
o-Bromophenol 173.01 17.3 g 1.0
Methallyl Chloride 90.55 9.96 g (10.8 mL) 1.1
Potassium Carbonate 138.21 20.7 g 1.5

| Acetone | 58.08 | 250 mL | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-bromophenol (17.3 g, 100 mmol) and acetone (250 mL).

  • Add anhydrous potassium carbonate (20.7 g, 150 mmol) to the solution.

  • Slowly add methallyl chloride (10.8 mL, 110 mmol) to the stirring suspension.

  • Heat the mixture to reflux (approx. 56-60 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting oil in diethyl ether (150 mL) and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 1-Bromo-2-(2-methylallyloxy)benzene as a pale yellow oil. The product is typically of sufficient purity for the next step.

Part 2: Thermal Claisen Rearrangement

The second stage is a[6][6]-sigmatropic rearrangement, a powerful carbon-carbon bond-forming reaction.[6] Heating the aryl allyl ether intermediate induces an intramolecular rearrangement to produce an o-allylphenol.

Mechanism and Experimental Rationale

The Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[7][8] The C-O bond of the ether is broken simultaneously as a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-position of the benzene ring. This initially produces a non-aromatic cyclohexadienone intermediate, which rapidly undergoes tautomerization (a proton shift) to restore the aromaticity of the ring, yielding the stable phenolic product.[9]

The pericyclic mechanism of the Claisen Rearrangement.

G A Aryl Allyl Ether B Cyclic Transition State ([3,3]-Sigmatropic) A->B Heat (Δ) C Dienone Intermediate (Non-aromatic) B->C Concerted Bond Formation/Cleavage D o-Allylphenol (Aromatic Product) C->D Tautomerization (Rearomatization)

Figure 3: Claisen Rearrangement Mechanism.

Causality Behind Experimental Choices:

  • Thermal Conditions : The reaction requires significant thermal energy (typically >200 °C) to overcome the activation energy for the concerted rearrangement.

  • Solvent : High-boiling, inert solvents like N,N-diethylaniline or simply heating the substrate neat (without solvent) are common practices. The solvent serves to maintain a consistent high temperature and prevent localized overheating or decomposition.

Detailed Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Amount Molar Equiv.
1-Bromo-2-(2-methylallyloxy)benzene 227.10 22.7 g 1.0

| N,N-Diethylaniline (optional) | 149.23 | 50 mL | - |

Procedure:

  • Place the 1-Bromo-2-(2-methylallyloxy)benzene (22.7 g, 100 mmol) into a 100 mL three-neck flask equipped with a thermometer, a reflux condenser, and a nitrogen inlet.

  • (Optional) Add N,N-diethylaniline (50 mL) as a solvent.

  • Heat the mixture under a nitrogen atmosphere to 200-220 °C.

  • Maintain this temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature.

  • If performed neat, the crude product can be purified directly. If a solvent was used, dissolve the mixture in diethyl ether (200 mL) and wash with 2 M HCl (3 x 75 mL) to remove the N,N-diethylaniline, followed by water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to afford 6-Bromo-2-(2-methylprop-2-en-1-yl)phenol as a viscous oil.

Part 3: Acid-Catalyzed Intramolecular Cyclization

The final step constructs the dihydrobenzofuran ring through an acid-catalyzed intramolecular hydroalkoxylation. This reaction efficiently closes the five-membered ring to yield the target molecule.

Mechanism and Experimental Rationale

The reaction is initiated by the protonation of the alkene's double bond by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[10] This protonation follows Markovnikov's rule, leading to the formation of the more stable tertiary carbocation at the internal carbon of the former double bond. The nucleophilic phenolic hydroxyl group then performs an intramolecular attack on this electrophilic carbocation, forming the new C-O bond and closing the ring. A final deprotonation step regenerates the acid catalyst and yields the neutral dihydrobenzofuran product.

The mechanism for the acid-catalyzed ring closure.

G A o-Allylphenol + H⁺ B Alkene Protonation A->B C Tertiary Carbocation Intermediate B->C Markovnikov's Rule D Intramolecular Attack (Ring Closure) C->D Nucleophilic Attack by Phenolic -OH E Oxonium Ion D->E F Final Product + H⁺ E->F Deprotonation

Figure 4: Intramolecular Cyclization Mechanism.

Causality Behind Experimental Choices:

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) is an effective and easily handled solid acid catalyst for this type of cyclization.[11] It is strong enough to initiate the reaction without causing significant charring or side reactions often associated with stronger mineral acids like H₂SO₄.

  • Solvent and Conditions : Toluene is an excellent solvent as it is relatively non-polar and allows the reaction to be heated to reflux (~111 °C), providing the necessary thermal energy. The use of a Dean-Stark apparatus is recommended to remove water formed during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Amount Molar Equiv.
6-Bromo-2-(2-methylprop-2-en-1-yl)phenol 227.10 22.7 g 1.0
p-Toluenesulfonic acid monohydrate 190.22 0.95 g 0.05

| Toluene | 92.14 | 200 mL | - |

Procedure:

  • Set up a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Add 6-Bromo-2-(2-methylprop-2-en-1-yl)phenol (22.7 g, 100 mmol), toluene (200 mL), and p-TsOH monohydrate (0.95 g, 5 mmol) to the flask.

  • Heat the mixture to reflux and collect any water in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexane) to yield This compound as a white to off-white solid.

Summary and Conclusion

This guide has outlined a reliable and well-characterized three-step synthesis of this compound from o-bromophenol. By leveraging fundamental organic reactions—Williamson ether synthesis, Claisen rearrangement, and acid-catalyzed cyclization—the target molecule can be produced in good overall yield. The detailed mechanistic discussions and step-by-step protocols provide a solid foundation for researchers to successfully implement this synthesis in a laboratory setting. The strategic choices of reagents and conditions at each stage are crucial for maximizing yield and purity, ultimately providing efficient access to this valuable building block for drug discovery and development.

References

  • Title: 3.2.5: Reactions of Ethers- Claisen Rearrangement Source: Chemistry LibreTexts URL: [Link]

  • Title: Ch24: Claisen rearrangement Source: University of Calgary URL: [Link]

  • Title: Claisen rearrangement Source: Wikipedia URL: [Link]

  • Title: 18.4: Reactions of Ethers - Claisen Rearrangement Source: Chemistry LibreTexts URL: [Link]

  • Title: Claisen Rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS Source: Journal of the Korean Chemical Society URL: [Link]

  • Title: Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols Source: Sci-Hub URL: [Link]

  • Title: Preparation method of 7-bromobenzofuran - CN103724305A Source: Google Patents URL
  • Title: Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity Source: ResearchGate URL: [Link]

  • Title: Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - US4297284A Source: Google Patents URL
  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry Source: YouTube URL: [Link]

  • Title: The mechanism of the acid-catalysed cyclization of labdadienols Source: RSC Publishing URL: [Link]

  • Title: Methallyl chloride Source: Wikipedia URL: [Link]

  • Title: Hydrolysis of allyl halides - US2313767A Source: Google Patents URL
  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: National Institutes of Health (NIH) URL: [Link]

Sources

physicochemical properties of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Executive Summary

This technical guide provides a comprehensive analysis of the (CAS No: 10178-57-1). Benzofuran scaffolds are pivotal in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2][3] A thorough understanding of the properties of halogenated derivatives like the title compound is critical for professionals in drug development and chemical synthesis, as these properties govern reactivity, bioavailability, and formulation. This document consolidates key physical data, offers detailed experimental protocols for their validation, and contextualizes the compound's relevance, serving as an essential resource for researchers and scientists.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a recurring structural motif in a multitude of natural products and synthetic compounds with significant pharmacological value.[3] Derivatives have been shown to possess anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The introduction of a bromine atom at the 7-position, combined with the gem-dimethyl group at the 2-position of the dihydrofuran ring, creates a unique electronic and steric profile. This modification can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, a precise characterization of its fundamental physicochemical properties is not merely an academic exercise but a foundational requirement for its application in rational drug design and synthetic chemistry.

Chemical Identity and Core Properties

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The structural and fundamental properties of this compound are summarized below.

Caption: Molecular Structure of this compound.

PropertyValueSource
CAS Number 10178-57-1[4][5]
Molecular Formula C₁₀H₁₁BrO[4]
Molecular Weight 227.10 g/mol [4][6]
Density 1.383 g/cm³[4]
Boiling Point 261 °C at 760 mmHg[4][7]
Flash Point 103.4 °C[4][7]
Refractive Index 1.551[4]
Vapor Pressure 0.0192 mmHg at 25°C[4]
Melting Point No data available[7]
InChI InChI=1/C10H11BrO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6H2,1-2H3[4]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The following sections detail the expected spectral characteristics for this compound, grounded in the analysis of structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a specific spectrum for the title compound is not publicly available, we can predict the ¹H and ¹³C NMR spectra with high confidence based on known chemical shift principles and data from related structures.[8][9]

  • ¹H NMR (Expected):

    • Aromatic Region (δ 6.5-7.5 ppm): The benzene ring will exhibit three protons. Based on the structure of 7-bromo-2,3-dihydrobenzofuran, we expect a triplet around δ 6.75 ppm and two doublets of doublets around δ 7.2-7.3 ppm.[9] The bromine atom will induce downfield shifts on adjacent protons.

    • Methylene Protons (δ ~3.0 ppm): The CH₂ group at the 3-position is expected to appear as a singlet, as there are no adjacent protons to couple with.

    • Gem-dimethyl Protons (δ ~1.5 ppm): The two methyl groups at the 2-position are equivalent and will appear as a sharp singlet, integrating to 6 protons.

  • ¹³C NMR (Expected):

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected, with the carbon attached to the oxygen appearing most downfield and the carbon bearing the bromine atom showing a characteristic signal in the lower end of the aromatic region.

    • Quaternary Carbons (δ ~85 ppm and δ ~45 ppm): The C2 carbon (bearing the gem-dimethyl groups and oxygen) will be significantly downfield. The C3a and C7a carbons within the aromatic system will also be quaternary.

    • Methylene Carbon (δ ~30 ppm): The C3 carbon.

    • Methyl Carbons (δ ~25 ppm): The two equivalent methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the key diagnostic feature in the mass spectrum would be the isotopic pattern of bromine.

  • Molecular Ion (M⁺): A prominent molecular ion peak would be observed. Crucially, it will appear as a doublet of nearly equal intensity at m/z 226 and 228, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation: A primary fragmentation pathway would be the loss of a methyl group (•CH₃) to form a stable cation, resulting in peaks at m/z 211 and 213. This fragment is often the base peak in similar structures.[10]

G mol [C₁₀H₁₁BrO]⁺ m/z = 226/228 frag1 [C₉H₈BrO]⁺ m/z = 211/213 mol->frag1 - •CH₃

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be characterized by the following absorption bands:

  • ~2950-2850 cm⁻¹: C-H stretching vibrations from the alkyl (methyl and methylene) groups.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage within the dihydrofuran ring.

  • ~1100-1000 cm⁻¹: Symmetric C-O-C stretching.

  • Below 800 cm⁻¹: Vibrations corresponding to the C-Br bond.

Experimental Determination of Properties: Protocols and Rationale

To ensure data integrity, standardized experimental protocols must be employed. The following section outlines the methodologies for determining key physicochemical properties.

G cluster_start Synthesis & Purification cluster_analysis Analysis Workflow synthesis Synthesis of Crude Product purification Column Chromatography / Recrystallization synthesis->purification structural Structural Confirmation (NMR, MS, IR) purification->structural physical Physical Properties (MP, BP, Solubility) structural->physical purity Purity Assessment (HPLC, GC) structural->purity

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Determination of Boiling Point
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol uses simple distillation under atmospheric pressure.

  • Methodology:

    • Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

    • Place a sample of the purified compound (approx. 2-3 mL) into the round-bottom flask along with a boiling chip to ensure smooth boiling.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Heat the flask gently.

    • Record the temperature at which a steady distillation rate is achieved and condensate is consistently forming on the thermometer bulb. This temperature range is the boiling point.

  • Causality: Using a boiling chip prevents "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form, ensuring an accurate and safe measurement. The thermometer placement is critical; if too high, it will record a temperature lower than the actual boiling point, and if too low, it will be influenced by the superheated liquid.

Protocol 2: Spectroscopic Analysis (General)
  • Principle: Each spectroscopic technique interacts with the molecule in a unique way to provide structural information. Proper sample preparation is key to obtaining high-quality data.

  • Methodology:

    • NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial as it must dissolve the sample without contributing interfering signals to the proton spectrum. Transfer the solution to an NMR tube.

    • MS (via GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Inject a small volume (1 µL) into the GC-MS instrument. The gas chromatograph will separate the sample from any minor impurities before it enters the mass spectrometer.

    • FT-IR: As the compound is likely a liquid or low-melting solid at room temperature, a spectrum can be obtained by placing a single drop of the neat liquid between two salt (NaCl or KBr) plates.

  • Trustworthiness: Using a deuterated solvent for NMR is a self-validating step; the instrument locks onto the deuterium signal, stabilizing the magnetic field for high-resolution data. In GC-MS, the retention time from the GC provides an additional layer of identification alongside the mass spectrum.

Synthesis and Applications

While numerous methods exist for synthesizing benzofurans[3][11], a common approach for this type of structure involves the reaction of a substituted phenol with a suitable alkylating agent followed by cyclization. A plausible route could start with the bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuranol, a known metabolite of the pesticide Carbofuran.[10][12]

The primary application for a compound like this compound is as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom serves as a versatile chemical handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

According to available safety data, this compound is associated with several hazards.[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[7] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate whose physicochemical properties are well-defined by its structure. This guide has consolidated its known physical constants, provided a predictive analysis of its spectroscopic characteristics, and outlined robust protocols for experimental verification. This foundational knowledge is indispensable for researchers aiming to leverage this and similar halogenated benzofurans in the fields of drug discovery, organic synthesis, and materials science.

References

  • 7-bromo-2-methyl-3-nitro-1-benzofuran - C9H6BrNO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896. PubChem. [Link]

  • Sheng, J. Molecular machines. University of Groningen. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). [Link]

  • CN103724305A - Preparation method of 7-bromobenzofuran.
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An In-depth Technical Guide to 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic molecules. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, discusses its potential applications as a building block in drug development, and provides essential safety and handling protocols. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are cornerstone structures in the field of medicinal chemistry, recognized for their presence in a vast array of pharmacologically active compounds.[1][2][3] These heterocyclic systems are known to exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] The dihydro-benzofuran variant, particularly with alkyl substitutions like the 2,2-dimethyl group, offers a three-dimensional architecture that can be pivotal for specific and high-affinity interactions with biological targets.

The introduction of a bromine atom at the 7-position, as in this compound, further enhances its utility. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity and build diverse chemical libraries for drug screening. This makes the title compound a valuable intermediate for developing novel therapeutics.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 10178-57-1[4][5][6]
Molecular Formula C₁₀H₁₁BrO[4][7]
Molecular Weight 227.10 g/mol [4][7]
Appearance Not specified; likely a solid or oilN/A
Boiling Point 261°C at 760 mmHg[4]
Density 1.383 g/cm³[4]
Flash Point 103.4°C[4]
Refractive Index 1.551[4]
Vapor Pressure 0.0192 mmHg at 25°C[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted dihydro-benzofurans can be approached through several established routes. A common and effective strategy involves the cyclization of an appropriately substituted phenol. Below is a detailed, plausible two-step synthetic protocol for preparing this compound, starting from the commercially available 2,3-Dihydro-2,2-dimethyl-7-benzofuranol.

Plausible Synthetic Pathway: Electrophilic Aromatic Bromination

The most direct route to the title compound is the electrophilic aromatic substitution on the electron-rich phenol ring of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (CAS 1563-38-8), followed by modification of the hydroxyl group if necessary. However, a more common general approach involves the cyclization of a brominated phenol precursor.

A logical pathway begins with 2-bromophenol, which undergoes alkylation followed by an intramolecular cyclization.

Step-by-Step Experimental Protocol:

Step 1: O-Alkylation of 2-Bromophenol

  • To a solution of 2-bromophenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a suitable base like potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add 3-chloro-3-methyl-1-butyne (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude propargyl ether intermediate.

Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming a phenoxide nucleophile. The subsequent Sₙ2 reaction with the alkyl halide forms the ether linkage. Acetone is a common solvent for this transformation due to its polarity and appropriate boiling point.

Step 2: Thermal Rearrangement and Cyclization

  • Dissolve the crude propargyl ether from Step 1 in a high-boiling point solvent like N,N-diethylaniline.

  • Heat the solution to a high temperature (typically 180-220°C) to induce a Claisen rearrangement followed by an intramolecular hydroalkoxylation (cyclization).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify the product using silica gel column chromatography to obtain this compound.

Causality: The high temperature facilitates a[8][8]-sigmatropic rearrangement (Claisen rearrangement) to form an allenyl phenol intermediate. This is immediately followed by an intramolecular nucleophilic attack of the phenolic oxygen onto the central carbon of the allene, which, after tautomerization, yields the stable dihydro-benzofuran ring system.

G cluster_start Starting Materials cluster_reaction1 Step 1: O-Alkylation cluster_reaction2 Step 2: Cyclization A 2-Bromophenol R1 K₂CO₃, Acetone Reflux A->R1 B 3-Chloro-3-methyl-1-butyne B->R1 P1 Intermediate Propargyl Ether R1->P1 SN2 Reaction R2 N,N-Diethylaniline ~200°C P1->R2 P2 7-Bromo-2,2-dimethyl- 2,3-dihydro-1-benzofuran R2->P2 Claisen Rearrangement & Intramolecular Cyclization

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedure:

  • Engineering Controls: Always handle the compound inside a certified chemical fume hood to prevent inhalation of vapors or dust. 2[9]. Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. 3[9]. Skin Protection: Wear a flame-resistant lab coat and compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. 4[9][10]. Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [9] * Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [10] * Ingestion: Rinse mouth and seek immediate medical attention.

[9][10]Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. K[9][10]eep away from strong oxidizing agents and strong acids. The compound should be stored locked up.

This compound is a well-defined chemical entity with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Its structural features—a dihydro-benzofuran core and a synthetically tractable bromine handle—make it an attractive starting point for the development of novel compounds with diverse pharmacological profiles. Adherence to rigorous safety protocols is essential when handling this compound. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this valuable building block into their research and development programs.

References

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Spectroscopic Characterization of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories

Abstract

Introduction and Molecular Structure

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a halogenated heterocyclic compound belonging to the dihydrobenzofuran class. The core structure consists of a benzene ring fused to a five-membered dihydrofuran ring, with a bromine atom at position 7 and two methyl groups at position 2. These structural features are key determinants of its spectroscopic behavior. The benzofuran scaffold is of significant interest in medicinal chemistry, appearing in numerous biologically active compounds.

Below is a diagram illustrating the molecular structure and the numbering convention used for the purpose of spectroscopic assignment.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects and comparison with related compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the ether linkage, as well as the shielding/deshielding effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale and Comparative Analysis
C2-CH₃ (6H)~1.45Singlet (s)N/AThe two methyl groups at C2 are equivalent and adjacent to a quaternary carbon, resulting in a single, sharp peak. In the related 2,3-dihydro-2,2-dimethyl-7-benzofuranol, this signal appears around 1.4 ppm.
C3-H₂ (2H)~3.00Singlet (s)N/AThe methylene protons at C3 are adjacent to a quaternary carbon (C2), so no proton-proton coupling is expected, leading to a singlet. Its proximity to the aromatic ring and the ether oxygen will shift it downfield.
H-4 (1H)~7.20Doublet (d)~8.0This proton is ortho to the bromine atom and will be deshielded. It will be coupled to H-5. For 7-bromo-2,3-dihydro-1-benzofuran, the aromatic protons appear between δ 6.75 and 7.27 ppm.[1]
H-5 (1H)~6.80Triplet (t) or Doublet of Doublets (dd)~8.0This proton is coupled to both H-4 and H-6. The electron-donating ether group will cause some shielding relative to the other aromatic protons.
H-6 (1H)~7.10Doublet (d)~8.0This proton is coupled to H-5 and is situated meta to the bromine, experiencing moderate deshielding.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The bromine atom will cause a significant downfield shift for the carbon it is attached to (C-7) and will also influence the shifts of the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
C2-C H₃~28Typical chemical shift for methyl groups on a quaternary carbon.
C 3~42Aliphatic methylene carbon adjacent to an aromatic ring.
C 2~88Quaternary carbon bonded to an oxygen atom (ether linkage).
C 7~110Carbon directly attached to bromine, experiencing a strong deshielding effect.
C 5~122Aromatic CH carbon.
C 4~125Aromatic CH carbon, influenced by the adjacent bromine.
C 6~128Aromatic CH carbon.
C 3a~130Aromatic quaternary carbon at the ring junction.
C 7a~158Aromatic quaternary carbon bonded to the ether oxygen.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100-3000Aromatic C-H stretchMediumCharacteristic of C-H bonds on the benzene ring.
2980-2850Aliphatic C-H stretchMedium-StrongFrom the methyl and methylene groups.
1600-1450Aromatic C=C stretchMedium-StrongMultiple bands are expected in this region due to the benzene ring.
1250-1200Aryl-O stretch (asymmetric)StrongCharacteristic of the C-O-C ether linkage where one carbon is part of an aromatic ring.
1100-1000C-Br stretchMediumThe carbon-bromine bond vibration typically appears in this region.
~800Aromatic C-H bend (out-of-plane)StrongThe substitution pattern on the benzene ring will determine the exact position of this band.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and several characteristic fragment ions. The presence of bromine will be readily identifiable from the isotopic pattern of the molecular ion.

Predicted Molecular Ion and Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

  • [M]⁺: m/z 226 (for C₁₀H₁₁⁷⁹BrO)

  • [M+2]⁺: m/z 228 (for C₁₀H₁₁⁸¹BrO)

Predicted Fragmentation Pathway

The fragmentation of this compound is likely to proceed through several key pathways. The most favorable fragmentation is often the loss of a methyl group to form a stable carbocation.

M [M]⁺˙ m/z 226/228 M_minus_CH3 [M - CH₃]⁺ m/z 211/213 M->M_minus_CH3 - CH₃˙ M_minus_Br [M - Br]⁺ m/z 147 M->M_minus_Br - Br˙ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z 183/185 M_minus_CH3->M_minus_CH3_minus_CO - CO

Figure 2. Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

  • m/z 211/213 ([M-CH₃]⁺): Loss of a methyl radical from the molecular ion is a highly probable fragmentation, leading to a stable oxonium ion. This is often the base peak in the mass spectra of similar 2,2-dimethyl-2,3-dihydrobenzofurans.

  • m/z 183/185 ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment is a common pathway for benzofuran derivatives.

  • m/z 147 ([M-Br]⁺): Loss of the bromine radical would result in a fragment at m/z 147.

Experimental Protocols

While experimental data for the target compound is not currently available, the following are standard, validated protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer with a proton frequency of at least 300 MHz.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Conclusion

This guide provides a predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental spectroscopic principles and comparison with closely related, experimentally characterized molecules. While this document serves as a valuable resource for anticipating the spectral features of the target compound, it is imperative that these predictions be confirmed by experimental data once it becomes available. The methodologies outlined herein represent standard practices for obtaining high-quality spectroscopic data for the structural elucidation of organic compounds.

References

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solubility of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and presents a robust experimental framework for empirical determination. Our approach is grounded in scientific integrity, providing not just data, but a deeper understanding of the molecular interactions at play.

Introduction: The Significance of Solubility in Research and Development

Solubility, the capacity of a solute to dissolve in a solvent, is a fundamental physicochemical property critical in numerous scientific disciplines, particularly in drug discovery and development.[1][2] The bioavailability, formulation, and efficacy of a potential therapeutic agent are intrinsically linked to its solubility.[1][2] An understanding of a compound's solubility profile across a range of solvents is therefore not merely academic, but a cornerstone of successful research and development. This guide focuses on this compound, a substituted benzofuran. The benzofuran scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4]

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[5][6] The principle of "like dissolves like" serves as a valuable initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8][9][10][11]

This compound possesses the following structural features:

  • A Benzofuran Core: This fused aromatic and heterocyclic ring system is the backbone of the molecule.

  • A Bromo Substituent: The presence of a bromine atom at the 7-position introduces polarity due to the electronegativity difference between bromine and carbon.

  • Two Methyl Groups: Located at the 2-position, these nonpolar alkyl groups contribute to the lipophilicity of the molecule.

  • A Dihydrofuran Ring: The saturated portion of the furan ring adds to the nonpolar character.

Overall, this compound can be characterized as a largely nonpolar molecule with a region of moderate polarity arising from the ether linkage in the benzofuran ring and the carbon-bromine bond. The bulky, nonpolar dimethyl groups and the aromatic benzene ring are expected to dominate its solubility behavior, favoring dissolution in nonpolar or moderately polar organic solvents.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents:

Solvent Class Examples Predicted Solubility Rationale
Nonpolar Aprotic Hexane, TolueneHighThe nonpolar nature of these solvents aligns well with the predominantly hydrophobic character of the target molecule.[12]
Polar Aprotic Dichloromethane, Chloroform, Ethyl AcetateHigh to ModerateThese solvents possess a dipole moment and can engage in dipole-dipole interactions, which should be sufficient to solvate the polar regions of the molecule.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Moderate to LowWhile polar, the increased polarity of these solvents might lead to less favorable interactions with the large nonpolar regions of the solute.
Polar Protic Methanol, Ethanol, IsopropanolLowThese solvents are capable of hydrogen bonding.[5] Since this compound lacks hydrogen bond donors, it is unlikely to dissolve well in these solvents. The solubility is expected to decrease with increasing alcohol chain length.
Highly Polar Protic WaterVery Low / InsolubleThe molecule's inability to form strong hydrogen bonds and its large hydrophobic surface area would lead to very poor aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[13][14]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[13] The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess of This compound prep_solvent Add a known volume of the selected organic solvent prep_compound->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitation Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep_vial->agitation equilibrium Allow to settle agitation->equilibrium filtration Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids equilibrium->filtration collection Collect the clear filtrate (saturated solution) filtration->collection dilution Dilute the filtrate with a suitable mobile phase collection->dilution hplc Analyze by a validated HPLC-UV method dilution->hplc quantification Quantify against a calibration curve hplc->quantification

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Vials: To a series of glass vials, add an excess amount of this compound (e.g., 10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C). Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) to remove all undissolved particles.

  • Sample Preparation for Analysis: Prepare a calibration curve by dissolving known concentrations of this compound in the mobile phase to be used for analysis. Dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted samples and calibration standards using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The solubility is calculated from the concentration of the undiluted filtrate.

Safety Considerations

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. A safety data sheet (SDS) for a related compound indicates that it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18]

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Based on its molecular structure, it is predicted to be highly soluble in nonpolar organic solvents and moderately soluble in polar aprotic solvents, with low solubility in polar protic solvents. For precise and reliable data, the shake-flask method provides a robust experimental approach. The detailed protocol provided in this guide serves as a self-validating system for the accurate determination of its solubility profile.

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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,2-Dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and materials science. Understanding the reactivity of this core, particularly in electrophilic substitution reactions, is paramount for the rational design and synthesis of novel derivatives with tailored functions. This guide provides a comprehensive exploration of the electrophilic substitution reactions of 2,2-dimethyl-2,3-dihydro-1-benzofuran, offering in-depth mechanistic insights, field-proven experimental protocols, and a thorough analysis of the factors governing regioselectivity. As a senior application scientist, the aim is to bridge theoretical knowledge with practical application, empowering researchers to confidently navigate the chemical space of this important heterocyclic system.

Introduction: The Structural and Electronic Landscape of 2,2-Dimethyl-2,3-dihydro-1-benzofuran

2,2-Dimethyl-2,3-dihydro-1-benzofuran, a heterocyclic compound, features a benzene ring fused to a five-membered dihydrofuran ring. The dihydrofuran portion of the molecule contains a gem-dimethyl group at the 2-position, which imparts specific steric and electronic characteristics. The oxygen atom in the dihydrofuran ring, with its lone pairs of electrons, plays a crucial role in activating the aromatic ring towards electrophilic attack. This electron-donating effect is primarily directed towards the ortho and para positions of the benzene ring, making these sites more nucleophilic. Consequently, electrophilic substitution reactions on this scaffold are generally facile and exhibit distinct regioselectivity.

Regioselectivity in Electrophilic Aromatic Substitution

The directing influence of the fused dihydrofuran ring in electrophilic aromatic substitution (EAS) is a key consideration. The oxygen atom, being an electron-donating group, activates the aromatic ring, favoring substitution at the ortho and para positions relative to the ether linkage. In the case of 2,2-dimethyl-2,3-dihydro-1-benzofuran, the available positions for substitution on the benzene ring are C4, C5, C6, and C7.

The primary directing effect of the oxygen atom would suggest that substitution is most likely to occur at the positions ortho (C7) and para (C5) to the ether oxygen. The alkyl portion of the dihydrofuran ring has a minor electron-donating inductive effect, which also contributes to the activation of the aromatic ring. The interplay of these electronic effects, along with steric hindrance from the gem-dimethyl group, ultimately dictates the regiochemical outcome of the reaction.

Caption: Factors influencing regioselectivity in 2,2-dimethyl-2,3-dihydro-1-benzofuran.

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions of 2,2-dimethyl-2,3-dihydro-1-benzofuran, including nitration, halogenation, Friedel-Crafts acylation, and formylation. Each reaction is discussed with respect to its mechanism, regioselectivity, and is accompanied by a detailed experimental protocol.

Nitration

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism and Regioselectivity:

The nitration of 2,2-dimethyl-2,3-dihydro-1-benzofuran has been shown to yield a mixture of the 5-nitro and 7-nitro isomers. The formation of these products is consistent with the ortho- and para-directing influence of the ether oxygen. The ratio of these isomers can be influenced by the reaction conditions.

Caption: Nitration of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

Experimental Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-5-nitrobenzofuran [1]

  • Materials:

    • 2,3-dihydro-2,2-dimethylbenzofuran (100.0 g, 0.67 mol)

    • Concentrated nitric acid (43 mL)

    • Concentrated sulfuric acid (50 mL)

    • Diethyl ether

    • Anhydrous magnesium chloride

    • Ice

    • Silica gel for column chromatography

    • Toluene-n-hexane (9:1) elution solvent

  • Procedure:

    • To a stirred solution of 2,3-dihydro-2,2-dimethylbenzofuran, an ice-cold mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise over a period of one hour, maintaining the temperature at 5°C.

    • After the addition is complete, the mixture is stirred at 0°C for an additional 2.5 hours.

    • The reaction mixture is then poured into ice water and the product is extracted with diethyl ether.

    • The combined ether extracts are dried over anhydrous magnesium chloride and filtered.

    • The solvent is evaporated under reduced pressure to yield a black oil.

    • The crude product is purified by column chromatography on silica gel using a toluene-n-hexane (9:1) mixture as the eluent to afford 2,3-dihydro-2,2-dimethyl-5-nitrobenzofuran as a solid (50.0 g).

Experimental Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran

The synthesis of the 7-nitro isomer is typically achieved through a multi-step process involving the thermal rearrangement and cyclization of 1-methallyloxy-2-nitrobenzene.[2]

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., bromine or chlorine) onto the aromatic ring. Bromination is a common example and is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst or in a suitable solvent.

Mechanism and Regioselectivity:

Based on the electronic effects of the dihydrofuran ring, bromination is expected to occur preferentially at the 5- and 7-positions. The choice of solvent and reaction conditions can influence the regioselectivity. For instance, bromination of benzofuran itself in acetic acid leads to the formation of 2,3-dibromo-2,3-dihydrobenzofuran, indicating an initial addition reaction. However, under different conditions, substitution on the benzene ring can be achieved.

Experimental Protocol: Bromination of Benzofuran (Adapted for 2,2-Dimethyl-2,3-dihydro-1-benzofuran)

  • Materials:

    • 2,2-Dimethyl-2,3-dihydro-1-benzofuran

    • Bromine (Br₂)

    • Acetic acid

    • Diethyl ether

    • Aqueous sodium thiosulfate (0.01 N)

    • Anhydrous sodium sulfate

  • Procedure:

    • Equimolar amounts of 2,2-dimethyl-2,3-dihydro-1-benzofuran and bromine are dissolved in acetic acid at room temperature.

    • The reaction is monitored until the color of the bromine fades.

    • The reaction mixture is then diluted with water and extracted with diethyl ether.

    • The ethereal extract is washed with aqueous sodium thiosulfate and then with water.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude brominated product.

    • Purification can be achieved by recrystallization or column chromatography to isolate the 5-bromo and/or 7-bromo isomers.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto an aromatic ring. The reaction typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism and Regioselectivity:

The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. As with other electrophilic substitutions on this scaffold, acylation is expected to occur at the C5 and C7 positions. The electron-withdrawing nature of the introduced acyl group deactivates the ring, preventing further acylation.

A Aromatic Ring D Acylium Ion (Electrophile) A->D Nucleophilic Attack B Acyl Halide/Anhydride C Lewis Acid (e.g., AlCl₃) B->C Activation C->D E Arenium Ion Intermediate D->E F Acylated Product E->F Deprotonation

Caption: General workflow for Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride (General Procedure)

A specific protocol for the Friedel-Crafts acylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran is not detailed in the provided search results. However, a general and reliable procedure for the acylation of electron-rich aromatic compounds can be followed.

  • Materials:

    • 2,2-Dimethyl-2,3-dihydro-1-benzofuran

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ice

  • Procedure:

    • In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture to 0°C.

    • Slowly add acetyl chloride to the suspension while maintaining the temperature at 0°C.

    • Add a solution of 2,2-dimethyl-2,3-dihydro-1-benzofuran in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

    • Allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.

    • Carefully quench the reaction by slowly adding crushed ice, followed by 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the acylated product(s).

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

Mechanism and Regioselectivity:

The Vilsmeier reagent acts as the electrophile in this reaction. Given the electron-rich nature of the 2,2-dimethyl-2,3-dihydro-1-benzofuran ring system, formylation is expected to proceed smoothly, likely at the C5 and/or C7 positions. The reaction is generally regioselective, favoring substitution at the less sterically hindered para position if both ortho and para are activated.[1]

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure) [1]

  • Materials:

    • 2,2-Dimethyl-2,3-dihydro-1-benzofuran

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride

    • Sodium acetate

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the substrate in DMF at 0°C, add the Vilsmeier reagent (pre-formed or generated in situ from POCl₃ and DMF).

    • Allow the mixture to stir at room temperature for several hours.

    • Quench the reaction at 0°C by adding a solution of sodium acetate in water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • After filtration, concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the formylated product.

Data Summary

The following table summarizes the expected products and general conditions for the electrophilic substitution reactions of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

ReactionElectrophileReagentsExpected Major Products
Nitration NO₂⁺HNO₃, H₂SO₄5-Nitro and 7-Nitro isomers
Bromination Br⁺ (polarized Br₂)Br₂, Acetic Acid5-Bromo and 7-Bromo isomers
Friedel-Crafts Acylation RCO⁺RCOCl, AlCl₃5-Acyl and 7-Acyl isomers
Vilsmeier-Haack Formylation [Me₂N=CHCl]⁺POCl₃, DMF5-Formyl and 7-Formyl isomers

Conclusion

The electrophilic substitution reactions of 2,2-dimethyl-2,3-dihydro-1-benzofuran provide a versatile toolkit for the functionalization of this important heterocyclic scaffold. The inherent electronic properties of the molecule, dominated by the electron-donating ether oxygen, direct substitution primarily to the C5 and C7 positions. By understanding the underlying mechanisms and employing the detailed protocols provided in this guide, researchers can effectively synthesize a diverse range of derivatives for applications in drug discovery and materials science. The provided methodologies serve as a robust foundation for further exploration and optimization, enabling the continued development of novel compounds based on the 2,2-dimethyl-2,3-dihydro-1-benzofuran core.

References

  • PrepChem. Synthesis of 2,3-dihydro-2,2-dimethyl-5-nitrobenzofuran. Available at: [Link]

  • PrepChem. Synthesis of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Available at: [Link]

Sources

The Therapeutic Potential of Substituted 2,3-Dihydro-1-Benzofurans: A Survey of Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] Its unique three-dimensional structure and capacity for diverse substitutions allow for fine-tuning of its physicochemical properties to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the prominent biological activities exhibited by substituted 2,3-dihydro-1-benzofurans, including their anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for assessing these activities, offering a valuable resource for researchers and drug development professionals.

The 2,3-Dihydro-1-Benzofuran Scaffold: A Foundation for Bioactivity

The 2,3-dihydro-1-benzofuran core, consisting of a fused benzene and dihydrofuran ring system, is a key pharmacophore found in many bioactive molecules.[2] Unlike its planar aromatic counterpart, benzofuran, the dihydro- derivative possesses a non-planar, three-dimensional conformation that can be crucial for specific interactions within the binding pockets of enzymes and receptors. The versatility of this scaffold is further enhanced by the potential for substitution at multiple positions, allowing for the strategic modification of lipophilicity, electronic properties, and steric bulk to optimize biological activity and drug-like properties.[3] Synthetic strategies to access this core are well-established, ranging from classical cyclization reactions to modern catalytic methods, providing a robust platform for the generation of diverse chemical libraries.[4][5][6]

cluster_0 Drug Discovery Workflow Synthesis Scaffold Synthesis & Library Generation Screening In Vitro Screening (Target & Phenotypic) Synthesis->Screening Test Biological Activity SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Identify Hits Lead_Opt Lead Optimization (ADMET Properties) SAR->Lead_Opt Design Improvements Lead_Opt->Screening Synthesize & Re-test In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Test Promising Leads Candidate Preclinical Candidate Selection In_Vivo->Candidate Select Best Compound

Figure 1: A generalized workflow for the discovery and development of 2,3-dihydro-1-benzofuran-based therapeutic agents.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Substituted 2,3-dihydro-1-benzofurans have emerged as potent inhibitors of inflammatory pathways.[2][7]

Mechanism of Action

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key pro-inflammatory signaling pathways and enzymes. Several derivatives have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade.[8] This suppression is frequently linked to the inhibition of the nuclear factor-kappa B (NF-κB) transcriptional activity, which is a master regulator of genes encoding inflammatory mediators.[8] Furthermore, these compounds can directly inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and microsomal prostaglandin E2 synthase-1 (mPGES-1), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2][9] Inhibition of nitric oxide (NO) production in activated macrophages is another common mechanism, often by downregulating the expression of inducible nitric oxide synthase (iNOS).[2][10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus Genes Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus Benzofuran Substituted 2,3-Dihydro-1-benzofurans Benzofuran->IKK Inhibits Benzofuran->NFkB_nuc Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by 2,3-dihydro-1-benzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anti-inflammatory potency is highly dependent on the nature and position of substituents.

  • Fluorine and Bromine: The presence of halogen atoms, particularly fluorine and bromine, on the benzofuran ring can significantly enhance anti-inflammatory effects.[2][7]

  • Carboxyl and Hydroxyl Groups: The addition of carboxyl and hydroxyl groups has also been shown to improve the biological activity, potentially by increasing hydrogen bonding interactions with target proteins.[2]

  • Aryl Substituents: For derivatives of benzofuran-3(2H)-one, substitutions on the 2-benzylidene moiety play a crucial role. Electron-withdrawing groups can influence the inhibition of inflammatory mediators.[8]

Key Experimental Data: Inhibition of Inflammatory Mediators
Compound ClassTarget/AssayKey SubstituentsIC₅₀ (µM)Cell Line/ModelReference
Fluorinated DihydrobenzofuransPGE₂ ProductionDifluoro, Bromo, Carboxyl1.48 - 1.92LPS-stimulated Macrophages[11]
Fluorinated BenzofuransIL-6 ProductionDifluoro, Bromo, Ester1.23 - 9.04LPS-stimulated Macrophages[2]
Aza-benzofuransNitric Oxide (NO) ReleaseVaried16.5 - 17.3LPS-stimulated RAW 264.7[10]
Benzofuran-3(2H)-onesMonocyte AdhesionVaried Benzylidene>70% inhibitionTNF-α-induced HCT116[8]
Piperazine DerivativesCOX-2 ExpressionPhenylN/A (Reduction)Murine Asthma Model[12]
Featured Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a common in vitro method to assess the anti-inflammatory potential of test compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the substituted 2,3-dihydro-1-benzofuran compounds (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

  • Self-Validation (Trustworthiness): Concurrently, perform a cell viability assay (e.g., MTT or WST-1) on a parallel plate treated under the same conditions to ensure that the observed NO inhibition is not due to cytotoxicity of the compounds.

Antioxidant Activity

Reactive oxygen species (ROS) are implicated in cellular damage and the progression of various diseases. 2,3-Dihydro-1-benzofurans, particularly those with a phenolic hydroxyl group, have been investigated as potent antioxidants, often functioning as analogues of alpha-tocopherol (Vitamin E).[13][14]

Mechanism of Action

The primary antioxidant mechanism for phenolic 2,3-dihydro-1-benzofurans is free radical scavenging. The hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize damaging radicals, such as peroxyl radicals, thereby terminating the chain reactions of lipid peroxidation.[15] The resulting aroxyl radical is stabilized by resonance within the aromatic system. Some derivatives also exhibit glutathione peroxidase-like activity, helping to decompose harmful hydroperoxides.[15]

Structure-Activity Relationship (SAR) Insights
  • Hydroxyl Group: The presence of a C5-OH group is critical for antioxidant activity, mimicking the active moiety of Vitamin E.[13][15]

  • Alkyl Substitution: Methyl groups on the aromatic ring, similar to those in α-tocopherol, can enhance antioxidant capacity.[13]

  • Heteroatom at Position 1: Replacing the oxygen at position 1 with heavier chalcogens (sulfur, selenium, tellurium) can increase antioxidant capacity, as determined by inhibited rates of peroxidation.[15]

Key Experimental Data: Antioxidant and Radical Scavenging Activity
CompoundAssayKey FeatureIC₅₀ (µM) / ActivityReference
BFA¹Lipid Peroxidation (Mitochondria)Water-soluble~12[16]
BFA¹Lipid Peroxidation (Microsomes)Water-soluble25 - 30[16]
Compound 1jDPPH Radical ScavengingR3-OH substitution23.5% inhibition @ 100 µM[17][18]
Compound 1jLipid Peroxidation InhibitionR3-OH substitution62% inhibition @ 100 µM[17][18]
2,3-dihydrobenzo[b]furan-5-ol analoguesLipid PeroxidationS, Se, Te at position 1Te > Se = S > O[15]

¹BFA: 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid

Anticancer Activity

The benzofuran and dihydrobenzofuran scaffolds are present in several compounds with significant anticancer properties.[19] Their derivatives have shown promise by inhibiting the proliferation of various cancer cell lines and inducing apoptosis.[2][7]

Mechanism of Action

The anticancer effects of these compounds are multifaceted. Some derivatives induce cell cycle arrest and promote apoptosis, the process of programmed cell death.[4] This is often achieved by modulating the expression of key regulatory proteins, such as inhibiting the anti-apoptotic protein Bcl-2 and promoting the cleavage of PARP-1, a hallmark of apoptosis.[2][7] The anti-inflammatory properties of these compounds can also contribute to their anticancer potential, as chronic inflammation is a known driver of tumorigenesis.[2][7][20]

Structure-Activity Relationship (SAR) Insights
  • Halogenation: The position and type of halogen substituent are critical determinants of cytotoxic activity. A bromine atom attached to a methyl group at the C3-position was found to confer remarkable activity against leukemia cells.[21]

  • C2-Position Substitutions: Ester or heterocyclic ring substitutions at the C2-position are often crucial for cytotoxic activity and can influence selectivity towards cancer cells.[21][22][23]

  • Hybrid Molecules: Hybrid compounds that combine the 2,3-dihydro-1-benzofuran scaffold with other known anticancer pharmacophores (e.g., chalcone, triazole) have emerged as potent cytotoxic agents.[21]

Key Experimental Data: Cytotoxicity Against Cancer Cell Lines
Compound ClassKey SubstituentsCancer Cell LineIC₅₀ (µM)Reference
Halogenated Benzofuran3-(bromomethyl)HL60 (Leukemia)0.1[21]
Halogenated Benzofuran3-(bromomethyl)K562 (Leukemia)5.0[21]
Fluorinated BenzofuransDifluoro, Bromo, EsterHCT116 (Colorectal)19.5[2]
Benzofuran-thiazole hybridsMethyl on thiazoleHeLa (Cervical)6.55 - 13.14[19]
3-Methylbenzofuran derivs.p-methoxyA549 (Lung)1.48[19]

Neuroprotective and Other Activities

Neuroprotection

Substituted 2,3-dihydro-1-benzofurans have demonstrated significant potential in the context of neurodegenerative diseases and injury.

  • Cannabinoid Receptor Modulation: A series of derivatives were designed as potent and selective agonists for the cannabinoid receptor 2 (CB2).[3] Activation of CB2 is known to suppress neuroinflammation, making these compounds promising for the treatment of neuropathic pain.[3]

  • Anti-Excitotoxicity: Certain benzofuran-2-carboxamide derivatives protect primary cultured cortical neurons from NMDA-induced excitotoxic damage, a mechanism relevant to conditions like stroke and traumatic brain injury.[17][18]

  • Cocaine-Induced Neurotoxicity: Piperazine derivatives of the scaffold have been shown to ameliorate cocaine-induced neurotoxicity in vitro, potentially by acting as dopamine D₂R and D₃R receptor ligands.[24]

Antimicrobial Activity

Various derivatives have been synthesized and tested for their ability to inhibit the growth of pathogenic microbes.[25]

  • Antibacterial and Antifungal Effects: Different substitution patterns confer activity against a range of bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).[10][26] Aza-benzofurans and oxa-benzofurans can exhibit different spectrums of activity.[10] The inclusion of other heterocyclic scaffolds can also enhance potency.[25]

Conclusion and Future Perspectives

The substituted 2,3-dihydro-1-benzofuran scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The structure-activity relationships explored in this guide highlight the critical role that specific substitution patterns play in determining potency and selectivity, offering a rational basis for the design of future drug candidates.

Future research should focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to improve their clinical translatability. The development of multi-target ligands, which can simultaneously modulate several disease-relevant pathways (e.g., inflammation and apoptosis in cancer), represents another exciting avenue for this privileged scaffold. As synthetic methodologies continue to advance, the exploration of novel chemical space around the 2,3-dihydro-1-benzofuran core will undoubtedly lead to the discovery of the next generation of innovative medicines.

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The 2,2-Dimethyl-2,3-dihydro-1-benzofuran Scaffold: From Natural Discovery to Agrochemical Prominence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in the scientific community for over half a century. Initially discovered in natural products isolated from the plant kingdom, this structural core rose to prominence as the central framework of carbofuran, a broad-spectrum carbamate insecticide that profoundly impacted global agriculture. This guide provides a comprehensive technical overview of the discovery and history of these derivatives. We will trace the journey from the initial isolation and structural elucidation of the naturally occurring chromene, ageratochromene, to the strategic chemical design and synthesis that led to the development of highly potent agrochemicals. This exploration will cover the evolution of synthetic methodologies, the mechanistic basis of their biological activity, and the key experimental protocols that have defined the field. By synthesizing historical context with detailed technical data, this guide aims to provide researchers with a thorough understanding of this important chemical class and a solid foundation for future discovery and development efforts.

The Genesis: Discovery of a Natural Product Scaffold

The story of 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives begins not in a laboratory, but in the essential oils of the plant genus Ageratum, a member of the Asteraceae family.[1]

Initial Isolation and Structure Elucidation of Ageratochromene

In 1955, a seminal paper was published in Acta Chemica Scandinavica that marked the first entry of this chemical family into the scientific literature.[2] Researchers investigating the chemical constituents of Ageratum species isolated a novel heterocyclic compound. Through meticulous experimentation, including oxidative degradation and spectroscopic analysis, they identified the structure as 6,7-dimethoxy-2,2-dimethyl-chromene , which they named ageratochromene .[2] This compound is also widely known as Precocene II.

The initial structural work was a testament to classical chemical methods. The presence of a gem-dimethyl group was inferred from infrared spectroscopy, which showed a characteristic splitting of the methyl band.[2] The substitution pattern on the benzene ring was deduced through a series of chemical transformations that ultimately yielded known dimethoxyphthalic acid derivatives.[2] This foundational work laid the groundwork for all subsequent research into this class of compounds.

Ageratochromene and the Precocenes: Early Biological Insights

Decades after its initial discovery, ageratochromene and its close analogue, 6-methoxy-2,2-dimethylchromene (Precocene I), also found in Ageratum species, were found to possess remarkable biological activity.[3][4] In the 1970s, researchers discovered that these compounds could induce precocious metamorphosis in insects, effectively acting as anti-juvenile hormone agents.[5][6][7][8] This discovery was significant as it unveiled a new mechanism for potential insect control, distinct from the neurotoxic insecticides prevalent at the time. The name "precocene" was coined to reflect this unique biological effect.[9] The precocenes act by causing necrosis of the corpora allata, the glands responsible for juvenile hormone synthesis in insects.[8]

Further studies revealed that precocenes also exhibit antifungal properties.[5] This dual activity highlighted the potential of the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold as a source of diverse bioactive molecules.

The Rise of a Synthetic Powerhouse: Carbofuran

While the natural precocenes were intriguing, it was a synthetic derivative that propelled the 2,2-dimethyl-2,3-dihydro-1-benzofuran core to commercial stardom. This derivative was carbofuran, a potent insecticide developed and patented by the FMC Corporation.[10][11]

Development by FMC Corporation

Introduced in 1967 under the trade name Furadan, carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate) was the result of a targeted research program aimed at developing effective and broad-spectrum crop protection agents.[10][12] The key inventors, including Donald L. Towns, systematically modified the core structure to optimize its insecticidal potency.[13] FMC Corporation's work established the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol as a critical intermediate for a new class of carbamate insecticides.[14][15]

Carbofuran was an immediate commercial success, offering effective control against a wide range of insects, mites, and nematodes in crops such as corn, soybeans, and alfalfa.[10] Its systemic nature, allowing it to be absorbed by the roots and translocated throughout the plant, provided protection against both soil-dwelling and foliar-feeding pests.[12][16]

Mechanism of Action: Acetylcholinesterase Inhibition

Unlike the precocenes, which disrupt insect development, carbofuran acts as a potent neurotoxin. Its mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[17] AChE is responsible for breaking down the neurotransmitter acetylcholine at the synaptic cleft. By inhibiting AChE, carbofuran causes an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect.[17]

Carbofuran is a highly effective AChE inhibitor, with low IC50 values reported. This high potency is a double-edged sword, contributing to both its efficacy as a pesticide and its significant toxicity to non-target organisms.

Evolution of Synthetic Methodologies

The journey from a natural product to a commercial agrochemical necessitated the development of robust and scalable synthetic routes. The synthesis of the core 2,2-dimethyl-2,3-dihydro-1-benzofuran ring system, particularly the key intermediate 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, has been a central focus.

Key Synthetic Strategies

Two major synthetic strategies have dominated the landscape for constructing the 2,2-dimethyl-2,3-dihydro-1-benzofuran core:

  • Claisen Rearrangement: This powerful pericyclic reaction has been a cornerstone of many synthetic approaches.[18] A common pathway involves the O-allylation of a phenol with a methallyl halide, followed by a thermal Claisen rearrangement to form a C-allylated intermediate. This intermediate then undergoes cyclization to form the dihydrobenzofuran ring. The FMC patents frequently describe variations of this method, often starting from catechol or substituted phenols.[13]

  • Baeyer-Villiger Oxidation: An alternative and elegant approach, also detailed in FMC's patent literature, involves a Baeyer-Villiger oxidation.[8][17][19] This strategy typically starts with 2-hydroxyacetophenone, which is first converted to 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. A subsequent Baeyer-Villiger oxidation transforms the acetyl group into an acetoxy group, which can then be hydrolyzed to yield the desired 7-hydroxy derivative.[13]

The choice of synthetic route often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the aromatic ring.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the carbofuran precursor, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, via the Baeyer-Villiger oxidation pathway.

G cluster_0 Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran A 2-Hydroxyacetophenone B 2-Acetylphenyl Methallyl Ether A->B Methallylation (Methallyl Halide, Base) C 2,3-Dihydro-2,2-dimethyl- 7-acetylbenzofuran B->C Claisen Rearrangement & Cyclization (Heat, Acid Catalyst) D 2,3-Dihydro-2,2-dimethyl- 7-acetoxybenzofuran C->D Baeyer-Villiger Oxidation (Peroxy Acid, e.g., mCPBA) E 2,3-Dihydro-2,2-dimethyl- 7-hydroxybenzofuran D->E Hydrolysis (Base, e.g., NaOH)

Caption: Synthetic workflow for the carbofuran precursor.

Biological Activity and Quantitative Data

The biological effects of 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives are potent and varied, ranging from insecticidal to anti-hormonal and antifungal.

Insecticidal Potency of Carbofuran

Carbofuran's high toxicity is reflected in its low lethal dose (LD50) values across a wide range of species. It is particularly toxic to birds, a factor that contributed to its eventual regulatory restrictions.

Organism Route LD50 (mg/kg) Reference(s)
RatOral5 - 13[20]
DogOral19[20]
Mallard DuckOral0.48 - 0.51[20]
Bobwhite QuailOral12[20]
ChickenOral25 - 39[20]
Anti-Juvenile Hormone and Antifungal Activity of Precocenes

The precocenes (ageratochromenes) exhibit more targeted biological activities. Their anti-juvenile hormone effects are typically assessed through in vitro bioassays that measure the inhibition of juvenile hormone biosynthesis by the corpora allata.[6][7] Their antifungal properties have also been quantified.

Compound Activity Organism/Assay EC50 / IC50 Reference(s)
Precocene IAntifungalAspergillus niger~221 µg/mL[5]
Precocene IIAntifungalAspergillus niger~107 µg/mL[5]
Precocene IIAntifungalRhizoctonia solani~4.94 µg/mL[5]
Precocene IIAnti-JHCockroach Corpora AllataInhibition of JH biosynthesis[6][7]

Key Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives.

Synthesis of 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran (via Claisen Rearrangement)

This protocol is adapted from the principles described in U.S. Patent 3,419,579.[13]

Objective: To synthesize a key intermediate for Baeyer-Villiger oxidation.

Materials:

  • 2-Acetylphenyl methallyl ether

  • Anhydrous magnesium chloride (or other suitable Lewis acid catalyst)

  • High-boiling point solvent (e.g., diethylaniline, optional)

  • Pentane (for recrystallization)

  • Standard laboratory glassware for high-temperature reactions and distillation

Procedure:

  • Combine 2-acetylphenyl methallyl ether (1 equivalent) and a catalytic amount of anhydrous magnesium chloride (e.g., 0.05 equivalents) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the reaction mixture to 190-200 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation.

  • The distilled product can be further purified by recrystallization from pentane to yield pure 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran as a solid.

  • Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman method, adapted for the analysis of carbamate inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., carbofuran) for AChE.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (carbofuran) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test compound in DMSO and create a series of dilutions in phosphate buffer.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of the test compound dilution. Include wells for a positive control (a known AChE inhibitor) and a negative control (buffer with DMSO).

    • Add 50 µL of the AChE solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add 50 µL of the DTNB solution to all wells.

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using the microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G cluster_0 AChE Inhibition Assay Workflow A Prepare serial dilutions of test compound (Carbofuran) B Add AChE enzyme to wells (15 min pre-incubation) A->B C Add DTNB (Ellman's Reagent) B->C D Initiate reaction with ATCI (substrate) C->D E Measure absorbance at 412 nm (Kinetic read) D->E F Calculate reaction rates and % inhibition E->F G Plot dose-response curve and determine IC50 F->G

Caption: Workflow for the AChE inhibition assay.

Conclusion and Future Outlook

The history of 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives is a compelling narrative of how a naturally occurring scaffold can be leveraged through synthetic chemistry to create compounds of significant economic and societal impact. From the initial discovery of ageratochromene to the development of carbofuran, this chemical class has demonstrated a remarkable breadth of biological activity. While the high toxicity of carbofuran has led to its restricted use in many parts of the world, the underlying 2,2-dimethyl-2,3-dihydro-1-benzofuran core remains a valuable template for the design of new bioactive molecules.[21][22] Future research may focus on modifying this scaffold to develop derivatives with improved safety profiles and novel modes of action, potentially leading to new pharmaceuticals or more selective and environmentally benign agrochemicals. The rich history of this compound class serves as a powerful reminder of the intricate relationship between natural product chemistry, synthetic innovation, and biological application.

References

  • FMC Corporation. (1981). Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. U.S.
  • EXTOXNET. (1996). Carbofuran.
  • Yadav, R., & Kumar, A. (2022). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. PubMed Central.
  • Pratt, G. E., & Bowers, W. S. (1977). Precocene II inhibits juvenile hormone biosynthesis by cockroach corpora allata in vitro.
  • Fraga, B. M., & Cabrera, R. (2017).
  • Bhattacharyya, P., & Chowdhury, D. N. (1985). Natural products chemistry and biological properties of the ageratum plant. Toxicological & Environmental Chemistry.
  • Tarrant, C., Cupp, E. W., & Bowers, W. S. (1982). The effects of precocene II on reproduction and development of triatomine bugs (Reduviidae: Triatominae). The American Journal of Tropical Medicine and Hygiene.
  • Alertsen, A. R. (1955).
  • PrepChem. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Kossakowski, J., et al. (2009). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Medicinal Chemistry Research.
  • Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology. (2020).
  • Bowers, W. S., et al. (1976). Discovery of insect antijuvenile hormones in plants. Science.
  • Towns, D. L. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. U.S.
  • A Practical Guide to Antifungal Susceptibility Testing. (2023). PubMed Central.
  • Some examples of 2,3‐dihydrobenzofuran natural products. (2025).
  • Yu, C. C., Metcalf, R. L., & Booth, G. M. (1972). Inhibition of acetylcholinesterase from mammals and insects by carbofuran and its related compounds and their toxicities toward these animals. Journal of Agricultural and Food Chemistry.
  • Staal, G. B. (1986). ANTI JUVENILE HORMONE AGENTS. Annual Review of Entomology.
  • Baeyer-Villiger Oxid
  • Pavan, F. R., & Leite, C. Q. F. (2011). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PubMed Central.
  • Current status of antifungal susceptibility testing methods. (2007). Medical Mycology.
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.
  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Tarrant, C., Cupp, E. W., & Bowers, W. S. (1982).
  • Glickman, H. (2020). This Brutal Pesticide Creates a 'Circle of Death.' So Why Is It Making a Comeback? Audubon Magazine.
  • Antifungal Susceptibility Testing. (2000). SGM.
  • Claisen rearrangement. (n.d.). Wikipedia.
  • Pesticides: Carbofuran under Review. (2008). Environmental Health Perspectives.
  • EPA rules against carbofuran. (2009). Farm Progress.
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Methodological & Application

Application Notes & Protocol: Palladium-Catalyzed Heck Coupling of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds between unsaturated halides and alkenes with high efficiency and stereoselectivity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the execution of the Heck coupling protocol for 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran. This particular substrate is of significant interest as the 2,2-dimethyl-2,3-dihydro-1-benzofuran motif is a key structural component in numerous biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting.

Introduction to the Mizoroki-Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling reaction that involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene.[1][3] For their pioneering work on this and other palladium-catalyzed cross-coupling reactions, Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry.[1][3] The reaction is highly valued for its ability to construct sp²-sp² carbon bonds under relatively mild conditions and its broad functional group tolerance.[2]

The catalytic cycle of the Heck reaction is generally understood to proceed through four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[2][4]

  • Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-carbopalladation step where the aryl group migrates to the alkene.[2][4]

  • Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product.[2][4]

  • Reductive Elimination and Catalyst Regeneration: The base facilitates the removal of the hydride and halide from the palladium center, regenerating the active Pd(0) catalyst.[4][5]

Key Reagents and Their Roles

The success of a Heck coupling reaction is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent.

Component Examples Role in the Reaction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂Source of the active Pd(0) catalyst. Pd(II) precatalysts are reduced in situ to Pd(0).[1][4]
Ligand PPh₃, P(o-tol)₃, BINAP, N-Heterocyclic Carbenes (NHCs)Stabilizes the Pd(0) species, influences reactivity, and can control selectivity.[1][4][6]
Base Triethylamine (Et₃N), K₂CO₃, NaOAc, Cs₂CO₃Neutralizes the hydrogen halide produced during the reaction and facilitates the regeneration of the Pd(0) catalyst.[1][3][5]
Solvent DMF, NMP, DMAc, Toluene, AcetonitrileSolubilizes the reactants and catalyst; can influence reaction rate and catalyst stability.[4][7]

Expert Insight: The choice of ligand is paramount. For aryl bromides like this compound, phosphine ligands such as triphenylphosphine (PPh₃) are commonly employed.[1] However, for more challenging couplings, bulkier and more electron-rich phosphines or N-heterocyclic carbenes (NHCs) may be necessary to promote oxidative addition and prevent catalyst decomposition.[6][8]

Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol provides a general procedure for the Heck coupling of this compound with styrene as a representative alkene.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add this compound (241 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and anhydrous DMF (5 mL).

  • Alkene Addition: Add styrene (138 µL, 1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9] The reaction is typically complete within 12-24 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product.[9]

Visualization of the Heck Coupling

Catalytic Cycle

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Alkene_Coord Alkene Coordination PdII_ArX->Alkene_Coord PdII_Alkene Ar-Pd(II)L₂(Alkene)-X Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)L₂-X + Product Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination (Base) PdII_Hydride->Red_Elim Red_Elim->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask B Add Pd(OAc)₂ and PPh₃ A->B C Establish Inert Atmosphere B->C D Add Aryl Bromide, Base, and Solvent C->D E Add Alkene D->E F Heat and Stir (100-120 °C) E->F G Monitor by TLC/GC-MS F->G H Cool to Room Temperature G->H I Dilute with Ethyl Acetate H->I J Wash with Water and Brine I->J K Dry, Filter, and Concentrate J->K L Purify by Column Chromatography K->L

Caption: Step-by-step experimental workflow for the Heck coupling.

Optimization and Troubleshooting

Optimizing a Heck reaction often involves screening different catalysts, ligands, bases, and solvents.[10][11][12]

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of a high-purity palladium precatalyst and anhydrous, degassed solvents.[10] Consider using a more active catalyst system, such as one with a bulkier, more electron-rich ligand.
Poor quality reagentsVerify the purity of the aryl halide and alkene.
Incorrect reaction temperatureThe optimal temperature is a balance between reaction rate and catalyst stability.[10] Experiment with a range of temperatures.
Formation of Side Products Alkene isomerizationAdding certain salts (e.g., silver salts) can sometimes suppress this side reaction.[5][8]
Homocoupling of the aryl halideThis can occur at higher temperatures or with less active catalysts. Lowering the temperature or changing the ligand may help.
Catalyst Decomposition Presence of oxygen or impuritiesRigorous exclusion of air and use of pure, degassed solvents are crucial.[13]
High reaction temperatureElevated temperatures can lead to catalyst decomposition.[10]

Expert Insight: The quality of the solvent can significantly impact the reaction's success. For instance, the presence of hydroperoxides in solvents like NMP, formed through autoxidation, can oxidize the phosphine ligand and hinder the reaction.[13] It is therefore recommended to use freshly distilled or commercially available anhydrous solvents.

Conclusion

The Heck coupling of this compound is a robust and versatile method for the synthesis of valuable substituted benzofuran derivatives. By carefully selecting the reaction components and adhering to a well-defined protocol, researchers can achieve high yields of the desired products. The information and protocol provided in this application note serve as a solid foundation for the successful implementation and optimization of this important transformation in a research and development setting.

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  • Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649–659. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Sustainable Chemistry & Engineering, 2(6), 1438–1442. [Link]

  • Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649–659. [Link]

  • Zhang, Y., Li, Q., Li, G., Lu, J., & Lin, T. (2017). On-Surface Heck Reaction of Aryl Bromides with Alkene on Au(111) with Palladium as Catalyst. Organic Letters, 19(11), 2909–2912. [Link]

  • Borhade, S. R., & Waghmode, S. B. (2011). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. Tetrahedron Letters, 52(37), 4789–4792. [Link]

  • Lévesque, F., & Seeberger, P. H. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development, 20(2), 434–440. [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group.
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  • ChemRxiv. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

  • Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Singh, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22384. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Khan, M. N., & Al-Warthan, A. A. (2013). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. International Journal of Molecular Sciences, 14(7), 13545–13560.
  • Qiu, Y., He, F., & Senanayake, C. H. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development, 24(12), 2821–2825. [Link]

  • Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

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Application Note: Strategic Derivatization of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, a versatile building block for generating diverse chemical libraries. We present detailed, field-proven protocols for high-efficiency palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N amination. The causality behind experimental choices, mechanistic insights, and protocols for preparing the resulting compound library for biological screening are discussed in detail to empower researchers in drug discovery and development.

Introduction: The Value of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a key structural motif in a multitude of biologically active molecules, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[4][5][6][7] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets. The starting material, this compound, is an ideal precursor for library synthesis. The bromine atom at the 7-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and broad substrate scope.[8][9][10] This allows for the systematic introduction of a wide range of chemical functionalities, enabling a thorough exploration of the structure-activity relationship (SAR) around the scaffold.

Strategic Workflow for Library Generation

The overall strategy involves leveraging the 7-bromo position to introduce chemical diversity through robust and scalable chemical transformations. The resulting library of novel analogues can then be formatted for high-throughput screening (HTS) to identify potential "hits" against various biological targets.[11][12]

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Hit Identification A Starting Material 7-Bromo-2,2-dimethyl- 2,3-dihydro-1-benzofuran B Palladium-Catalyzed Cross-Coupling Reactions A->B Key Synthetic Handle C Diverse Library of Novel Analogues B->C Introduce Diversity (R¹, R², R³...) D Compound Library Plate Preparation C->D Purification & QC E High-Throughput Biological Screening (HTS) D->E Assay-Ready Plates F Hit Identification & SAR Analysis E->F Primary Activity Data

Caption: General experimental workflow from synthesis to hit identification.

Core Protocols: Palladium-Catalyzed Derivatization

The following protocols have been optimized for reliability and scalability. The choice of ligands, bases, and solvents is critical for achieving high yields and minimizing side products.[13][14]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals.[8][15] It couples the aryl bromide with a boronic acid or ester.

Protocol:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[16]

  • Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-4 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidative degradation of the catalyst.[16]

  • Solvent Addition: Under positive inert gas pressure, add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio).[17]

  • Heating: Heat the reaction mixture with vigorous stirring. Typical conditions are 80-110 °C for 4-16 hours. Microwave irradiation (e.g., 120-150 °C for 20-60 minutes) can significantly reduce reaction times.[9][16]

  • Monitoring & Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the pure coupled product.[16]

Scientist's Note (Causality): The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. The choice of base can influence reaction rate and yield. Water in the solvent system often accelerates the reaction by aiding the dissolution of the inorganic base and facilitating the transmetalation step.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing C(aryl)-N bonds, enabling the introduction of primary and secondary amines, which are key pharmacophores.[18][19]

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a palladium precatalyst like G3-XPhos Pd (1-3 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the reaction vessel securely.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heating: Heat the mixture with vigorous stirring. Typical conditions range from 80-120 °C for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Scientist's Note (Causality): The Buchwald-Hartwig amination requires a strong base to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[13] Sterically hindered phosphine ligands (like XPhos) are crucial as they promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle, and prevent catalyst decomposition.[13][18]

Data Presentation: Example Derivatization Library

The following table illustrates a template for planning a derivatization library using the protocols described above.

EntryReaction TypeCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C) / Time (h)
1Suzuki4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O100 °C / 12 h
2SuzukiPyridine-3-boronic acidPd₂(dba)₃ (1.5) / SPhos (3)Cs₂CO₃ (3)Toluene/H₂O110 °C / 8 h
3Suzuki3,5-Difluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O100 °C / 12 h
4BuchwaldMorpholineG3-XPhos Pd (2)NaOtBu (1.4)Toluene110 °C / 18 h
5BuchwaldAnilineG3-XPhos Pd (2)LHMDS (1.5)Dioxane100 °C / 24 h
6BuchwaldN-MethylpiperazineG3-XPhos Pd (2)NaOtBu (1.4)Toluene110 °C / 18 h

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) tm_complex->product start Ar-Br (Starting Material) start->oa_complex boronic R-B(OH)₂ (Boronic Acid) boronic->tm_complex base Base (e.g., K₂CO₃) base->tm_complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]

Preparation for Biological Screening

Once a library of derivatives is synthesized and purified, proper preparation is essential for reliable screening results.

Protocol for 96-Well Plate Preparation:

  • Compound QC: Confirm the purity (>95%) and identity of each compound via LC-MS and ¹H NMR before proceeding.

  • Stock Solution Preparation: Accurately weigh ~1-2 mg of each compound into a labeled microvial. Dissolve in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Assay Plate Creation: Using an automated liquid handler or calibrated multichannel pipette, perform serial dilutions from the stock plate to create intermediate plates and final "assay-ready" plates at the desired screening concentrations.

  • Storage: Seal the plates with foil seals and store at -20 °C or -80 °C until use. Minimize freeze-thaw cycles.

Application: A Gateway to New Therapeutics

The derivatized 2,2-dimethyl-2,3-dihydro-1-benzofuran library is primed for screening across various therapeutic areas. Benzofuran derivatives have shown promise as:

  • Anticancer Agents: By inhibiting kinases or acting on hormone receptors.[5][7]

  • Anti-inflammatory Agents: Through inhibition of enzymes like prostaglandin synthase.[6][20]

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[4]

  • Cannabinoid Receptor 2 (CB2) Agonists: Offering potential for treating neuropathic pain.[21][22]

A typical primary screen could involve a cell-based assay, such as the MTT assay, to assess the general cytotoxicity of the compounds against a cancer cell line.[5] Hits from this primary screen would then advance to more specific secondary assays to determine their mechanism of action.[23]

Conclusion

The this compound scaffold is a superb starting point for the generation of novel chemical entities for drug discovery. The robust palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination protocols detailed herein provide a reliable and efficient pathway to a structurally diverse library of compounds. By combining these powerful synthetic methods with systematic biological screening, researchers are well-equipped to identify novel lead compounds and accelerate the development of next-generation therapeutics.

References

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  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
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  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
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  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed.
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  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
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  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. PMC - NIH.
  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflamm
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
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Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis and evaluation of novel anticancer agents derived from the versatile starting material, 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran. The benzofuran and its dihydro-analogs are privileged scaffolds in medicinal chemistry, frequently found in natural products and synthetic compounds with significant biological activities, including potent anticancer properties.[1][2][3] This document details robust synthetic protocols, focusing on palladium-catalyzed cross-coupling reactions to generate a diverse library of derivatives. Furthermore, it outlines standard methodologies for the characterization and in vitro biological screening of these novel compounds, culminating in an analysis of their structure-activity relationships (SAR) to guide future drug development efforts.

Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold

The 2,3-dihydro-1-benzofuran core is a key pharmacophore present in numerous bioactive compounds.[4] Its structural rigidity and specific stereoelectronic properties make it an ideal backbone for designing molecules that can interact with various biological targets. The incorporation of a bromine atom at the 7-position of the 2,2-dimethyl-2,3-dihydro-1-benzofuran ring provides a crucial synthetic handle. This halogen serves as a versatile reaction site for modern cross-coupling methodologies, enabling the systematic introduction of a wide array of chemical moieties. This strategic functionalization is paramount for exploring the chemical space around the scaffold to identify potent and selective anticancer agents.[5]

The rationale for using this specific starting material is twofold:

  • Proven Bioactivity: Benzofuran derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a range of human cancer cell lines.[3][5][6][7]

  • Synthetic Tractability: The C-Br bond is highly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are among the most reliable and versatile methods in modern organic synthesis for forming C-C and C-N bonds, respectively.[8][9]

This guide is designed to provide researchers with the foundational protocols to exploit this scaffold for the discovery of next-generation cancer therapeutics.

Synthetic Pathways and Detailed Protocols

The primary strategy for derivatizing this compound involves leveraging the reactivity of the aryl bromide. Below are detailed protocols for two of the most powerful cross-coupling reactions for this purpose.

G start 7-Bromo-2,2-dimethyl-2,3- dihydro-1-benzofuran suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) R-B(OH)₂ start->suzuki C-C Coupling buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base) R₂NH start->buchwald C-N Coupling product_suzuki 7-Aryl/Heteroaryl Derivatives (C-C Bond Formation) suzuki->product_suzuki product_buchwald 7-Amino Derivatives (C-N Bond Formation) buchwald->product_buchwald library Diverse Library of Anticancer Candidates product_suzuki->library product_buchwald->library

Caption: General workflow for diversifying the starting material.

Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

This reaction is exceptionally effective for introducing aryl or heteroaryl groups, which are critical for modulating the pharmacological properties of the molecule.

Rationale: The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, tolerance to a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and esters. This allows for the rapid generation of a large and diverse compound library.

Experimental Protocol:

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

    • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

    • Solvent System: 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (2:1:1)

  • Equipment Setup:

    • Two-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Inert atmosphere manifold (Nitrogen or Argon)

  • Step-by-Step Methodology:

    • To the round-bottom flask, add this compound, the selected boronic acid, and the base.

    • Fit the flask with the condenser and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add the solvent system via syringe. Stir the mixture for 10 minutes to form a uniform suspension.

    • Add the palladium catalyst to the flask under a positive flow of inert gas.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 7-aryl-2,2-dimethyl-2,3-dihydro-1-benzofuran derivative.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol is essential for introducing nitrogen-containing functionalities, such as primary or secondary amines, which can improve solubility and provide key hydrogen bonding interactions with biological targets.[8]

Rationale: The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds. The choice of palladium precursor and ligand is crucial and can be tuned to accommodate a wide range of amine coupling partners, from simple alkylamines to complex heterocyclic amines.

Experimental Protocol:

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2 - 2.0 eq)

    • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Ligand: Xantphos or BINAP (0.04 - 0.05 eq)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq)

    • Solvent: Anhydrous Toluene or Dioxane

  • Equipment Setup: As described in Protocol 2.1, with rigorous exclusion of air and moisture.

  • Step-by-Step Methodology:

    • In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand. Add the anhydrous solvent and stir for 15 minutes to allow for catalyst activation.

    • To this activated catalyst mixture, add the 7-Bromo starting material, the amine, and the base.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

    • Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography to obtain the desired 7-amino-substituted derivative.

Physicochemical Characterization

Confirmation of the structure and purity of each synthesized analog is a mandatory step. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise structure of the molecule, confirming the successful coupling and the position of the new substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological testing.

Biological Evaluation: In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.[5]

Protocol 3: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials and Reagents:

    • Human Cancer Cell Lines (e.g., MCF-7 breast, A549 lung, HCT116 colon, HeLa cervical).[5][6]

    • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well microtiter plates.

  • Equipment:

    • Humidified CO₂ incubator (37 °C, 5% CO₂).

    • Laminar flow biosafety cabinet.

    • Microplate reader (absorbance at 570 nm).

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium (e.g., from 0.01 to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Table 1: Example Data Presentation for Cytotoxicity Screening

Compound IDR-Group at 7-PositionIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
Start-Br -Br> 100> 100> 100
Cpd-01 -Phenyl45.268.155.9
Cpd-02 -4-Methoxyphenyl15.822.418.3
Cpd-03 -4-Fluorophenyl12.519.714.2
Cpd-04 -Morpholino8.911.39.5
Doxorubicin -0.81.10.9

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the IC₅₀ data allows for the development of an SAR, which is crucial for rational drug design.

SAR scaffold 2,2-Dimethyl-2,3-dihydro-1-benzofuran 7-Position (R) substituents Substituent Class Aryl/Heteroaryl N-containing Groups Electron Donating Electron Withdrawing H-bond Donor/Acceptor scaffold:f1->substituents:h Modification activity Anticancer Activity (IC₅₀) substituents->activity Influences

Caption: Logical relationship in Structure-Activity studies.

Key Insights from SAR:

  • Effect of Halogens: The addition of halogens, particularly fluorine or chlorine at the para-position of a coupled phenyl ring, often enhances cytotoxic activity. This is likely due to favorable hydrophobic interactions and the formation of halogen bonds with target proteins.[5]

  • Heteroatom-Containing Groups: Incorporating nitrogen-containing heterocycles (e.g., piperidine, morpholine) or sulfonamide groups can significantly improve potency.[5] These groups can enhance solubility and provide crucial hydrogen bonding capabilities.

  • Electronic Effects: The presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) on appended aryl rings can drastically alter the electronic properties of the entire molecule, thereby influencing its binding affinity and anticancer activity.[5][6]

  • Steric Factors: The size and conformation of the substituent at the 7-position are critical. Bulky groups may cause steric hindrance, while optimally sized substituents can maximize favorable interactions within a target's binding pocket.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic protocols outlined in this guide provide a robust and versatile platform for generating diverse chemical libraries. Initial in vitro screening via the MTT assay, coupled with careful SAR analysis, will enable the identification of lead compounds.

Future work should focus on:

  • Expanding the library to include a wider range of heterocyclic and functional groups.

  • Conducting mechanism-of-action studies on the most potent compounds to identify their cellular targets (e.g., specific kinases, tubulin polymerization, or apoptotic pathways).[5][6]

  • Evaluating the in vivo efficacy and pharmacokinetic properties of lead candidates in preclinical animal models.

By following the integrated synthetic and biological evaluation workflows presented here, research teams can efficiently advance their drug discovery programs in the challenging but critical field of oncology.

References

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196. [Link]

  • Abbas, A.A., & Dawood, K.M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11462. [Link]

  • Fakhoury, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10391. [Link]

  • ResearchGate. (n.d.). Benzofuran derivative with anticancer activity. [Link]

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(3), 856-864. [Link]

  • ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Abbas, A.A., & Dawood, K.M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11462. [Link]

  • Abdelfatah, N.A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Scientific Reports, 13, 10052. [Link]

  • Zhang, H., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3683. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Palladium-Catalyzed Cross-Couplings of Functionalized 2-Bromobenzofurans for Atom-Economic Synthesis of 2-Arylbenzofurans Using Triarylbismuth Reagents. [Link]

  • ResearchGate. (n.d.). Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 35565325. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. [Link]

  • ResearchGate. (n.d.). Cross-couplings of 2,3-dibromobenzofurans with BiAr 3 reagents. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(13), 15003–15042. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

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Sources

preparation of antimicrobial compounds using 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Novel Antimicrobial Agents from 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The benzofuran core is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides a detailed technical overview and actionable protocols for the synthesis of novel antimicrobial compounds using this compound as a versatile starting material. We will focus on leveraging the 7-bromo position as a strategic handle for molecular diversification through robust and widely-used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. Furthermore, we provide standard protocols for the preliminary antimicrobial evaluation of the synthesized compounds.

The Strategic Approach: Functionalization of the Benzofuran Core

The foundational principle of our strategy is the chemical modification of the this compound scaffold. The bromine atom at the C7 position of the benzene ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse chemical moieties, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize antimicrobial potency. This document will detail two primary synthetic pathways.

G start_node 7-Bromo-2,2-dimethyl-2,3- dihydro-1-benzofuran suzuki_node Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start_node->suzuki_node sonogashira_node Sonogashira Coupling (Terminal Alkynes) start_node->sonogashira_node suzuki_product 7-Aryl/Heteroaryl Substituted Benzofuran Derivatives suzuki_node->suzuki_product sonogashira_product 7-Alkynyl Substituted Benzofuran Derivatives sonogashira_node->sonogashira_product screening_node Antimicrobial Screening (MIC, Disk Diffusion) suzuki_product->screening_node sonogashira_product->screening_node

Caption: Overall workflow for synthesizing and screening antimicrobial candidates.

Pathway I: Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[5][6] This makes it an ideal choice for rapidly generating a diverse library of 7-aryl benzofuran derivatives for antimicrobial screening.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7] Understanding this cycle is key to troubleshooting and optimizing the reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of our starting material, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

G center pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Addition pd_intermediate1 R¹-Pd(II)L₂(X) pd_complex1->pd_intermediate1 pd_complex2 Transmetalation pd_intermediate2 R¹-Pd(II)L₂(R²) pd_complex2->pd_intermediate2 pd_complex3 Reductive Elimination pd_complex3->pd0 r1r2 R¹-R² (Product) pd_complex3->r1r2 r1x R¹-X (Aryl Halide) r1x->pd_complex1 r2b R²-B(OR)₂ (Boronic Acid) + Base r2b->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point and can be adapted for various arylboronic acids.

Materials & Reagents

Reagent M.W. Equivalents
This compound 227.10 1.0
Arylboronic Acid Variable 1.2 - 1.5
Pd(PPh₃)₄ or Pd(dppf)Cl₂ Variable 0.02 - 0.05
K₂CO₃ or Cs₂CO₃ 138.21 / 325.82 2.0 - 3.0

| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF) | - | - |

Equipment

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask. Briefly flush the flask with inert gas again.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pathway II: Alkynylation via Sonogashira Cross-Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, specifically coupling aryl halides with terminal alkynes.[8][9] This introduces a linear alkyne moiety, a versatile functional group that can serve as a key pharmacophore or be further elaborated into other functionalities (e.g., triazoles via click chemistry).

Mechanistic Rationale

The standard Sonogashira reaction employs a dual catalytic system involving palladium and a copper(I) co-catalyst.[9][10]

  • Palladium Cycle: Similar to the Suzuki reaction, this cycle involves oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination to form the product.

  • Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide anion reacts with the Cu(I) salt to form a copper acetylide intermediate. This species is crucial for the transmetalation step, transferring the alkyne group to the palladium center.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 R¹-Pd(II)L₂(X) pd0->pd_int1 Oxidative Addition (R¹-X) pd_int2 R¹-Pd(II)L₂(C≡CR²) pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product Product (R¹-C≡CR²) pd_int2->product cu_x Cu(I)X cu_acetylide Cu(I)C≡CR² cu_x->cu_acetylide R²C≡CH + Base cu_acetylide->pd_int1 cu_acetylide->cu_x To Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Detailed Protocol: General Procedure for Sonogashira Coupling

Materials & Reagents

Reagent M.W. Equivalents
This compound 227.10 1.0
Terminal Alkyne Variable 1.2 - 2.0
Pd(PPh₃)₂Cl₂ 701.90 0.02 - 0.05
Copper(I) Iodide (CuI) 190.45 0.05 - 0.10
Base (e.g., Triethylamine (TEA), Diisopropylamine) 101.19 Solvent / 3.0 eq

| Solvent (e.g., THF, DMF) | - | - |

Equipment

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq). Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add the solvent (e.g., anhydrous THF) and the base (e.g., triethylamine). Stir to dissolve.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of solvent and purify by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Evaluation of Antimicrobial Activity

Once novel compounds are synthesized and purified, a systematic evaluation of their antimicrobial properties is essential. The following are standard, widely-accepted protocols for preliminary screening.[11]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials & Equipment

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or plate reader (OD₆₀₀)

  • Incubator (37 °C)

  • Multichannel pipette

  • Synthesized compounds dissolved in DMSO (stock solution)

Procedure

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh broth to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of your test compounds. Start by adding 100 µL of broth to all wells. Add 100 µL of your stock compound solution to the first column and serially dilute across the plate, discarding the final 100 µL from the last column. This creates a concentration gradient.

  • Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or with a plate reader.

Data Presentation

Compound ID Target Organism MIC (µg/mL)
BENZ-SUZ-01 S. aureus 16
BENZ-SUZ-01 E. coli >128
BENZ-SON-01 S. aureus 8
BENZ-SON-01 E. coli 64
Ciprofloxacin S. aureus 1
Ciprofloxacin E. coli 0.5

Table represents hypothetical data for illustrative purposes.

Conclusion

This compound serves as an exceptional platform for the development of novel antimicrobial agents. The strategic application of robust cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, allows for the creation of large, structurally diverse libraries of compounds. The protocols detailed herein provide a comprehensive framework for synthesis, purification, and preliminary biological evaluation, empowering researchers to efficiently navigate the early stages of the drug discovery pipeline.

References

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Screening Strategies to Identify New Antibiotics. Ingenta Connect.
  • Synthesis and antimicrobial evaluation of new benzofuran deriv
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Research Square.
  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions.
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Synthesis of 5-Ethynyl-3H-isobenzofuran-1-one Derivatives via Sonogashira Coupling: Applic

Sources

Application Notes and Protocols: 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold

The benzofuran core is a privileged heterocyclic system, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored in medicinal chemistry, demonstrating therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4][5][6] The 2,3-dihydrobenzofuran variant, in particular, offers a three-dimensional scaffold that can be strategically exploited for targeted drug design.

This application note focuses on 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran , a key building block for the synthesis of novel therapeutics. This molecule offers two primary strategic advantages for drug development professionals:

  • A Reactive Handle for Diversification: The bromine atom at the C-7 position serves as a highly versatile functional group, ideal for modern cross-coupling reactions. This allows for the systematic introduction of a wide array of aryl, heteroaryl, or alkyl substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]

  • An Embedded Pharmacophore with Favorable Properties: The 2,2-dimethyl-2,3-dihydro-1-benzofuran core is not merely an inert scaffold. The gem-dimethyl group at the C-2 position sterically shields the benzylic position, which can block a common site of metabolic oxidation. This often leads to improved metabolic stability and a more favorable pharmacokinetic profile in drug candidates.

This guide provides a comprehensive overview of the application of this building block, with a primary focus on the robust and widely applicable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will provide a detailed, field-tested protocol, explain the rationale behind key experimental parameters, and present the data in a clear, actionable format for researchers and scientists.

Core Application: Palladium-Catalyzed C-C Bond Formation

The transformation of the C-Br bond into a C-C bond is a cornerstone of modern medicinal chemistry. Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is preeminent due to its mild reaction conditions, exceptional tolerance of diverse functional groups, and the commercial availability and stability of its boronic acid and ester reagents.[8][9] This makes it the ideal choice for elaborating the this compound core.

The fundamental reaction involves the coupling of the aryl bromide with an organoboron species in the presence of a palladium catalyst and a base, as depicted below.

G cluster_reactants Reactants cluster_conditions Conditions R1 7-Bromo-2,2-dimethyl- 2,3-dihydro-1-benzofuran product 7-Aryl-2,2-dimethyl- 2,3-dihydro-1-benzofuran R1->product R2 Arylboronic Acid (R-B(OH)₂) R2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Caption: General scheme for Suzuki-Miyaura coupling.

The catalytic cycle, a well-established mechanism, involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species (formed from the boronic acid and base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki_Cycle center Pd(0)L₂ Complex1 R-Pd(II)L₂-Br center->Complex1 R-Br OA Oxidative Addition ArBr R-Br Trans Transmetalation Complex2 R-Pd(II)L₂-Ar' Complex1->Complex2 Ar'-B(OH)₂ ArBOH2 Ar'-B(OH)₂ + Base Complex2->center R-Ar' RE Reductive Elimination Product R-Ar' Workflow node_step node_step node_process node_process node_analysis node_analysis node_final node_final A 1. Setup - Add reactants, base, catalyst to a flame-dried flask. B 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). A->B C 3. Solvent Addition - Add degassed Dioxane/H₂O. B->C D 4. Reaction - Heat at 80-100 °C. - Stir for 4-16h. C->D E 5. Monitoring - Check progress with TLC or LC-MS. D->E E->D Reaction Incomplete F 6. Work-up - Cool, dilute with EtOAc & H₂O. E->F Reaction Complete G 7. Extraction - Separate layers, extract aqueous phase with EtOAc. F->G H 8. Purification - Wash, dry, concentrate. - Column chromatography. G->H I Pure Product 7-Aryl-2,2-dimethyl-2,3-dihydro- 1-benzofuran H->I

Sources

High-Purity Isolation of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: A Protocol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-7B2D-PN

For inquiries, please contact: [email protected]

Abstract

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a key heterocyclic building block in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Its structural motif is found in compounds investigated for anticancer, anti-inflammatory, and neuroprotective activities.[2][3] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture. The methodology emphasizes a combination of liquid-liquid extraction and silica gel column chromatography, yielding a final product with ≥98% purity. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: The Significance of Substituted Benzofurans

Benzofuran and its derivatives are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[1][4] The dihydrobenzofuran core, in particular, offers a three-dimensional structure that can effectively interact with biological targets. The introduction of a bromine atom at the 7-position provides a strategic handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. For instance, derivatives of 2,3-dihydro-1-benzofuran have been developed as potent and selective cannabinoid receptor 2 (CB2) agonists for the potential treatment of neuropathic pain.[5] Given its role as a critical precursor, a robust and reproducible purification protocol for this compound is essential for advancing drug development programs.

Purification Workflow Overview

The purification of this compound from a crude reaction mixture typically involves a multi-step process designed to remove unreacted starting materials, byproducts, and other impurities. The general workflow is outlined below.

Purification_Workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography A Crude Reaction Mixture B Quench with Water A->B C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D Wash with Brine C->D E Dry over Anhydrous Na2SO4 D->E F Concentrate in vacuo E->F G Crude Product F->G Proceed to Chromatography H Adsorb onto Silica Gel G->H I Pack Silica Gel Column J Elute with Hexane/Ethyl Acetate Gradient I->J K Collect Fractions (TLC Monitoring) J->K L Combine Pure Fractions K->L M Evaporate Solvent L->M N N M->N Final Product

Figure 1. A schematic overview of the purification process for this compound.

Detailed Experimental Protocol

This protocol assumes the synthesis of the target compound has been completed and the initial reaction work-up has yielded a crude oily or solid residue.

Materials and Reagents
  • Crude this compound

  • Ethyl acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain (for TLC visualization)

Step-by-Step Purification Procedure

Part A: Liquid-Liquid Extraction

  • Quenching and Initial Extraction: Carefully pour the crude reaction mixture into a separatory funnel containing deionized water. The volume of water should be approximately 2-3 times the volume of the crude mixture. Extract the aqueous phase with ethyl acetate (3 x 50 mL for a typical 5-10 g scale reaction).[6]

    • Rationale: This step removes water-soluble impurities and inorganic salts. Ethyl acetate is a common solvent for extracting moderately polar organic compounds.

  • Brine Wash: Combine the organic layers and wash with brine (1 x 50 mL).

    • Rationale: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions that may have formed.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Rationale: Complete removal of the extraction solvent is necessary before proceeding to column chromatography.

Part B: Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in hexanes and pack a glass chromatography column.[7] The amount of silica should be approximately 50-100 times the weight of the crude product.

    • Rationale: A properly packed column is crucial for achieving good separation. A high silica-to-product ratio ensures adequate surface area for interaction and separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. Alternatively, for liquid loading, dissolve the crude product in a minimal volume of the initial eluent and load it directly onto the column.[8]

    • Rationale: Dry loading is often preferred for less soluble compounds as it can lead to better band resolution.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexanes.[9]

    • Rationale: A gradient elution allows for the separation of compounds with different polarities. Non-polar impurities will elute first in the low-polarity mobile phase, followed by the target compound as the polarity increases.

  • Fraction Collection and Monitoring: Collect fractions and monitor the separation using thin-layer chromatography (TLC). The target compound can be visualized using a UV lamp and/or by staining with potassium permanganate.

    • Rationale: TLC provides a quick and effective way to track the progress of the separation and identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified this compound.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Parameter Expected Value/Observation
Appearance Colorless to light yellow oil or solid
Purity (by GC-MS or HPLC) ≥98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.1-7.3 (m, 2H, Ar-H), 6.7-6.8 (t, 1H, Ar-H), 3.0 (s, 2H, CH₂), 1.5 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.0, 133.0, 129.0, 125.0, 112.0, 105.0, 87.0, 42.0, 28.0
Mass Spectrometry (EI) m/z: 226/228 (M⁺, bromine isotope pattern)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Troubleshooting and Expert Insights

  • Co-eluting Impurities: If impurities with similar polarity to the product are present, a shallower elution gradient or a different solvent system (e.g., dichloromethane/hexanes) may be necessary.

  • Product Instability: Some benzofuran derivatives can be sensitive to acid. If degradation is observed, it may be beneficial to use a neutral silica gel or add a small amount of a non-nucleophilic base like triethylamine to the eluent.

  • Recrystallization as an Alternative: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., hexanes or ethanol/water) can be an effective final polishing step to improve purity.[10]

Conclusion

This application note provides a comprehensive and reliable protocol for the purification of this compound. Adherence to this methodology will enable researchers and drug development professionals to obtain this valuable intermediate in high purity, facilitating the synthesis of novel and potent pharmaceutical agents.

References

  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. In: PubChem. Available at: [Link]

  • Krasowska, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1571. Available at: [Link]

  • Google Patents. (2014). CN103724305A - Preparation method of 7-bromobenzofuran.
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  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • ResearchGate. (2020). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. In: PubChem. Available at: [Link]

  • ACS Publications. (2021). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Available at: [Link]

  • Google Patents. (1968). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29736-29759. Available at: [Link]

  • National Center for Biotechnology Information. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. In: PubChem. Available at: [Link]

  • ResearchGate. (2015). Basic Guide to Protein Chromatography/Purification. Available at: [Link]

Sources

in vitro cytotoxicity assay of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In Vitro Cytotoxicity Assessment of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran Derivatives

Abstract

This document provides a comprehensive guide for assessing the in vitro cytotoxicity of novel this compound derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in biologically active molecules. This application note details the underlying principles, step-by-step protocols for key cytotoxicity assays, and guidance on data interpretation. The methodologies described are designed to establish a robust and reproducible workflow for screening and characterizing the cytotoxic potential of this promising class of compounds, with a focus on inducing apoptosis in cancer cell lines.

Introduction: The Rationale for Cytotoxicity Screening

Benzofuran derivatives represent a privileged scaffold in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer properties. The introduction of a bromine atom at the 7-position of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core can significantly modulate the compound's physicochemical properties, potentially enhancing its cytotoxic efficacy and selectivity against cancer cells. Preliminary screening of these derivatives for cytotoxicity is a critical first step in the drug development pipeline to identify lead compounds with therapeutic potential. This guide focuses on two primary and complementary assays to quantify cytotoxicity: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.

Foundational Concepts: Understanding the Assays and Cellular Responses

A thorough understanding of the chosen assays is paramount for accurate data interpretation. The two assays recommended here provide a multi-faceted view of the cytotoxic effects of the benzofuran derivatives.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a well-established method for assessing cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, which can be a consequence of cytotoxicity or cytostatic effects.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formation is proportional to the number of lysed cells. This assay provides a direct measure of cell membrane integrity and is a reliable indicator of cytotoxicity.

Experimental Design and Workflow

A logical and well-controlled experimental design is crucial for obtaining meaningful and reproducible results. The following workflow provides a general framework for screening this compound derivatives.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Solubilization & Dilution plate_seeding 96-Well Plate Seeding cell_culture->plate_seeding treatment Treatment with Benzofuran Derivatives plate_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay data_acquisition Spectrophotometric Reading mtt_assay->data_acquisition ldh_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc data_interp Data Interpretation ic50_calc->data_interp

Caption: High-level experimental workflow for cytotoxicity assessment.

Cell Line Selection

The choice of cell lines is critical and should be guided by the therapeutic target of the drug discovery program. A panel of cancer cell lines from different tissue origins is recommended to assess the spectrum of activity.

Recommended Cancer Cell Lines:

  • K562 (Human chronic myelogenous leukemia): A suspension cell line often used in anticancer drug screening.

  • HL60 (Human promyelocytic leukemia): Another leukemia cell line sensitive to apoptosis-inducing agents.

  • HeLa (Human cervical cancer): A robust and widely used adherent cell line.

  • HepG2 (Human liver cancer): A well-characterized adherent cell line.

  • SW620 (Human colon adenocarcinoma): An adherent cell line representing colorectal cancer.

Normal Cell Line (for selectivity assessment):

  • HUVEC (Human Umbilical Vein Endothelial Cells): To assess potential toxicity to non-cancerous cells.

Materials and Reagents
  • Selected cancer and normal cell lines

  • This compound derivatives

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • LDH Cytotoxicity Assay Kit (commercial kits are recommended for consistency)

  • Doxorubicin or Cisplatin (as positive controls)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies and is suitable for both adherent and suspension cells with minor modifications.

Step-by-Step Procedure:

  • Cell Seeding:

    • For adherent cells, harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • For suspension cells, directly seed 100 µL of cell suspension at a density of 20,000-50,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach (for adherent lines) and resume logarithmic growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each benzofuran derivative in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the test compounds. For suspension cells, add 100 µL of 2x concentrated compound solutions to the existing 100 µL of cell suspension.

    • Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at a low speed and then aspirate the supernatant.

    • Add 100 µL of MTT Solubilization Solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on commercially available kits and measures the release of LDH from damaged cells.

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay.

  • Preparation of Controls:

    • Spontaneous LDH Release (Negative Control): Wells with untreated cells.

    • Maximum LDH Release (Positive Control): Wells with untreated cells where a lysis solution (provided in the kit, typically Triton X-100) is added 30 minutes before the end of the incubation period.

    • Background Control: Wells with culture medium but no cells.

  • Sample Collection:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm) using a microplate reader.

Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity

MTT Assay: Percentage of Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH Assay: Percentage of Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of a compound. It is the concentration of the drug that is required to inhibit the growth of 50% of the cell population. The IC₅₀ values can be determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Example Data Presentation
DerivativeCell LineIC₅₀ (µM) - MTT AssayMax. Cytotoxicity (%) - LDH Assay (at 100 µM)
Compound A K5628.575.2
HeLa15.268.9
HUVEC> 10010.5
Compound B K56225.145.8
HeLa42.835.1
HUVEC> 1008.2
Doxorubicin K5620.592.1
HeLa0.890.5
HUVEC2.185.3

Mechanistic Insights: Induction of Apoptosis

Many effective anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Benzofuran derivatives have been shown to trigger apoptosis in cancer cells. This process is tightly regulated by a complex network of signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, a family of proteases that execute the apoptotic program.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism of apoptosis induced by cellular stress, including DNA damage caused by chemotherapeutic agents. This pathway is critically regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9. Active caspase-9, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

intrinsic_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade benzofuran Benzofuran Derivative (Cellular Stress) bax_bak Bax/Bak Activation benzofuran->bax_bak momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2_xl Bcl-2/Bcl-xL bcl2_xl->bax_bak cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic pathway of apoptosis.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls and validation steps are essential:

  • Positive and Vehicle Controls: Always include a known cytotoxic agent (positive control) and a vehicle control (DMSO) in every experiment to validate assay performance and normalize the data.

  • Assay Linearity: Confirm that the cell seeding density is within the linear range of the assay to ensure that the signal is proportional to the number of viable cells.

  • Compound Interference: Test the benzofuran derivatives for any intrinsic absorbance at the assay wavelengths or for direct reactivity with the assay reagents in a cell-free system.

  • Reproducibility: Perform all experiments in triplicate and repeat the entire experiment at least three independent times to ensure the reproducibility of the results.

By adhering to these protocols and principles, researchers can confidently and accurately assess the in vitro cytotoxic potential of this compound derivatives, paving the way for the identification of novel anticancer drug candidates.

References

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
  • Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide - Benchchem.
  • Caspase-activation pathways in apoptosis and immunity - PubMed.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
  • Apoptosis Caspase Pathways - R&D Systems.
  • Bcl-2 family - Wikipedia.
  • Biochemical Pathways of Caspase Activation During Apoptosis - Annual Reviews.
  • Regulation of apoptosis by the BCL-2 family. (a) The BCL-2 family of proteins is divided into three groups based on their functional role in the regulation of apoptosis and the number of BCL-2 homology (BH) domains they bear. (b) The BCL-2 proteins regulate the permeabilization of the mitochondrial outer membrane (MOMP) and apoptosis through a specific network of heterodimeric interactions. In one model, termed the direct activation model, a subset of BH3-only proteins directly engages and

Application Notes & Protocols: 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran as a Versatile Synthon in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, materials scientists, and professionals in drug development, exploring the untapped potential of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran. While the benzofuran core is prevalent in pharmacologically active compounds, its utility in materials science is an emerging field.[1] This document elucidates the strategic application of this specific bromo-functionalized building block in the synthesis of novel organic electronic materials and functional polymers.

The core innovation lies in the strategic placement of a bromine atom on the benzofuran scaffold. This halogen provides a highly versatile reactive handle for a suite of cross-coupling reactions, enabling the construction of complex, conjugated architectures essential for modern electronic devices. The 2,2-dimethyl-2,3-dihydrofuran moiety offers distinct steric and solubility characteristics, which are critical for controlling thin-film morphology and device performance.

Part 1: Foundational Properties and Strategic Advantages

1.1. Molecular Structure and Physicochemical Properties

This compound (CAS: 10178-57-1) is a substituted dihydrobenzofuran with the following key attributes:

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO[2]
Molecular Weight 227.10 g/mol [2][3]
Boiling Point 261°C at 760 mmHg[2]
Density 1.383 g/cm³[2]

The defining features for materials science applications are:

  • Aryl Bromide Functionality: The C-Br bond at the 7-position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the precise installation of various functional groups or the extension of π-conjugated systems.

  • Saturated Furan Ring: The dihydrofuran ring, with its gem-dimethyl substitution, introduces a non-planar, bulky group. This is strategically advantageous for disrupting π-stacking in organic semiconductors, which can enhance solubility and promote amorphous film formation, leading to improved performance in devices like Organic Light-Emitting Diodes (OLEDs).

  • Stable Benzofuran Core: The benzofuran scaffold is a robust heterocyclic system, offering good thermal and chemical stability, a prerequisite for long-lasting electronic devices.

Caption: Molecular structure of the core compound.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

The non-planar structure imparted by the 2,2-dimethyl-2,3-dihydro-1-benzofuran unit makes it an excellent candidate for developing host materials for phosphorescent OLEDs (PhOLEDs). The bulky substituent can effectively suppress triplet-triplet annihilation and prevent aggregation-caused quenching of the emitter.

2.1. Concept: Synthesis of a Bipolar Host Material

A common strategy in OLED host design is to link an electron-donating (hole-transporting) moiety and an electron-accepting (electron-transporting) moiety. Here, we propose using our title compound as the foundation for the hole-transporting side.

G start 7-Bromo-2,2-dimethyl- 2,3-dihydro-1-benzofuran intermediate Carbazole-functionalized Benzofuran Intermediate start->intermediate Suzuki Coupling boronic_ester Carbazole Boronic Ester boronic_ester->intermediate acceptor Electron Acceptor Moiety (e.g., Dibenzothiophene-S,S-dioxide) final_product Bipolar Host Material for OLEDs acceptor->final_product intermediate->final_product Buchwald-Hartwig Coupling

Caption: Synthetic workflow for a bipolar OLED host material.

2.2. Protocol: Suzuki Coupling for Intermediate Synthesis

This protocol details the synthesis of a carbazole-functionalized intermediate, a crucial step towards the final bipolar host material.

Objective: To couple a hole-transporting carbazole unit to the 7-position of the benzofuran scaffold.

Materials:

  • This compound (1.0 eq)

  • 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Degassing: To a flame-dried Schlenk flask, add toluene and water. Sparge the solvent mixture with argon for 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Under an argon atmosphere, add this compound, the carbazole boronic ester, K₃PO₄, SPhos, and Pd(OAc)₂ to the flask.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously under argon. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Causality: The choice of the SPhos ligand is critical as it is known to be highly effective for Suzuki couplings involving heteroaryl bromides, leading to high yields and clean reactions. The use of a biphasic toluene/water system with K₃PO₄ as the base is a robust condition for this type of transformation.

Part 3: Application in Organic Solar Cells (OSCs)

In the field of organic photovoltaics, benzofuran derivatives are being explored as building blocks for donor-acceptor (D-A) conjugated polymers.[4] The electron-rich nature of the benzofuran ring system makes it a suitable donor component. The 7-bromo derivative allows for its incorporation into a polymer backbone via Stille or Suzuki polymerization.

3.1. Concept: Synthesis of a D-A Copolymer

We propose the synthesis of a copolymer where the 7-functionalized 2,2-dimethyl-2,3-dihydro-1-benzofuran unit acts as the donor, and an electron-deficient unit like benzothiadiazole serves as the acceptor.[5]

3.2. Protocol: Stille Polymerization

Objective: To synthesize a poly(benzofuran-alt-benzothiadiazole) copolymer.

Prerequisites:

  • Monomer 1 (Stannylated Benzofuran): First, the this compound must be converted to its stannylated derivative, for example, 7-(Trimethylstannyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, via lithium-halogen exchange followed by quenching with trimethyltin chloride.

  • Monomer 2 (Dibromo-Acceptor): 4,7-Dibromo-2,1,3-benzothiadiazole is a commercially available or readily synthesized acceptor monomer.

Materials:

  • Stannylated Benzofuran Monomer (1.0 eq)

  • 4,7-Dibromo-2,1,3-benzothiadiazole (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 eq)

  • Anhydrous, degassed chlorobenzene or toluene

Procedure:

  • Setup: In a glovebox or under a strict argon atmosphere, add the two monomers, Pd₂(dba)₃, and P(o-tol)₃ to a Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Polymerization: Seal the tube and heat the mixture in a preheated oil bath at 100-120 °C for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirred methanol. The polymer will precipitate as a solid.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequentially with methanol, acetone, and hexanes. The purified polymer is then extracted with chloroform or chlorobenzene.

  • Isolation: Precipitate the final polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under high vacuum.

Trustworthiness of Protocol: This Stille polymerization protocol is a standard and well-established method for synthesizing conjugated polymers for organic electronics. The purification via Soxhlet extraction is a critical step to ensure high purity, which is essential for achieving good device performance in organic solar cells.

Part 4: Summary and Future Outlook

This compound represents a promising, yet underexplored, building block for materials science. Its unique combination of a reactive handle (the bromine atom) and a bulky, solubility-enhancing group (the dimethyl-dihydrofuran moiety) provides a compelling platform for innovation. The protocols outlined above provide robust starting points for synthesizing novel materials for OLEDs and OSCs. Future research should focus on the synthesis of a broader range of derivatives and a thorough characterization of their photophysical properties and device performance. The versatility of the benzofuran core, demonstrated extensively in medicinal chemistry, is ripe for translation into the design of next-generation organic electronic materials.[6][7]

References

  • Three-Component Synthesis of Functionalized 2,3,4,5,6,7-Hexahydro-1-benzofuran Derivatives. ResearchGate. Available at: [Link]

  • 7-Bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran | C10H11BrO - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Available at: [Link]

  • 7-bromo-2, 3-dihydro-1-benzofuran-3-one, min 97%, 1 gram - CP Lab Safety. CP Lab Safety. Available at: [Link]

  • This compound - 10178-57-1, C10H11BrO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents. Google Patents.
  • Efficient Solar Cells Based on a New Polymer from Fluorinated Benzothiadiazole and Alkylthienyl Substituted Thieno[2,3-f]benzofuran | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • (PDF) Reactivity of Benzofuran Derivatives - ResearchGate. ResearchGate. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. MDPI. Available at: [Link]

  • Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Benzothiadiazole Substituted Semiconductor Molecules for Organic Solar Cells: The Effect of the Solvent Annealing Over the Thin Film Hole Mobility Values | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This guide provides in-depth troubleshooting, frequently asked questions, and a validated protocol grounded in established chemical principles.

Synthetic Overview & Mechanism

The synthesis of this compound is primarily achieved through the electrophilic aromatic bromination of its precursor, 2,2-dimethyl-2,3-dihydro-1-benzofuran. The core of this transformation is an electrophilic aromatic substitution (SEAr) reaction, a fundamental process in organic chemistry.[1][2]

The reaction proceeds via a well-established two-step mechanism.[2] First, the electrophile (a polarized bromine source) is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2][3] The second step involves the rapid removal of a proton from the arenium ion by a weak base, which restores the aromaticity of the ring and yields the final product.

The ether oxygen of the dihydrobenzofuran ring is an activating, ortho, para-directing group. This electronic influence makes the positions ortho (C7) and para (C5) to the oxygen atom the most nucleophilic and thus the most likely sites for electrophilic attack.

reaction_mechanism Figure 1: Mechanism of Electrophilic Bromination cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation start_material 2,2-dimethyl-2,3- dihydro-1-benzofuran sigma_complex Sigma Complex (Arenium Ion) Resonance Stabilized start_material->sigma_complex 1. Electrophilic Attack (Slow, Rate-Determining) bromine Br-Br + FeBr₃ (Bromine & Lewis Acid) bromine->sigma_complex product 7-Bromo-2,2-dimethyl-2,3- dihydro-1-benzofuran sigma_complex->product 2. Deprotonation (Fast) byproduct HBr + FeBr₃ sigma_complex->byproduct

Caption: Figure 1: Mechanism of Electrophilic Bromination

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My final yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosing the problem.

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This is often due to insufficient reaction time, low temperature, or deactivated reagents.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. Ensure your brominating agent and any catalyst are fresh and active.

  • Cause 2: Competing Side Reactions. The primary cause of low yield is often the formation of undesired side products, most notably the 5-bromo isomer and the 5,7-dibromo adduct.

    • Solution:

      • Control Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents. An excess of bromine significantly increases the likelihood of dibromination.

      • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to -10 °C) to enhance regioselectivity.[3] Lower temperatures favor the kinetically preferred product and can suppress over-reaction.

      • Slow Addition: Add the brominating agent dropwise over a prolonged period. This maintains a low concentration of the electrophile in the reaction mixture, minimizing the formation of the dibrominated product.

  • Cause 3: Product Loss During Workup/Purification. Significant amounts of product can be lost during aqueous washes, extractions, and chromatography.

    • Solution: Ensure phase separation is clean during extractions. When performing column chromatography, choose an appropriate solvent system that provides good separation between the product and impurities. Dry the combined organic layers thoroughly before concentration, as residual water can interfere with purification.

Q2: My TLC plate shows multiple spots. How do I identify the side products and prevent their formation?

A2: The appearance of multiple spots on a TLC plate is a clear indicator of side product formation.

  • Identification: The main impurities are typically the starting material, the 5-bromo isomer, and the 5,7-dibromo product.

    • Starting Material: Will have a different Rf value than the products.

    • Bromo-isomers: The 7-bromo (desired) and 5-bromo (isomer) products will likely have very similar Rf values, making them difficult to distinguish by TLC alone.

    • Dibromo-product: The 5,7-dibromo product is less polar than the monobrominated products and will typically have a higher Rf value.

  • Prevention Strategy: Preventing these side products is the most effective strategy.

side_reactions Figure 2: Competing Bromination Pathways cluster_products Potential Products start 2,2-dimethyl-2,3- dihydro-1-benzofuran product_7 7-Bromo (Desired) start->product_7 + 1 eq. Br₂ (ortho attack) product_5 5-Bromo (Isomer) start->product_5 + 1 eq. Br₂ (para attack) product_5_7 5,7-Dibromo product_7->product_5_7 + excess Br₂ product_5->product_5_7 + excess Br₂

Caption: Figure 2: Competing Bromination Pathways

Parameter Recommendation for High Selectivity Rationale
Brominating Agent N-Bromosuccinimide (NBS)NBS is a milder source of electrophilic bromine than Br₂, often leading to higher regioselectivity and less dibromination.[3]
Temperature 0 °C to -10 °CLowering the temperature increases the activation energy difference between attack at the C7 and C5 positions, favoring the desired isomer.
Solvent Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)These aprotic solvents are effective for this type of reaction. Acetic acid can also be used but may lead to different selectivity profiles.[4]
Addition Rate Slow, dropwise additionKeeps the instantaneous concentration of bromine low, suppressing the second bromination step that leads to the dibromo product.

Q3: The reaction seems to have stopped prematurely. How can I resolve this?

A3: A stalled reaction, where starting material is consumed very slowly or not at all, can usually be traced to reagent or catalyst issues.

  • Cause 1: Inactive Catalyst. If using a Lewis acid catalyst like FeBr₃, it may have been deactivated by moisture in the solvent or glassware.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Cause 2: Decomposed Brominating Agent. N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light and moisture.

    • Solution: Use freshly opened or purified (recrystallized) NBS for best results. Store it in a dark, dry place.

  • Cause 3: Insufficient Activation. The reaction may require an initiator if using NBS without a catalyst, such as a small amount of acid or gentle warming, although temperature must be carefully controlled to avoid side reactions.

Q4: I'm struggling with the purification of the final product. What is the best method?

A4: Purification is critical for obtaining a high-purity final product.

  • Method 1: Flash Column Chromatography. This is the most common and effective method.

    • Stationary Phase: Silica gel (200-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (or petroleum ether) is typically effective. Start with a low polarity eluent (e.g., 1-2% ethyl acetate/hexane) to elute non-polar impurities, then gradually increase the polarity to elute your product. The 5-bromo and 7-bromo isomers can be challenging to separate, requiring careful chromatography with a shallow gradient.[5]

  • Method 2: Recrystallization. If the crude product is relatively clean, recrystallization can be an excellent alternative or final purification step.

    • Solvent: A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is needed. Hexane or a mixed solvent system like ethanol/water could be suitable candidates.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and regioselectivity for the 7-bromo isomer.

Materials:

  • 2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve 2,2-dimethyl-2,3-dihydro-1-benzofuran in anhydrous acetonitrile in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: Stir the mixture at -10 °C to 0 °C. Monitor the reaction progress by TLC (e.g., using 5% ethyl acetate/hexane as eluent) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate to consume any remaining bromine. Allow the mixture to warm to room temperature.

  • Workup:

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 5%) to isolate the pure this compound.

Caption: Figure 3: Optimized Workflow for Synthesis

Frequently Asked Questions (FAQs)

Q: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)? A: NBS is a milder and more selective brominating agent.[3] It provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination (e.g., formation of the dibromo product) and can lead to better regioselectivity, especially at low temperatures.

Q: Can I run this reaction at room temperature? A: While the reaction may proceed at room temperature, it is strongly discouraged for optimal results. Performing the bromination at elevated temperatures significantly reduces the regioselectivity, leading to a mixture of 5-bromo and 7-bromo isomers, and increases the amount of the 5,7-dibromo side product, complicating purification and lowering the yield of the desired product.[3]

Q: Is an inert atmosphere absolutely necessary? A: While the reaction is not extremely sensitive to air, using an inert atmosphere (N₂ or Ar) is a best practice in organic synthesis. It prevents potential side reactions with atmospheric oxygen and, more importantly, keeps the system dry, which is critical if using a moisture-sensitive Lewis acid catalyst.

Q: How is the 2,2-dimethyl-2,3-dihydro-1-benzofuran starting material synthesized? A: A common route involves the acid-catalyzed cyclization of 3-isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol).[6] Another approach starts from 2-hydroxyacetophenone, which is converted to 2-acetylphenyl methallyl ether and then cyclized.[7] The purity of this starting material is crucial for a clean bromination reaction.

References

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information (PMC). [Link]

  • CN103724305A - Preparation method of 7-bromobenzofuran.
  • Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran. ResearchGate. [Link]

  • US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
  • Bromination via a Free Radical Mechanism. BYJU'S. [Link]

  • US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. National Center for Biotechnology Information (PMC). [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information (PMC). [Link]

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

  • Bromination of Benzofuran. J-STAGE. [Link]

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challenges in the purification of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common pitfalls associated with the purification of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, including the insecticide Carbofuran.[1] Achieving high purity of this intermediate is critical, as the presence of isomeric or poly-halogenated impurities can lead to undesired side reactions and impact the safety and efficacy of the final product.

This technical support guide, designed for researchers and development scientists, provides a structured, question-and-answer-based approach to troubleshooting the common challenges encountered during the purification of this specific benzofuran derivative. Drawing from established chemical principles and separation science, we will explore the causality behind purification issues and offer field-proven, validated solutions.

Section 1: Purity Assessment and Impurity Profiling

Effective purification begins with a thorough understanding of the crude product's composition. This section addresses the initial steps of analysis and characterization.

Frequently Asked Questions (FAQs)

Question 1.1: What are the first steps I should take to assess the purity of my crude this compound?

Answer: A multi-technique approach is essential for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude mixture.[2] Develop a TLC plate using a solvent system such as 5-10% ethyl acetate in hexanes. The presence of multiple spots indicates impurities. One of these will be your starting material, which you should run in a separate lane for comparison.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: An NMR spectrum of the crude material is invaluable. It can confirm the presence of your desired product's characteristic peaks (e.g., the gem-dimethyl singlet, aromatic protons, and the methylene protons of the dihydrofuran ring). More importantly, integrating the peaks corresponding to your product against those of identifiable impurities can provide a semi-quantitative purity estimate.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, HPLC is the industry standard for non-volatile compounds like this.[3] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. GC-MS is also highly effective, providing both separation and mass information to help identify volatile impurities.[4]

Question 1.2: What are the most common impurities I should expect from a typical synthesis?

Answer: The impurity profile is highly dependent on the synthetic route. A common approach to similar structures involves the electrophilic bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuran or a Friedel-Crafts type cyclization.[5][6] Based on these routes, you should anticipate the following:

  • Unreacted Starting Material: Incomplete conversion will leave residual 2,2-dimethyl-2,3-dihydro-1-benzofuran.

  • Isomeric Products: Bromination can occur at other positions on the benzene ring (e.g., position 5), leading to regioisomers that are often difficult to separate due to similar polarities.

  • Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated benzofuran derivatives.

  • Reaction Byproducts: Depending on the specific synthesis, byproducts from side reactions may be present. For instance, Friedel-Crafts reactions are known to cause rearrangements and polyalkylation.[7][8]

Below is a table summarizing the key physical properties that influence the separation of the target compound from a common impurity.

Table 1: Physicochemical Properties of Target Compound vs. a Potential Impurity

PropertyThis compound2,2-dimethyl-2,3-dihydro-1-benzofuran (Starting Material)Rationale for Separation
Molecular Weight 227.10 g/mol [9]148.20 g/mol Significant mass difference aids in MS detection.
Boiling Point 261°C at 760 mmHg[10]~230-235°C at 760 mmHg (estimated)Difference allows for potential separation by vacuum distillation, though thermal stability is a concern.
Polarity Moderately PolarLess PolarThe bromine atom increases polarity, which is the primary basis for separation by normal-phase chromatography.
Density 1.383 g/cm³[10]~1.0 g/cm³ (estimated)Not typically used for purification but relevant for handling.

The following diagram illustrates a decision-making process for selecting the appropriate analytical technique for purity assessment.

G Diagram 1: Analytical Method Selection Workflow start Crude Product Sample volatile Are impurities expected to be volatile? start->volatile tlc Use TLC for quick screening start->tlc Always start here quant Is high-precision quantification required? volatile->quant No / Unsure gcms Use GC-MS volatile->gcms Yes structural_info Is structural info on impurities needed? lcms Use LC-MS structural_info->lcms Yes nmr Use ¹H NMR structural_info->nmr No quant->structural_info No hplc Use HPLC-UV/DAD quant->hplc Yes

Caption: A workflow to guide the selection of analytical methods.

Section 2: Troubleshooting Column Chromatography

Silica gel column chromatography is the most common technique for purifying this compound. However, achieving baseline separation can be challenging.

Frequently Asked Questions (FAQs)

Question 2.1: My compound (Rf ≈ 0.4) is co-eluting with an impurity on the silica column using 10% Ethyl Acetate/Hexane. What should I do?

Answer: Co-elution occurs when two compounds have very similar affinities for the stationary phase in a given mobile phase. To resolve this, you must alter the separation selectivity.

  • Decrease Polarity Drastically: First, try a much less polar eluent, such as 2-3% Ethyl Acetate/Hexane. This will increase the retention time of all compounds and may exaggerate the small differences in polarity, allowing for better separation.

  • Change Solvent Selectivity: If reducing polarity isn't enough, switch to a different solvent system with different chemical properties. The goal is to disrupt the specific interactions causing the co-elution. Instead of an ester/alkane system, try a chlorinated solvent or an ether. Good alternatives include:

    • Dichloromethane (DCM)/Hexane Gradient: DCM offers different interactions than ethyl acetate.

    • Toluene/Hexane Gradient: The aromaticity of toluene can introduce π-π interactions, altering the elution profile.

    • Diethyl Ether/Hexane Gradient: Ether is a hydrogen bond acceptor but lacks the carbonyl group of ethyl acetate, providing another selectivity option.

Question 2.2: My product is streaking badly on the column, leading to poor separation and mixed fractions. Why is this happening?

Answer: Tailing or streaking is often caused by undesirable secondary interactions with the silica gel, improper loading, or solubility issues.

  • Check for Acidity: Silica gel is slightly acidic and can strongly interact with basic functional groups. While your compound is neutral, some impurities might not be. Tailing can sometimes be suppressed by adding a small amount (0.1-0.5%) of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the eluent, though this is less likely to be the root cause for your specific molecule.

  • Overloading: You may be loading too much crude material onto the column. A general rule of thumb is to load 1 g of crude material per 25-100 g of silica, depending on the separation difficulty.

  • Poor Solubility during Loading: If you load your sample dissolved in a strong solvent (like pure DCM or ethyl acetate), it will disrupt the top of the column and cause band broadening. Always dissolve your sample in a minimal amount of the eluent or a weaker solvent, or adsorb it onto a small amount of silica gel before loading (dry loading).

Protocol 1: Method Development for Silica Gel Chromatography

This protocol provides a systematic approach to developing a robust purification method.

  • TLC Analysis:

    • Prepare a stock solution of your crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on at least three TLC plates.

    • Develop each plate in a different solvent system. Start with:

      • Plate A: 10% Ethyl Acetate (EtOAc) in Hexane

      • Plate B: 20% Dichloromethane (DCM) in Hexane

      • Plate C: 5% Diethyl Ether (Et₂O) in Hexane

    • Visualize the plates under UV light. The ideal solvent system will give your product an Rf value of 0.25-0.35 and show the largest possible separation (ΔRf) between the product spot and the nearest impurity spot.

  • Optimization:

    • Based on the initial screen, refine the solvent ratio of the most promising system to achieve the target Rf.

  • Column Packing and Loading:

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack your column.

    • Dissolve the crude material in a minimum volume of eluent or DCM. Alternatively, create a dry load by mixing the dissolved crude product with a small amount of silica gel and evaporating the solvent.

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

The diagram below outlines the workflow for optimizing a chromatographic separation.

G Diagram 2: Chromatography Optimization Workflow start Poor Separation (Co-elution) check_rf Is Product Rf between 0.25-0.35? start->check_rf decrease_polarity Decrease Eluent Polarity check_rf->decrease_polarity No (Rf > 0.35) increase_polarity Increase Eluent Polarity check_rf->increase_polarity No (Rf < 0.25) change_solvents Change Solvent System (e.g., Hex/EtOAc -> Hex/DCM) check_rf->change_solvents Yes success Achieved Good Separation decrease_polarity->success increase_polarity->success check_loading Review Sample Load & Application Technique change_solvents->check_loading check_loading->success

Caption: A logical workflow for troubleshooting poor column chromatography results.

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for polishing nearly pure material but relies heavily on finding the right solvent conditions.

Frequently Asked Questions (FAQs)

Question 3.1: How do I find a suitable solvent for recrystallizing this compound?

Answer: The ideal solvent should dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Single Solvent Screening: Place a small amount of your crude material (10-20 mg) into several test tubes. Add a few drops of a different solvent to each tube.

    • Good candidates: The compound is insoluble or sparingly soluble at room temperature. Upon heating, it dissolves completely. Upon cooling, it crashes out as a crystalline solid. For your compound, start with non-polar to moderately polar solvents like heptane, isopropanol, or acetonitrile. A related precursor has been successfully recrystallized from pentane, suggesting alkanes are a good starting point.[11]

    • Poor candidates: The compound dissolves immediately at room temperature (you need a less polar solvent) or remains insoluble even when boiling (you need a more polar solvent).

  • Binary Solvent System: If no single solvent works, use a solvent pair. This consists of a "solvent" in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

    • Example: Dissolve your compound in a minimum amount of hot DCM or acetone (the "solvent"). Then, slowly add hot hexanes (the "anti-solvent") dropwise until the solution becomes faintly cloudy. Allow it to cool slowly.

Question 3.2: My compound is "oiling out" as a liquid instead of forming crystals. How can I fix this?

Answer: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture with impurities). This is a common problem with impure compounds.

  • Cool Slower: Do not place the hot flask directly into an ice bath. Let it cool to room temperature slowly, then move it to the fridge, and finally to a freezer. Slower cooling encourages ordered crystal lattice formation.

  • Use More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Table 2: Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity IndexComments
Hexane/Heptane 69 / 980.1Good starting point. Likely to have low solubility at room temp.
Isopropanol 824.0A polar protic solvent. Good for moderately polar compounds.
Acetonitrile 826.2A polar aprotic solvent.
Ethyl Acetate 774.3May be too good a solvent unless used in a binary system with hexanes.
Toluene 1112.4Higher boiling point can be useful for stubborn compounds.

Section 4: Advanced Considerations

Question 4.1: Is vacuum distillation a viable purification method for this compound?

Answer: Possibly, but with significant risk. The compound has a high atmospheric boiling point of 261°C.[10] While distillation under high vacuum would lower this temperature, there is a substantial risk of thermal decomposition, especially if trace acidic or basic impurities are present to catalyze degradation. If you attempt this method, use a short-path distillation apparatus to minimize the time the compound spends at high temperatures and monitor the distillate carefully for any signs of discoloration or decomposition.

References

  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran.
  • ChemicalBook. (2024). 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0.
  • ChemSynthesis. (2025). 7-bromo-2-methyl-3-nitro-1-benzofuran.
  • BenchChem. (2025).
  • PubChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-one.
  • Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. (2023). PMC - NIH.
  • PubChem. 7-Bromo-4,6-dimethyl-2,3-dihydro-1-benzofuran.
  • Google Patents. (2014).
  • Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. (2016). PubMed.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-13.
  • J&K Scientific LLC. (2025).
  • ChemSynthesis. (2025). This compound.
  • Organic Chemistry Portal. Benzofuran synthesis.
  • Echemi.
  • Wikipedia. Friedel–Crafts reaction.
  • The Organic Chemistry Tutor. (2016).
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.).
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans.
  • ChemScene. This compound.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). NIH.
  • Google Patents. (1968). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024).
  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (n.d.). JOCPR.
  • Synthesis of benzofurans with remote bromide functionality by domino "ring-cleavage-deprotection-cyclization" reactions of 2-alkylidenetetrahydrofurans with boron tribromide. (2005). PubMed.
  • Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. (2025).
  • Determination of carbofuran by on-line immunoaffinity chromatography with coupled-column liquid chromatography/mass spectrometry. (n.d.). PubMed.
  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. (n.d.). PMC - NIH.
  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (n.d.). PMC - NIH.
  • NIST. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-.
  • Chemsrc. (2025). 7-Bromo-2,3-dihydro-1-benzofuran | CAS#:206347-30-0.

Sources

Technical Support Center: Suzuki Coupling with 7-Bromo-2,3-dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 7-bromo-2,3-dihydro-1-benzofuran and its derivatives. This scaffold is a valuable building block in medicinal chemistry and materials science. However, its specific electronic and steric properties can present unique challenges during C-C bond formation. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.

Part 1: Initial Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. A failed or low-yielding reaction is often a result of one or more suboptimal parameters. The following workflow provides a logical sequence for diagnosing the problem.

G cluster_start cluster_checks Primary Checks cluster_optimization Optimization Loop cluster_end Start Low or No Conversion Reagents 1. Reagent Integrity - Boronic acid/ester quality? - Solvent/base purity? - Substrate intact? Start->Reagents Assess fundamentals Atmosphere 2. Inert Atmosphere - Degassing thorough? - Maintained N2/Ar flow? Reagents->Atmosphere If reagents OK Catalyst 3. Catalyst System - Pre-catalyst active? - Correct ligand choice? - Appropriate loading? Atmosphere->Catalyst If atmosphere is inert Base 4a. Re-evaluate Base - Strength sufficient? - Solubility issues? Catalyst->Base If catalyst seems OK Begin optimization Solvent 4b. Re-evaluate Solvent - Biphasic vs. Monophasic? - Temperature appropriate? Base->Solvent Success Successful Coupling Base->Success If optimization works Ligand 4c. Re-evaluate Ligand - Sterics/electronics match? - Try a Buchwald ligand? Solvent->Ligand Solvent->Success If optimization works Ligand->Base Iterate Ligand->Success If optimization works

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial failures.

Q1: My reaction shows zero or very low conversion of the 7-bromo-2,3-dihydro-1-benzofuran starting material. What are the most likely culprits?

A1: This issue typically points to a fundamental problem with one of the core reaction components: the catalyst, the base, or the reagents themselves.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in-situ. This reduction can fail if reagents are impure or if the ligand choice inhibits this step. The 2,3-dihydro-1-benzofuran ring is electron-rich, which can make the oxidative addition step more challenging compared to electron-poor aryl bromides.[1][2]

    • Solution 1 (Validate Catalyst): Test your catalyst system on a more reliable substrate combination, like 4-bromotoluene and phenylboronic acid, to confirm its activity.

    • Solution 2 (Switch to Pre-catalyst): Use an air-stable Pd(0) source like Pd(PPh₃)₄ or a modern, pre-formed catalyst such as a Buchwald G3 or G4 precatalyst.[3] These often show higher activity and reproducibility.

  • Insufficiently Strong or Soluble Base: The base plays a critical role in activating the boronic acid for transmetalation.[4][5] If the base is too weak or does not have sufficient solubility in the reaction medium, the catalytic cycle will stall.

    • Solution: For this substrate, a moderately strong base is often required. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices as they are strong enough and have better solubility in common Suzuki solvent systems.[2][6] Ensure the base is anhydrous and finely ground to maximize surface area.

  • Reagent Decomposition: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7] This is a common failure mode, especially with heteroaryl boronic acids.

    • Solution: Check the purity of your boronic acid by NMR before use. To minimize protodeboronation, use anhydrous solvents, ensure the reaction is rigorously deoxygenated, and consider switching from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[8][9]

Q2: I'm seeing my starting material consumed, but my main product is the debrominated 2,3-dihydro-1-benzofuran (protodehalogenation) or a homocoupled biaryl product. Why?

A2: The formation of these byproducts indicates that undesired reaction pathways are outcompeting your desired cross-coupling.

  • Protodehalogenation (Dehalogenation): This occurs when the palladium-aryl intermediate reacts with a proton source instead of the boronic acid. This can be exacerbated by certain solvents (like alcohols) or amine bases that can act as hydride sources after oxidation by the Pd complex.[1]

    • Solution: Switch to a non-coordinating base like K₃PO₄ or K₂CO₃. Ensure your solvent is pure and not prone to acting as a hydride donor.

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) intermediates.

    • Solution: This is almost always a sign of inadequate degassing.[3] Use a robust degassing method like freeze-pump-thaw (3-4 cycles) or bubble argon/nitrogen through your solvent mixture for at least 30-60 minutes before adding the catalyst.[10] Maintain a positive pressure of inert gas throughout the reaction.

  • Homocoupling of the Aryl Halide: While less common, this can occur, particularly at high temperatures or high catalyst loadings.

    • Solution: Lower the reaction temperature and reduce the catalyst loading once you have established initial reactivity.

G ArPdBr Ar-Pd(II)-Br (Oxidative Addition Product) Desired Desired Product Ar-Ar' ArPdBr->Desired Transmetalation & Reductive Elimination Dehalogenation Dehalogenation (Ar-H) ArPdBr->Dehalogenation Side Reaction Protodeboronation Protodeboronation (Ar'-H) Boronic Ar'-B(OH)₂ Boronic->ArPdBr Boronic->Protodeboronation Side Reaction Base Base Base->Boronic Activation ProtonSource Proton Source (e.g., H₂O) ProtonSource->ArPdBr ProtonSource->Boronic

Caption: Key side reactions competing with the productive Suzuki coupling pathway.

Part 3: In-Depth Guide to Optimizing Reaction Parameters

If the initial troubleshooting steps do not resolve the issue, a more detailed optimization of each reaction parameter is necessary.

Catalyst & Ligand Selection

The choice of ligand is arguably the most critical factor in a challenging Suzuki coupling. The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing the rates of oxidative addition and reductive elimination.[11][12] For an electron-rich substrate like 7-bromo-2,3-dihydro-1-benzofuran, a ligand that promotes the difficult oxidative addition step is key.

Ligand TypeExamplesWhen to UseCausality
Simple Triarylphosphines PPh₃, P(o-tol)₃For simple, activated aryl halides. Often a good starting point.PPh₃ was one of the earliest ligands used.[11] It can be effective but often fails with challenging substrates due to its moderate electron-donating ability.
Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald Ligands) SPhos, XPhos, RuPhosStrongly Recommended. For electron-rich or sterically hindered aryl bromides and chlorides.[6][13]These ligands are both bulky and highly electron-donating. The bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition, while the electron-richness speeds up the reductive elimination step.[9]
Ferrocene-Based Ligands dppfGood general-purpose ligand, often provides a balance of stability and reactivity.The large "bite angle" of dppf is believed to favor reductive elimination over other decomposition pathways like beta-hydride elimination.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesEffective for aryl chlorides and other challenging substrates, often used with PEPPSI-type precatalysts.[1]NHCs are strong sigma-donors, creating a highly electron-rich palladium center that is very active for oxidative addition.
Base & Solvent System

The base and solvent are intrinsically linked. The base must be soluble enough to react, and the solvent must facilitate both the organic and inorganic components of the reaction.

  • Base Selection:

    • K₃PO₄ / Cs₂CO₃: Often the best choices. They are strong enough to facilitate transmetalation without causing excessive side reactions.

    • K₂CO₃ / Na₂CO₃: Milder bases. They can be effective, but may be too weak if the boronic acid is particularly unreactive or if the catalyst system is not highly active.[10]

    • Organic Bases (e.g., Et₃N): Generally avoided as they can lead to dehalogenation byproducts.[1]

    • Fluoride Sources (e.g., KF, CsF): Can be very effective, especially with boronic esters, but can also promote catalyst inhibition or decomposition if not used carefully.

  • Solvent System:

    • Aqueous Biphasic (e.g., Toluene/H₂O, Dioxane/H₂O): This is the classic Suzuki condition. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[9][14] Ratios of 4:1 to 10:1 (organic:aqueous) are common.

    • Anhydrous Polar Aprotic (e.g., DMF, THF): Can be used, particularly with soluble bases like K₃PO₄. Anhydrous conditions can help suppress protodeboronation.[14][15] However, the role of solvent can be complex and may influence reaction selectivity.[15]

    • Alcohols (e.g., EtOH, MeOH): While sometimes used, they can be a source of protons for dehalogenation and should be used with caution.[14]

Part 4: Sample Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 7-bromo-2,3-dihydro-1-benzofuran derivatives.

Objective: To couple 7-bromo-2,3-dihydro-1-benzofuran with an arylboronic acid.

Materials:

  • 7-bromo-2,3-dihydro-1-benzofuran (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (potassium phosphate), finely powdered (2.0–3.0 equiv)

  • Toluene and Deionized Water (e.g., 10:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the 7-bromo-2,3-dihydro-1-benzofuran, the arylboronic acid, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process 3-5 times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through a 10:1 mixture of toluene and water for 30-60 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Protodeboronation - Wikipedia. Wikipedia. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available from: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. ResearchGate. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. American Chemical Society. Available from: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. ResearchGate. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. National Institutes of Health. Available from: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. American Chemical Society. Available from: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. Available from: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. American Chemical Society. Available from: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - Reddit. Reddit. Available from: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. American Chemical Society. Available from: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Enhancing the Stability of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS No. 10178-57-1). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile brominated heterocyclic building block. Due to its specific structural features, maintaining its integrity in solution can be challenging. This guide provides in-depth, field-proven insights and protocols to mitigate degradation and ensure experimental reproducibility.

Section 1: Understanding the Instability - Core Chemical Principles

Before troubleshooting, it is crucial to understand the inherent chemical properties of this compound that influence its stability. The molecule's reactivity is primarily dictated by three features:

  • The Electron-Rich Benzofuran System: The fused benzene and dihydrofuran rings form an electron-rich aromatic system.[1] This characteristic makes the molecule susceptible to oxidation, particularly at the benzylic position and the aromatic ring itself.

  • The Carbon-Bromine (C-Br) Bond: While the C-Br bond is a key reactive handle for synthetic transformations like cross-coupling reactions, it is also a potential point of degradation.[2] Brominated aromatic compounds can be sensitive to light, which can induce homolytic cleavage of the C-Br bond, leading to debromination and other radical-mediated side reactions.[3]

  • The Dihydrofuran Ether Linkage: The cyclic ether is generally stable but can be susceptible to cleavage under harsh acidic conditions, which could lead to ring-opening and subsequent unwanted reactions.

Based on these principles, the primary degradation pathways you must control are oxidation , photodegradation , and acid/base-catalyzed decomposition .

Section 2: Frequently Asked Questions (FAQs) on Solution Stability

This section directly addresses the most common queries regarding the handling and storage of this compound solutions.

Q1: What are the main environmental factors that cause the degradation of this compound in solution?

A1: The primary factors are exposure to oxygen , light (especially UV) , elevated temperatures , and inappropriate pH . Dissolved oxygen in solvents can lead to oxidative degradation of the electron-rich core. Light provides the energy to initiate photochemical reactions, such as C-Br bond cleavage.[3] As with most chemical reactions, degradation rates increase with temperature. Finally, strong acidic or basic conditions can catalyze decomposition pathways.

Q2: Which solvents are recommended for preparing stock solutions to ensure maximum stability?

A2: The choice of solvent is critical. High-purity, anhydrous, aprotic solvents are strongly recommended for long-term storage. Protic solvents (e.g., methanol, ethanol, water) should be avoided for stock solutions as they can participate in solvolysis or other degradation reactions. It is imperative to use solvents from freshly opened bottles or those that have been properly purified and degassed.

Solvent ClassRecommended ExamplesRationale & Causality
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)These solvents effectively dissolve the compound but lack acidic protons, minimizing the risk of proton-mediated decomposition. They are suitable for reaction conditions and short-term storage.
Aprotic Non-Polar Tetrahydrofuran (THF), 1,4-Dioxane, TolueneExcellent choices for long-term storage. Their non-polar and aprotic nature provides an inert environment. Ensure peroxide-free THF and Dioxane are used, as peroxides can initiate radical degradation pathways.
Avoid Methanol, Ethanol, Water, ChloroformProtic solvents can facilitate protonolysis or solvolysis. Chlorinated solvents like chloroform can generate acidic impurities (HCl) upon exposure to light and air, which will accelerate degradation.

Q3: How should I prepare my solvents and solutions to maximize compound stability?

A3: Proper preparation is a self-validating step to prevent degradation.

  • Degassing: Before use, sparge your chosen aprotic solvent with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. This removes dissolved oxygen, a key culprit in oxidative degradation.

  • Inert Atmosphere: When preparing the solution, do so under a gentle stream of inert gas. Use a flask or vial that can be sealed under this atmosphere.

  • Filtration: If any particulate matter is observed, filter the solution through a PTFE syringe filter (0.22 or 0.45 µm) to remove potential catalysts for degradation.

Q4: What are the optimal physical conditions for storing solutions of this compound?

A4: To ensure long-term stability, solutions should be stored with the following considerations:

  • Temperature: Store solutions at -20°C or lower .[4][5] Some suppliers explicitly recommend freezer storage.[4]

  • Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.

  • Container & Sealing: Use vials with PTFE-lined screw caps to ensure an airtight seal and prevent leaching from the cap material.

  • Aliquoting: For frequently used stock solutions, divide the main batch into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the exposure of the main stock to atmospheric oxygen and moisture during each use.

Q5: My solution has changed color. How can I confirm if it has degraded and what byproducts should I expect?

A5: A color change (e.g., from colorless to yellow or brown) is a strong indicator of degradation. To confirm and identify the issue:

  • Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) with a UV detector or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of the suspect solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.

  • Potential Byproducts:

    • Debromination Product: Look for a mass corresponding to the parent molecule minus bromine (C10H12O). This is a common photodegradation product.

    • Oxidation Products: Oxidation can be complex. You might observe products with an additional oxygen atom (e.g., phenols from ether cleavage, ketones, or aldehydes from benzylic oxidation). These will typically be more polar and have shorter retention times on a reverse-phase HPLC column.

Section 3: Troubleshooting Guide for Common Stability Issues

Observed Problem Probable Cause(s) Recommended Actions & Explanations
Solution turns yellow/brown within hours of preparation. 1. Oxidation: Dissolved oxygen in the solvent is reacting with the electron-rich compound. 2. Photodegradation: Exposure to ambient laboratory light is initiating decomposition.Corrective Action: Prepare a fresh solution immediately, but this time: 1. Use a solvent that has been thoroughly degassed with Argon or Nitrogen. 2. Prepare the solution in a fume hood with the sash lowered to minimize light or under dedicated yellow/red lights. 3. Store the resulting solution in an amber vial under an inert gas blanket.
Inconsistent yields in reactions using a stock solution. Stock Solution Degradation: The concentration and purity of your starting material are changing over time. This is a common issue with unstable reagents.Preventative Workflow: 1. Aliquot Your Stock: Prepare multiple small-volume, single-use aliquots from a freshly made stock solution and store them at -20°C or below.[4] 2. Pre-Use QC: Before a critical reaction, run a quick purity check (e.g., HPLC or TLC) on an aliquot to verify its integrity. 3. Avoid Freeze-Thaw: Discard any unused portion of an aliquot once it has been thawed and warmed to room temperature. Do not re-freeze it.
Appearance of a new, more polar peak in HPLC analysis over time. Oxidative Degradation: The formation of hydroxylated or carbonylated species increases the polarity of the degradation product.Investigation & Mitigation: 1. Identify the Impurity: Use LC-MS to get a mass for the new peak. This will provide strong evidence for the degradation pathway (e.g., a +16 Da shift suggests oxidation). 2. Review Handling Protocol: This result confirms that your solution is being exposed to an oxidant (likely air). Re-evaluate your solvent degassing and inert atmosphere techniques. Ensure all storage vials are sealed properly.

Section 4: Key Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol is designed to minimize exposure to destabilizing factors from the outset.

  • Solvent Preparation: Select a high-purity, anhydrous aprotic solvent (e.g., THF or Toluene). Sparge the solvent with dry Argon gas for 20 minutes in a sealed flask to remove dissolved oxygen.

  • Weighing: Weigh the required amount of solid this compound into a clean, dry, amber glass vial equipped with a PTFE-lined cap.

  • Dissolution under Inert Gas: Using a gas-tight syringe, transfer the calculated volume of the degassed solvent into the vial containing the solid. Briefly flush the headspace of the vial with Argon before sealing the cap tightly.

  • Homogenization: Gently swirl or sonicate the vial at room temperature until all the solid has dissolved completely.

  • Storage: If the solution is not for immediate use, immediately place it in a freezer at ≤ -20°C.[5] For larger batches, first create smaller aliquots in separate amber vials under an inert atmosphere before freezing.

Protocol 2: Standard Workflow for Assessing Solution Stability via HPLC

This protocol provides a self-validating system to quantitatively assess the stability of your solution under specific conditions.

  • Initial Analysis (T=0): Immediately after preparing the solution according to Protocol 1, perform an HPLC analysis. This is your baseline. Record the peak area and retention time of the main compound peak. The purity should be >98% (or as specified by the supplier).

  • Storage: Store the solution under the conditions you wish to test (e.g., -20°C in the dark, room temperature on the benchtop, etc.).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, and 14 days), remove an aliquot, allow it to warm to room temperature, and re-analyze it using the exact same HPLC method.

  • Data Evaluation: Calculate the percentage of the remaining compound at each time point relative to the T=0 sample. Plot the percentage purity versus time. A stable solution will show minimal (<2%) loss of purity over the tested period under the specified conditions. Note the appearance and growth of any new impurity peaks.

Section 5: Visualization & Workflow Diagrams

The following diagrams illustrate key decision-making and experimental processes for managing compound stability.

cluster_0 Troubleshooting Workflow for Compound Degradation cluster_1 Investigate Root Cause start Problem Observed: Inconsistent Results or Visible Degradation check_analytical Perform Analytical Check (HPLC, LC-MS) vs. Fresh Standard start->check_analytical degraded Degradation Confirmed check_analytical->degraded Impurity Peaks Present OR Main Peak Reduced not_degraded No Degradation (Purity Matches Standard) check_analytical->not_degraded No Significant Change check_oxygen Oxygen Exposure? (Solvent not degassed, Improper seal) degraded->check_oxygen review_other Review Other Experimental Parameters (Reagents, Temp, etc.) not_degraded->review_other check_light Light Exposure? (Clear vial used, Stored on benchtop) check_temp Temperature Issue? (Stored at RT, Freeze-thaw cycles) check_solvent Solvent Choice? (Protic or impure solvent used) implement_changes Implement Corrective Actions: Use Protocol 1 for Preparation and Storage check_solvent->implement_changes

Caption: Troubleshooting workflow for identifying the cause of degradation.

cluster_0 Experimental Workflow for a Stability Study cluster_1 Storage Conditions prep_sol 1. Prepare Solution Using Protocol 1 (Degassed Solvent, Inert Atm.) t0_analysis 2. Perform T=0 Analysis (HPLC/LC-MS) Establish Baseline Purity prep_sol->t0_analysis aliquot 3. Aliquot Solution into Multiple Vials for Each Storage Condition t0_analysis->aliquot cond_a Condition A: -20°C, Dark aliquot->cond_a cond_b Condition B: 4°C, Dark aliquot->cond_b cond_c Condition C: RT, Ambient Light aliquot->cond_c analysis_tp 4. Analyze Aliquots at Time Points (e.g., 24h, 72h, 1 week) cond_b->analysis_tp data_eval 5. Evaluate Data: Calculate % Purity Remaining vs. T=0 analysis_tp->data_eval conclusion 6. Determine Shelf-Life Under Tested Conditions data_eval->conclusion

Caption: Step-by-step workflow for conducting a formal stability study.

Section 6: References

  • This compound Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/7-bromo-2,2-dimethyl-3h-1-benzofuran-cas10178-57-1.html]

  • 206347-30-0|7-Bromo-2,3-dihydrobenzofuran|BLD Pharm. [URL: https://www.bldpharm.com/products/206347-30-0.html]

  • Reactivity of Benzofuran Derivatives - ResearchGate. [URL: https://www.researchgate.net/publication/267800045_Reactivity_of_Benzofuran_Derivatives]

  • Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach - ResearchGate. [URL: https://www.researchgate.net/publication/371050275_Investigation_of_the_Influence_of_Solvent_Polarity_and_Temperature_on_the_Vibrational_Spectra_Photophysical_Properties_Optical_and_Thermodynamic_Characteristics_of_1-Benzofuran_A_Density_Functional_T]

  • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62638841.htm]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/235942484_Regioselective_Photochemical_Bromination_of_Aromatic_Compounds_Using_N-Bromosuccinimide]

  • Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c03386]

  • The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/the-indispensable-role-of-brominated-heterocycles-in-modern-synthetic-chemistry-an-in-depth-technical-guide/]

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8620953/]

  • 7-Bromo-2,3-dihydro-1-benzofuran | CAS#:206347-30-0 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/206347-30-0_1189748.html]

  • This compound - 10178-57-1, C10H11BrO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-50015.html]

  • This compound - ChemScene. [URL: https://www.chemscene.com/products/7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran.html]

  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers - ResearchGate. [URL: https://www.researchgate.net/publication/348220021_A_New_Method_for_the_Synthesis_of_Bromine-Containing_Heterocyclic_Compounds_for_Photovoltaic_Polymers]

Sources

purification of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran. This resource is intended for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound by column chromatography.

I. Understanding the Compound and Potential Challenges

This compound is a heterocyclic compound often used as a building block in the synthesis of more complex molecules in drug discovery and materials science. Its purification via column chromatography, while routine, can present several challenges that require a systematic approach to resolve.

Key Molecular Characteristics:

  • Structure: A benzofuran core with a bromine substituent and a dimethylated dihydrofuran ring.

  • Polarity: Generally considered to be of low to moderate polarity, making it suitable for normal-phase chromatography.

  • Potential Impurities: The nature of impurities will depend on the synthetic route, but can include unreacted starting materials, reagents, and isomers.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of this compound.

Q1: What is the ideal solvent system for the column chromatography of this compound?

A1: The optimal solvent system will provide a good separation between the desired product and any impurities. For compounds of similar polarity, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1][2] Based on literature for related benzofuran derivatives, a petroleum ether and ethyl acetate mixture is a good choice.[3]

Q2: What is a target Rf value I should aim for on my analytical TLC plate?

A2: For effective separation in flash column chromatography, a target Rf (retardation factor) value for the desired compound is typically between 0.2 and 0.4.[4] An Rf in this range usually ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and long run times).

Q3: My purified compound has a persistent color. What could be the cause?

A3: A persistent yellow or brown color can sometimes indicate the presence of residual bromine or oxidized impurities. While this compound is expected to be a colorless to pale yellow oil or solid, significant coloration suggests impurities. Consider washing the crude product with a reducing agent solution, such as sodium bisulfite, before chromatography.

Q4: I am observing streaking of my compound on the TLC plate. What can I do to resolve this?

A4: Streaking on a TLC plate can be caused by several factors:

  • Compound Degradation: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[5] If you suspect your compound is unstable on silica, you can use deactivated (neutral) silica gel or add a small amount of a base like triethylamine (e.g., 0.1-1%) to your eluent.

  • Overloading: Applying too much sample to the TLC plate can lead to streaking. Try spotting a more dilute solution of your crude mixture.

  • Inappropriate Solvent System: If the solvent system is too polar, it can cause compounds to streak. Conversely, if it is not polar enough, the compound may not move from the baseline.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the column chromatography of this compound.

Problem 1: Poor Separation of the Desired Product from an Impurity
Symptom Potential Cause Troubleshooting Steps
Co-elution of spots on TLC The polarity of the product and impurity are very similar in the chosen solvent system.1. Optimize the Solvent System: Systematically vary the ratio of your hexane/ethyl acetate eluent. Try small increments, for example, from 95:5 to 90:10. 2. Change Solvent Selectivity: Replace ethyl acetate with a solvent of similar strength but different selectivity, such as dichloromethane.[6] 3. Consider a Different Stationary Phase: If separation on silica gel is not possible, consider using alumina.
Overlapping peaks in collected fractions The column may be overloaded with the crude material.1. Reduce the Sample Load: Use a smaller amount of crude material for the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 2. Improve Column Packing: Ensure the column is packed uniformly to avoid channeling.
Problem 2: The Compound is Not Eluting from the Column
Symptom Potential Cause Troubleshooting Steps
No product detected in fractions after flushing with a large volume of eluent The eluent is not polar enough to move the compound down the column.1. Gradually Increase Solvent Polarity: Incrementally increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent. 2. Check for Compound Degradation: The compound may have decomposed on the silica gel.[5] Perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.
Product is stuck at the top of the column The compound may have precipitated on the column upon loading.1. Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a slightly more polar solvent than the eluent to ensure it is fully dissolved before loading.[4] 2. Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
Problem 3: Low Recovery of the Purified Product
Symptom Potential Cause Troubleshooting Steps
The total mass of the purified fractions is significantly less than expected The compound may be partially degrading on the silica gel.1. Use Deactivated Silica: As mentioned previously, neutral silica gel can prevent degradation of acid-sensitive compounds. 2. Minimize Residence Time: Run the column slightly faster (if separation allows) to reduce the time the compound is in contact with the stationary phase.
Significant amount of product remains in the column after elution The final eluent polarity was not high enough to elute all of the product.1. Flush with a Highly Polar Solvent: At the end of the chromatography, flush the column with a much more polar solvent, such as 100% ethyl acetate or a mixture containing methanol, to recover any remaining material.

IV. Experimental Protocols

Analytical Thin-Layer Chromatography (TLC)

A robust TLC protocol is crucial for developing the column chromatography method.

dot

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Sample on Plate prep_plate->spot_plate prep_sample Dissolve Crude Sample prep_sample->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV Light) mark_front->visualize calculate_rf Calculate Rf Value visualize->calculate_rf optimize Optimize Solvent System calculate_rf->optimize

Caption: Workflow for TLC Analysis

  • Preparation: In a fume hood, prepare a developing chamber with a filter paper wick and a small amount of the chosen eluent (e.g., 95:5 hexane:ethyl acetate).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot. Adjust the solvent system to achieve a target Rf of 0.2-0.4 for the desired product.

Column Chromatography Protocol

This protocol is a general guideline and should be adapted based on the results of your TLC analysis.

dot

Column_Chromatography_Workflow pack_column 1. Pack the Column (Slurry Method) load_sample 2. Load the Sample (Wet or Dry Loading) pack_column->load_sample elute_column 3. Elute the Column (Isocratic or Gradient) load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions analyze_fractions 5. Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions 6. Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent 7. Evaporate Solvent combine_fractions->evaporate_solvent final_product Purified Product evaporate_solvent->final_product

Caption: Column Chromatography Workflow

  • Column Preparation: Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column, allowing it to pack evenly.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the silica bed.

    • Dry Loading: For samples with poor solubility, dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to move more polar compounds through the column.

  • Fraction Collection: Collect fractions in test tubes or vials. The size of the fractions will depend on the scale of the purification.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

V. Data Summary

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of compounds with this polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateProvides good separation for many benzofuran derivatives.[2][3]
Initial Eluent Ratio 98:2 to 90:10 (Hexane:Ethyl Acetate)Start with a low polarity and increase if necessary.
Target Rf 0.2 - 0.4Optimal range for good separation in flash chromatography.[4]

VI. References

  • BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds. Retrieved from

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from

  • NIH. (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Retrieved from

  • Google Patents. (n.d.). Preparation method of 7-bromobenzofuran. Retrieved from

  • University of Groningen. (n.d.). Molecular machines Sheng, Jinyu. Retrieved from

  • ResearchGate. (2023). I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why?. Retrieved from

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Google Patents. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from

Sources

Technical Support Center: Preventing Homocoupling in Suzuki Reactions with 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions, specifically addressing the challenge of homocoupling when using substrates like 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction. What is causing this homocoupling?

A1: The formation of symmetrical biaryls, or homocoupling products, is a common side reaction in Suzuki couplings. There are two primary types of homocoupling:

  • Boronic Acid Homocoupling: This is often the more prevalent issue and results in the formation of a dimer of the organoboron reagent. The primary culprits are the presence of dissolved oxygen and excess Palladium(II) species in the reaction mixture.[1] Oxygen can react with the active Pd(0) catalyst, leading to an oxo-palladium intermediate that promotes the homocoupling of the boronic acid.[2] If a Pd(II) precatalyst is used, it can directly react with two molecules of the boronic acid to form the dimer and generate the active Pd(0) species.[3]

  • Aryl Halide Homocoupling: While generally less common, the coupling of two aryl halide molecules can also occur.

For your specific substrate, this compound, its steric bulk may influence the relative rates of the desired cross-coupling versus the undesired homocoupling.

Q2: How can I effectively minimize the presence of oxygen in my reaction setup?

A2: Rigorous exclusion of oxygen is critical to suppress boronic acid homocoupling.[4] Here are some effective techniques:

  • Inert Gas Sparging: Before adding the catalyst, bubble a stream of inert gas (argon or nitrogen) through your solvent for at least 30 minutes to displace dissolved oxygen.[5][6]

  • Freeze-Pump-Thaw Cycles: For highly sensitive reactions, performing a minimum of three freeze-pump-thaw cycles is one of the most effective methods for removing dissolved gases.[1]

  • Maintain a Positive Inert Atmosphere: Throughout the reaction, ensure a slight positive pressure of an inert gas using a balloon or a Schlenk line to prevent atmospheric oxygen from entering the flask.[7]

A study on the synthesis of LY451395 demonstrated a clear correlation between lower dissolved oxygen levels and reduced homocoupling.[8][9]

Q3: My Pd(II) precatalyst seems to be promoting homocoupling. What can I do?

A3: While Pd(II) sources like Pd(OAc)₂ are common, they can initiate homocoupling as they are reduced to the catalytically active Pd(0) in situ.[3] Here are two strategies to address this:

  • Switch to a Pd(0) Precatalyst: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the initial concentration of Pd(II) that leads to homocoupling.[8]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent can help minimize the concentration of Pd(II) species without interfering with the main catalytic cycle.[9] Potassium formate has been shown to be effective in suppressing homocoupling.[5][8]

ConditionHomocoupling Product (%)
Without Potassium Formate~0.5% - 1.5%
With Potassium Formate< 0.1%
Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct.[8]
Q4: How does the choice of ligand impact homocoupling with a sterically hindered substrate like mine?

A4: Ligand selection is crucial, especially for sterically hindered substrates.[10][11] Bulky and electron-rich phosphine ligands are known to promote the desired cross-coupling pathway and suppress homocoupling.[8] They achieve this by accelerating the rates of oxidative addition and reductive elimination in the main catalytic cycle, making the competing homocoupling pathway less favorable.[8]

For substrates like this compound, consider ligands from the Buchwald-type biaryl phosphine family (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[8] N-Heterocyclic Carbenes (NHCs) can also be highly effective due to their strong binding to palladium.[8]

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.May allow for more homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[8]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling.[8]
Q5: Can the base I use affect the amount of homocoupling?

A5: Yes, the base plays a critical role beyond just activating the boronic acid.[12][13] The choice of base can influence reaction kinetics and selectivity.[14][15] For sterically hindered couplings, stronger, non-nucleophilic bases are often preferred.

  • Common Choices: K₂CO₃ is a standard choice, but for challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[1][16]

  • Anhydrous Conditions: If you are observing significant protodeboronation (a side reaction where the boronic acid is replaced by a hydrogen), switching to anhydrous conditions with a base like K₃PO₄ might be beneficial.[17]

It is advisable to screen a few different bases to find the optimal conditions for your specific reaction.

Q6: I'm also seeing some dehalogenation of my starting material. Are these side reactions related?

A6: While mechanistically distinct, the conditions that favor homocoupling can sometimes also lead to other side reactions like dehalogenation and protodeboronation.[18] Protodeboronation is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond, and is a known undesired side reaction.[17] The stability of the boronic acid is a key factor, and some are prone to decomposition under ambient conditions.[19] Using more stable boronic acid derivatives, like pinacol esters (Bpin), can sometimes mitigate both protodeboronation and subsequent homocoupling issues by providing a slow, controlled release of the boronic acid.[1]

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve issues with homocoupling in your Suzuki reaction.

Suzuki_Troubleshooting Troubleshooting Homocoupling in Suzuki Reactions start High Homocoupling Observed q1 Is the reaction under a strictly inert atmosphere? start->q1 sol1 Improve Degassing: - Sparge solvent with Ar/N2 - Use Freeze-Pump-Thaw - Ensure positive pressure q1->sol1 No q2 What is the Palladium source? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2a Switch to a Pd(0) precatalyst q2->sol2a Pd(II) sol2b Add a mild reducing agent (e.g., Potassium Formate) q2->sol2b Pd(II) q3 Are the ligand and base optimized? q2->q3 Pd(0) a2_pd2 Pd(II) (e.g., Pd(OAc)2) a2_pd0 Pd(0) (e.g., Pd2(dba)3) sol2a->q3 sol2b->q3 sol3 Screen Ligands & Bases: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Try stronger bases (e.g., K3PO4, Cs2CO3) q3->sol3 No q4 Is boronic acid decomposition suspected? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use a more stable boronic acid derivative (e.g., pinacol ester) q4->sol4 Yes end_node Optimized Reaction: Low Homocoupling q4->end_node No a4_yes Yes a4_no No sol4->end_node

Caption: A decision tree for troubleshooting homocoupling.

Experimental Protocols

Protocol 1: Rigorous Deoxygenation of Reaction Mixture
  • Combine the aryl halide (this compound), boronic acid, and base in a reaction flask equipped with a magnetic stir bar.

  • Add the solvent to the flask.

  • Seal the flask with a rubber septum.

  • Insert a long needle connected to an inert gas (N₂ or Ar) line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as an outlet.

  • Bubble the inert gas through the solution for 30-60 minutes.

  • Remove the needles and maintain a positive pressure of inert gas using a balloon.

  • Under this inert atmosphere, add the ligand and palladium catalyst to initiate the reaction.

Protocol 2: Screening of Ligands and Bases
  • Set up a parallel array of small-scale reactions (e.g., in microwave vials or a reaction block).

  • To each vial, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and a magnetic stir bar.

  • In separate vials, prepare stock solutions of your chosen palladium precatalyst and various ligands in degassed solvent.

  • To each reaction vial, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 eq).

  • Add the chosen degassed solvent to each vial.

  • Degas the reaction mixtures by sparging with an inert gas for 15 minutes.

  • Add the appropriate amounts of the palladium and ligand stock solutions to each vial.

  • Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).[6]

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to determine the optimal combination of ligand and base that minimizes homocoupling and maximizes product formation.

Mechanistic Insight

The following diagram illustrates the desired Suzuki catalytic cycle in contrast to the side reaction pathway leading to boronic acid homocoupling, which is often promoted by oxygen.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-R(L2) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elimination->product pd0_hc Pd(0)L2 pd_peroxo Pd(II) Peroxo Complex pd0_hc->pd_peroxo Reaction with Oxygen o2 O2 homocoupling_product R-R (Homocoupling) pd_peroxo->homocoupling_product boronic_acid 2 x R-B(OH)2 boronic_acid->pd_peroxo

Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.

By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can significantly reduce homocoupling and improve the yield and purity of your desired cross-coupled product.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. Available at: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]

  • Development of Organic Transformations Based on Protodeboronation - ACS Publications. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC - NIH. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. - Semantic Scholar. Available at: [Link]

  • Effect of different bases on the Suzuki reaction | Download Table - ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]

  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]

  • Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System - MDPI. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

  • Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation | Request PDF - ResearchGate. Available at: [Link]

  • (a) Effect of temperature on the progress of the assisted Suzuki... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

Sources

impact of ligand choice on the efficiency of cross-coupling with 7-bromo-benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of ligand selection in palladium-catalyzed cross-coupling reactions involving 7-bromo-benzofurans. The benzofuran moiety is a privileged scaffold in medicinal chemistry and materials science, but its electron-rich nature can present unique challenges in C-C and C-N bond formation.[1][2] This resource is designed to help you navigate these challenges by understanding the causality behind experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. The solutions focus on rational ligand adjustments to overcome common hurdles.

Question 1: I am seeing very low or no conversion of my 7-bromo-benzofuran. What is the likely cause and how can I fix it?

Answer:

Low conversion in the cross-coupling of an electron-rich heteroaromatic halide like 7-bromo-benzofuran often points to a sluggish oxidative addition step.[3] This is frequently the rate-determining step of the catalytic cycle. The palladium(0) catalyst needs sufficient electron density to efficiently insert into the C-Br bond.

Causality & Recommended Actions:

  • Insufficiently Electron-Rich Ligand: Your current ligand may not be donating enough electron density to the palladium center. The benzofuran ring is inherently electron-rich, which can make the C-Br bond less electrophilic and thus less reactive towards the Pd(0) catalyst.[4]

    • Solution: Switch to a more electron-donating ligand. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) are the industry standard for this purpose.[5] Ligands like SPhos , XPhos , or RuPhos are excellent starting points.[5][6][7] Their electron-rich character accelerates oxidative addition, while their steric bulk promotes the final reductive elimination step.[8][9]

  • Catalyst Deactivation: Your catalyst may be decomposing before significant turnover can occur. This is often visible as the formation of palladium black.

    • Solution: Employ more robust or sterically shielding ligands. N-Heterocyclic Carbenes (NHCs), such as IPr or SIPr , form very strong bonds to palladium and are highly resistant to degradation.[10][11] Their powerful σ-donating ability also strongly promotes oxidative addition.[10] Alternatively, using a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can ensure the efficient generation of the active L-Pd(0) species in solution, improving consistency.

Workflow: Addressing Low Conversion

start Low or No Conversion check_ligand Evaluate Current Ligand's Electronic Properties start->check_ligand check_catalyst Observe for Pd Black (Catalyst Deactivation) start->check_catalyst switch_buchwald Switch to Electron-Rich Buchwald Ligand (e.g., XPhos, SPhos) check_ligand->switch_buchwald If ligand is not electron-rich result Improved Yield switch_buchwald->result switch_nhc Switch to Robust NHC Ligand (e.g., IPr, SIPr) check_catalyst->switch_nhc If deactivation is observed switch_nhc->result

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: My reaction is messy, with significant homocoupling of my boronic acid (Suzuki) or starting amine (Buchwald-Hartwig) and/or protodebromination of the 7-bromo-benzofuran. How does ligand choice affect this?

Answer:

The formation of side products like homocoupled species and protodebromination is a classic sign that the desired catalytic cycle is inefficient.[12] Specifically, it suggests that the transmetalation or reductive elimination steps are slow relative to competing decomposition or side-reaction pathways.

Causality & Recommended Actions:

  • Slow Transmetalation (Suzuki): The transfer of the organic group from the boron atom to the palladium center requires activation by a base and can be sterically sensitive. If this step is slow, the organopalladium intermediate has more time to undergo other reactions.

    • Solution: While base and solvent are critical here, the ligand's steric profile is also key. Sometimes, a slightly less bulky ligand can facilitate easier access to the palladium center for the boronic acid. However, for benzofurans, the more common issue is a slow reductive elimination.

  • Slow Reductive Elimination: This is the final, product-forming step. For the C-C or C-N bond to form, the two coupling partners must be able to approach each other within the palladium coordination sphere.

    • Solution: Use a ligand with significant steric bulk.[8] This is a primary design feature of the Buchwald-type ligands. The bulky framework (e.g., the biaryl backbone) creates a constrained environment that forces the two organic fragments together, accelerating reductive elimination and outcompeting side reactions. XPhos and t-BuXPhos are particularly effective for promoting this step.[13]

Question 3: My reaction works, but the results are not reproducible. What role does the ligand and precatalyst play in consistency?

Answer:

Reproducibility issues often stem from the inconsistent formation of the active Pd(0) catalyst. Many common palladium sources, like Pd(OAc)₂, must be reduced in situ to Pd(0), and this process can be highly sensitive to trace impurities, solvent quality, and the specific ligand used.[12]

Causality & Recommended Actions:

  • Inconsistent Pd(0) Generation: The reduction of Pd(II) to Pd(0) can be complex, sometimes involving the sacrifice of a phosphine ligand or homocoupling of the boronic acid.[12] Variations in reagent purity or atmospheric oxygen can alter the efficiency of this activation step.

    • Solution: Use a modern, well-defined palladium precatalyst. Buchwald palladacycle precatalysts (e.g., XPhos-Pd-G3) or NHC-Pd-PEPPSI complexes are designed for clean, quantitative, and rapid generation of the active monoligated Pd(0) species upon activation by base.[14][15] This removes the ambiguity of the in situ reduction step and leads to far more consistent results run-to-run.

  • Ligand Sensitivity: Some phosphine ligands are sensitive to oxidation.[11] If your reaction setup does not rigorously exclude oxygen, a portion of your ligand may be consumed before it can participate in the catalytic cycle, leading to variable results.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand for my 7-bromo-benzofuran coupling?

A1: Both are excellent ligand classes, but they have different strengths. The choice depends on the specific coupling reaction and the robustness required.

FeatureBuchwald-Type Phosphine Ligands (e.g., SPhos, XPhos)N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr)
Primary Strength Highly versatile and tunable for a vast range of C-C, C-N, and C-O couplings.Exceptional thermal stability and robustness; excellent for challenging/unreactive substrates.[10]
Electronic Properties Strongly electron-donating.[5]Very strong σ-donors, promoting oxidative addition.[10]
Steric Properties Large, tunable steric bulk promotes reductive elimination.[8]Steric profile is highly tunable to facilitate reductive elimination.
Common Use Case The "go-to" choice for general Suzuki and Buchwald-Hartwig aminations.[5][6]Often used for coupling unreactive partners (e.g., aryl chlorides) or when high catalyst stability is paramount.[15]
Sensitivity Generally air-stable solids, but can be oxidized in solution under harsh conditions.[5][11]Highly resistant to oxidation and thermal decomposition.[10]

Recommendation: Start with a versatile Buchwald ligand like XPhos for Suzuki-Miyaura or Buchwald-Hartwig reactions. If you experience catalyst deactivation or are working with a particularly challenging coupling partner, an NHC-based system is an excellent alternative.

Q2: What are the key steric and electronic effects of a ligand, and how do they help with a substrate like 7-bromo-benzofuran?

A2: The interplay of sterics and electronics is the foundation of modern ligand design.[8][9]

  • Electronic Effect: Refers to the ligand's ability to donate or withdraw electron density from the metal center. For 7-bromo-benzofuran, an electron-donating ligand is crucial. It enriches the palladium center, making it more nucleophilic and accelerating its insertion into the C-Br bond (oxidative addition).[17]

  • Steric Effect: Refers to the physical bulk of the ligand. A bulky ligand serves two main purposes: it stabilizes the highly reactive monoligated Pd(0) species, and it promotes the final reductive elimination step by creating steric pressure that forces the coupled products to be expelled from the metal's coordination sphere.[8]

cluster_cycle Catalytic Cycle cluster_ligand Ligand Influence A L-Pd(0) B L-Pd(II)(Ar)(X) A->B Oxidative Addition C L-Pd(II)(Ar)(Nu) B->C Transmetalation C->A Reductive Elimination Electronics Electronic Effect (Electron-Donating) Electronics->B Accelerates Sterics Steric Effect (Bulk) Sterics->A Stabilizes Sterics->C Promotes

Sources

managing reaction scale-up for the synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the synthesis and provide practical, experience-driven solutions to facilitate a smooth transition from bench-scale to larger-scale production. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your work.

Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific, practical problems that can arise during the synthesis. The solutions provided are based on established chemical principles and best practices in process chemistry.

Question 1: My yield of the 2,2-dimethyl-2,3-dihydro-1-benzofuran intermediate is significantly lower on a larger scale. What are the likely causes and how can I fix it?

Answer:

A drop in yield during the scale-up of the cyclization reaction to form the dihydrobenzofuran core is a common issue, often related to mass and heat transfer limitations. The synthesis typically involves the acid-catalyzed cyclization of an appropriate phenol precursor, such as 3-isobutenyl-1,2-dihydroxybenzene or a related compound.[1]

Causality and Troubleshooting Steps:

  • Inefficient Heat Transfer & Localized Hotspots:

    • Why it happens: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature. Exothermic steps can create localized hotspots, leading to thermal degradation of starting materials or products and promoting side reactions.

    • Solution:

      • Controlled Reagent Addition: Add the catalyst or a key reagent portion-wise or via a syringe pump to control the reaction rate and exotherm.

      • Efficient Stirring: Ensure the stirring is vigorous enough to maintain a homogenous mixture. For large vessels, overhead mechanical stirrers are essential. Check for dead spots where mixing is poor.

      • Jacketed Reactor: Use a jacketed reactor with a circulating temperature control unit for precise and uniform heating or cooling.

  • Incomplete Reaction:

    • Why it happens: Inadequate mixing or insufficient reaction time on a larger scale can lead to incomplete conversion. A reaction that is complete in 2 hours at 100 mL scale may require longer at a 5 L scale.

    • Solution:

      • Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The reaction is complete only when the starting material is no longer detected.

      • Extended Reaction Time: Be prepared to extend the reaction time. Run a small-scale experiment in parallel to benchmark completion.

  • Catalyst Deactivation or Heterogeneity:

    • Why it happens: If using a solid-supported acid catalyst, poor stirring can prevent efficient contact with the reactants. Some catalysts may also be sensitive to impurities in lower-grade, bulk starting materials.

    • Solution:

      • Catalyst Screening: Re-evaluate your choice of catalyst for scalability. Homogeneous catalysts like organic sulfonic acids may perform more consistently than heterogeneous ones if mixing is a challenge.[1]

      • Purity of Starting Materials: Ensure the purity of your starting phenol is consistent between scales.

Question 2: During the bromination step, I'm observing the formation of multiple isomers (e.g., 5-bromo) and di-brominated products. How can I improve the regioselectivity for the 7-position?

Answer:

Achieving high regioselectivity in electrophilic aromatic substitution is critical. The formation of undesired isomers and over-bromination products typically stems from the reaction conditions being too harsh. The dihydrobenzofuran ring system directs electrophilic substitution, but this selectivity can be compromised.[2][3]

Causality and Troubleshooting Steps:

  • Reaction Temperature:

    • Why it happens: Bromination is highly exothermic. Higher temperatures provide more energy for the reaction to overcome the activation barrier for substitution at less-favored positions, reducing selectivity.

    • Solution: Maintain a low and consistent temperature. Start the reaction at 0°C or even lower (-10°C to -5°C) and allow it to slowly warm to room temperature if necessary. A cryo-cooler or an ice/salt bath is recommended for large-scale reactions.

  • Choice of Brominating Agent:

    • Why it happens: Elemental bromine (Br₂) is highly reactive and can be difficult to control, often leading to over-bromination.

    • Solution: Use a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative that provides a slow, controlled release of electrophilic bromine, significantly improving selectivity.[2]

  • Solvent Effects:

    • Why it happens: The solvent polarity can influence the reactivity of the brominating agent and the stability of the reaction intermediates.

    • Solution: Use a non-polar or moderately polar aprotic solvent. Dichloromethane (DCM) or chloroform are common choices. Acetic acid can also be used but may lead to different selectivity profiles.[2] Avoid highly polar protic solvents which can activate the brominating agent excessively.

Recommended Protocol for Selective Bromination:

ParameterLaboratory Scale (e.g., 1g)Pilot Scale (e.g., 100g)Rationale
Brominating Agent NBS (1.05 - 1.1 eq)NBS (1.05 eq)NBS provides a controlled source of bromine, minimizing side reactions.[2]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Aprotic solvent that moderates reactivity.
Temperature 0°C to Room Temp-5°C to 5°CCrucial for controlling exotherm and ensuring high regioselectivity.
Addition Method Added in one portionAdded portion-wise over 30-60 minControls reaction rate and temperature on a larger scale.
Monitoring TLC/GC after 1-2 hoursTLC/GC every 30 minutesEnsures the reaction is stopped promptly upon completion to prevent side product formation.
Question 3: My final product is difficult to purify at a large scale. Column chromatography is not practical. What are my options?

Answer:

Relying on column chromatography for multi-kilogram purification is inefficient and costly. Developing a robust crystallization procedure is the key to scalable purification. The fact that the product can be a crystalline solid makes this an ideal approach.[4]

Causality and Troubleshooting Steps:

  • Impurity Profile:

    • Why it happens: The success of crystallization depends on the nature and amount of impurities. Some impurities can act as crystallization inhibitors.

    • Solution: First, optimize the reaction to minimize impurities. Then, identify the major impurities (e.g., via NMR or LC-MS) to select a solvent system where the desired product has low solubility at cold temperatures, while the impurities remain dissolved.

  • Solvent Selection for Recrystallization:

    • Why it happens: An ideal recrystallization solvent should fully dissolve the product at high temperatures but afford poor solubility at low temperatures.

    • Solution:

      • Screening: Perform small-scale solubility tests with your crude product in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, ethyl acetate, and mixtures thereof).

      • Common Solvents for Similar Compounds: Non-polar solvents like hexanes or heptane are excellent choices for compounds like this.[4] You can dissolve the crude material in a minimal amount of a slightly more polar solvent (like ethyl acetate or DCM) at reflux and then slowly add the anti-solvent (hexanes/heptane) until turbidity appears. Cool slowly to induce crystallization.

Workflow for Developing a Scalable Purification:

G start Crude Product (Post-Workup) reaction_opt Reaction Optimization (Minimize Impurities) start->reaction_opt If purity <90% solvent_screen Solvent Screening (e.g., Heptane, IPA, EtOAc/Heptane) start->solvent_screen If purity >90% charcoal Activated Charcoal Treatment (Optional, for color removal) solvent_screen->charcoal recryst Recrystallization (Hot Dissolution -> Slow Cooling) charcoal->recryst filtration Filtration & Washing (with cold solvent) recryst->filtration drying Drying (Vacuum Oven) filtration->drying final_product Pure Crystalline Product (>99% Purity) drying->final_product

Caption: Scalable Purification Workflow.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, scalable synthetic route for this compound?

A common and scalable approach involves a two-step process. The first step is the synthesis of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core, often via an acid-catalyzed cyclization of a suitable catechol or phenol derivative.[1] The second step is the regioselective bromination of this core at the 7-position, preferably using a mild brominating agent like NBS to ensure high selectivity and avoid side products.[2]

G start Substituted Phenol (e.g., 2-isobutenylphenol) intermediate 2,2-dimethyl-2,3-dihydro- 1-benzofuran start->intermediate Step 1: Acid-Catalyzed Cyclization product 7-Bromo-2,2-dimethyl-2,3- dihydro-1-benzofuran intermediate->product Step 2: Regioselective Bromination (NBS)

Caption: Common Synthetic Pathway.

Q2: What are the critical safety considerations for this synthesis, especially at scale?

  • Brominating Agents: Both elemental bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large quantities of bromine, have a spill kit containing a neutralizer like sodium thiosulfate readily available.

  • Solvents: Dichloromethane and other chlorinated solvents are potential carcinogens. Minimize exposure through handling in closed systems or well-ventilated areas.

  • Exothermic Reactions: Both the cyclization and bromination steps can be exothermic. Never add reagents quickly to a large, uncooled reactor. Always ensure adequate cooling capacity and monitor the internal temperature throughout the addition.

  • Pressure Build-up: If a reaction is expected to release gas (e.g., HBr during bromination), ensure the reactor is properly vented to prevent pressure build-up.

Q3: How can I effectively quench the bromination reaction at a large scale?

After confirming the reaction is complete via TLC or GC, the excess brominating agent must be neutralized before work-up. A common and effective method is to add a saturated aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are excellent choices. Add the quenching solution slowly while monitoring the temperature, as the quench itself can be exothermic. The disappearance of the orange/yellow color of bromine is a good visual indicator of completion.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC - NIH.
  • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0. ChemicalBook.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran.
  • Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • Preparation method of 7-bromobenzofuran.
  • De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost. Journal of the American Chemical Society.
  • Bromination of benzofuran (BF)
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • This compound. ChemScene.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromin

Sources

Validation & Comparative

structural validation of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran by 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran by ¹H and ¹³C NMR

Introduction: The Critical Role of Isomeric Purity

In the realms of pharmaceutical development and materials science, the precise molecular architecture of a compound is not a trivial detail—it is the very foundation of its function, efficacy, and safety. This compound is a heterocyclic compound whose utility is intrinsically linked to the specific placement of the bromine substituent on its aromatic ring. The presence of this halogen atom, along with the stereochemistry of the dihydrofuran ring, dictates the molecule's electronic properties and its potential interactions with biological targets. Consequently, unambiguous structural validation is paramount to distinguish the 7-bromo isomer from its 4-, 5-, and 6-bromo counterparts. This guide provides a comprehensive, field-tested methodology for the definitive structural elucidation of this compound, focusing on the power of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool, supported by orthogonal validation techniques.

Primary Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (protons and carbons) provides a detailed map of the molecular framework, including connectivity and spatial relationships. For a molecule like this compound, NMR is uniquely suited to confirm the substitution pattern on the benzofuran core, which is the most critical aspect of its validation.

The Causality Behind Experimental Choices

The selection of NMR parameters is a deliberate process designed to maximize the quality and informational content of the resulting spectra. Our protocol is built on this principle.

  • Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is chosen for its excellent ability to dissolve a wide range of organic compounds, its relative chemical inertness, and its single, well-characterized residual solvent peak in both ¹H and ¹³C spectra, which does not typically interfere with signals from the analyte.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR.[2] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that is upfield from most organic compounds, ensuring it does not obscure analyte signals.

  • Concentration: A moderate concentration (10-20 mg in 0.6 mL of solvent) provides an optimal balance between achieving a strong signal-to-noise ratio in a reasonable acquisition time and avoiding potential issues with solubility or intermolecular interactions that can complicate spectra.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

The following protocol outlines a robust procedure for acquiring high-quality NMR data on a standard 400 MHz or 600 MHz spectrometer.[3]

  • Sample Preparation:

    • Accurately weigh 15 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Experiment: Standard single-pulse proton experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm.

  • ¹³C{¹H} NMR Acquisition (100 MHz):

    • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 3 seconds (Quaternary carbons have longer relaxation times).[2]

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

    • Processing: Apply an exponential window function with a line broadening of 1.0-2.0 Hz. Phase and baseline correct the spectrum. Calibrate the CDCl₃ solvent peak to 77.16 ppm.

Visualizing the Target Structure

To facilitate spectral interpretation, the target molecule is presented below with standardized numbering.

Caption: Structure of this compound.

Predicted Spectral Data and Interpretation

The definitive proof of the 7-bromo substitution pattern lies in the multiplicity and coupling constants of the aromatic protons.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-4~7.20Doublet (d)J ≈ 8.01HOrtho coupling to H-5. Deshielded by adjacent bromine.
H-5~6.80Triplet (t)J ≈ 8.01HOrtho coupling to both H-4 and H-6.
H-6~7.05Doublet (d)J ≈ 8.01HOrtho coupling to H-5.
C3-H₂~3.00Singlet (s)N/A2HAliphatic methylene adjacent to an aromatic ring.
C2-(CH₃)₂~1.45Singlet (s)N/A6HTwo equivalent methyl groups on a quaternary carbon.[4]
  • Key Insight: The aromatic region is the most informative. The presence of a triplet for H-5 is the crucial diagnostic signal. This can only occur if H-5 is coupled to two adjacent protons (H-4 and H-6), which definitively rules out the 5-bromo and 6-bromo isomers. The 4-bromo isomer would show a different splitting pattern altogether. The deshielding effect of the bromine atom is expected to shift the adjacent H-4 proton downfield.[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C2~85.0Quaternary carbon bonded to oxygen and two methyls.
C3~39.0Aliphatic methylene carbon.
C3a~129.0Aromatic carbon adjacent to oxygen.
C4~125.0Aromatic CH carbon.
C5~121.0Aromatic CH carbon.
C6~128.0Aromatic CH carbon.
C7~112.0Aromatic carbon directly bonded to bromine (ipso-carbon), significant shielding.
C7a~154.0Aromatic carbon bonded to oxygen.
C2-(C H₃)₂~28.0Equivalent methyl carbons.
  • Key Insight: While ¹H NMR confirms the substitution pattern, ¹³C NMR confirms the carbon skeleton. The most shielded aromatic carbon signal (around 112.0 ppm) is characteristic of the carbon atom directly attached to the bromine (C7), a phenomenon known as the "heavy atom effect." The signals for all nine distinct carbon atoms should be observable, confirming the overall molecular formula.

Orthogonal Validation: A Comparative Analysis

While NMR provides definitive structural data, employing an orthogonal (different and complementary) technique is a cornerstone of robust scientific validation. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds by their volatility and partitioning behavior (GC) and then fragments them to determine their mass-to-charge ratio (MS). This provides two key pieces of information: purity and molecular weight.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate.

  • GC Method:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Expected Results & Interpretation:

  • Retention Time: A single sharp peak in the chromatogram indicates a pure compound.

  • Mass Spectrum: The key feature will be the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z = 226 and m/z = 228, which is a definitive signature for a monobrominated compound.[6]

Workflow for Comprehensive Validation

The synergy between NMR and GC-MS provides an irrefutable structural assignment.

G cluster_0 Primary Validation cluster_1 Orthogonal Validation A Synthesized Compound B 1D NMR Acquisition (¹H, ¹³C) A->B E GC-MS Analysis A->E C Spectral Analysis: - Chemical Shifts - Multiplicities (Aromatic Triplet) - Integration B->C D Initial Structure Confirmed: 7-Bromo Isomer C->D H Final Validated Structure D->H F Data Analysis: - Purity (Single GC Peak) - Molecular Ion (M⁺, M⁺+2) - Isotopic Pattern (1:1) E->F G Molecular Formula & Bromine Count Confirmed F->G G->H

Caption: Comprehensive workflow for structural validation.

NMR vs. GC-MS: A Head-to-Head Comparison

The strengths of each technique are complementary, highlighting why they are powerful when used in concert.

Table 3: Comparison of NMR and GC-MS for Structural Validation

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Isomer Differentiation Excellent. Directly observes proton-proton coupling, providing unambiguous proof of the substitution pattern.Poor. Isomers often have similar fragmentation patterns and may co-elute or have very close retention times.
Structural Information Rich. Provides detailed connectivity, stereochemistry, and electronic environment data.Limited. Primarily gives molecular weight and fragmentation data, which requires inference to build a structure.
Purity Assessment Good. Can detect impurities if their signals are resolved from the main compound.Excellent. High-resolution separation provides superior assessment of purity.
Sensitivity Moderate. Requires milligram quantities of sample.High. Can detect nanogram to picogram quantities.
Confirmation of Halogen Indirectly, through electronic effects on chemical shifts.Direct. The isotopic pattern of the molecular ion is a definitive signature for bromine.

Conclusion

The structural validation of this compound is a task that demands precision and a multi-faceted analytical approach. While several techniques can provide pieces of the puzzle, ¹H NMR spectroscopy is the only single method that can definitively confirm the critical 7-bromo substitution pattern through the characteristic splitting pattern of the aromatic protons. The observation of a triplet signal for the H-5 proton serves as the unequivocal diagnostic marker. When this primary validation is supported by the orthogonal data from GC-MS—which confirms purity, molecular weight, and the presence of a single bromine atom—the structural assignment becomes irrefutable. This combined workflow represents a robust, self-validating system that ensures the highest level of scientific integrity for researchers and drug development professionals.

References

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]4]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]]

  • National Center for Biotechnology Information. (n.d.). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Available at: [Link]3]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]1]

  • LCGC International. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Available at: [Link]6]

  • ResearchGate. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]5]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]2]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analyte and Analytical Challenges

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a halogenated heterocyclic compound. Its structure presents several key features that influence its mass spectrometric behavior: a bromine atom, a dihydrobenzofuran core, and a dimethylated dihydrofuran ring. The presence of bromine is particularly significant due to its distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which serves as a clear diagnostic marker in the mass spectrum.[1] The primary analytical challenge lies in predicting the fragmentation pathways of the dihydrobenzofuran ring system upon ionization and understanding how different ionization techniques will influence the resulting mass spectrum.

This guide will focus on two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Hard Ionization Approach

GC-MS with EI is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[2] EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.

Predicted Electron Ionization Mass Spectrum

Based on the analysis of structurally similar compounds, such as 2,3-dihydro-2,2-dimethyl-7-benzofuranol from the NIST database[4] and general fragmentation patterns of ethers and halogenated compounds[5][6], we can predict the key features of the EI mass spectrum of this compound.

Molecular Ion (M+•): The molecular ion peak is expected to be observed as a doublet with a 2 m/z unit separation and nearly equal intensity, corresponding to the 79Br and 81Br isotopes.[1] The nominal masses would be m/z 226 and 228.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom in the dihydrofuran ring, a common pathway for ethers.[7] This would involve the loss of a methyl radical (•CH3) to form a stable oxonium ion.

  • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br).

  • Retro-Diels-Alder (RDA)-type Reaction: The dihydrofuran ring could undergo a retro-Diels-Alder-type fragmentation, leading to the loss of a neutral molecule.

  • Further Fragmentations: Subsequent losses of small neutral molecules like CO are also possible from the initial fragment ions.

Predicted Major Fragments in EI-MS

The following table summarizes the predicted major fragments for this compound under EI conditions.

m/z (79Br/81Br) Proposed Fragment Structure Fragmentation Pathway
226/228[M]+•Molecular Ion
211/213[M - CH3]+Loss of a methyl group (alpha-cleavage)
147[M - Br]+Loss of a bromine radical
132[M - Br - CH3]+Subsequent loss of a methyl group after bromine loss
Experimental Protocol: GC-MS (EI)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column GC Column (DB-5ms) Injector->Column Oven Oven (Temp Program) Column->Oven IonSource EI Ion Source (70 eV) Oven->IonSource Analyte Transfer MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Data Acquisition LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MSMS Tandem Mass Spectrometry Pump LC Pump (Gradient) Autosampler Autosampler Pump->Autosampler Column LC Column (C18) Autosampler->Column IonSource ESI Source Column->IonSource Analyte Introduction MS1 MS1 (Precursor Selection) IonSource->MS1 CollisionCell Collision Cell (CID) MS1->CollisionCell MS2 MS2 (Product Ion Scan) CollisionCell->MS2 Detector Detector MS2->Detector DataSystem Data System Detector->DataSystem Data Acquisition

Sources

A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated 2,2-dimethyl-2,3-dihydro-1-benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic system, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological properties. A key question in the optimization of this scaffold is the impact of halogenation, particularly bromination, on its biological efficacy. This guide provides an in-depth, objective comparison of the biological activities of brominated versus non-brominated 2,2-dimethyl-2,3-dihydro-1-benzofurans, supported by experimental data and established protocols.

Introduction: The Significance of the 2,2-dimethyl-2,3-dihydro-1-benzofuran Scaffold and the Role of Bromination

The 2,2-dimethyl-2,3-dihydro-1-benzofuran core, a bicyclic ether, offers a rigid and sterically defined framework that is amenable to functionalization. This structure is a key component in a variety of biologically active molecules, exhibiting properties ranging from antimicrobial to anticancer and insecticidal.

Bromination, the introduction of one or more bromine atoms into a molecular structure, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The introduction of bromine can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. These changes can, in turn, significantly alter the compound's potency, selectivity, and overall biological activity profile. This guide will explore these effects within the context of the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold.

Comparative Biological Activity: A Data-Driven Analysis

The following sections provide a comparative analysis of the antimicrobial, cytotoxic (anticancer), and insecticidal activities of brominated and non-brominated 2,2-dimethyl-2,3-dihydro-1-benzofurans.

Antimicrobial Activity

The introduction of bromine atoms to the 2,2-dimethyl-2,3-dihydro-1-benzofuran skeleton has been shown to be a critical factor in conferring antimicrobial properties. While comprehensive comparative studies against identical non-brominated analogues are limited in publicly available literature, the potent activity of certain brominated derivatives suggests a significant enhancement of antimicrobial efficacy.

For instance, derivatives of 4,5,6-tribromo-2,2-dimethyl-2,3-dihydro-7-benzofuranol have demonstrated notable efficacy against Gram-positive bacteria and fungi[1]. This suggests that the presence of multiple bromine atoms on the benzene ring of the benzofuran scaffold is a key determinant of its antimicrobial action. The electron-withdrawing nature and increased lipophilicity imparted by the bromine atoms may facilitate membrane disruption or interaction with key microbial enzymes.

Table 1: Antimicrobial Activity of a Brominated 2,2-dimethyl-2,3-dihydro-1-benzofuran Derivative

CompoundTarget OrganismActivityReference
1-(3-amino-2-hydroxypropyl) derivative of 4,5,6-tribromo-2,2-dimethyl-2,3-dihydro-7-benzofuranolGram-positive bacteriaEffective[1]
1-(3-amino-2-hydroxypropyl) derivative of 4,5,6-tribromo-2,2-dimethyl-2,3-dihydro-7-benzofuranolFungiEffective[1]

Note: Direct comparative data for the non-brominated analogue was not available in the reviewed literature.

Cytotoxic (Anticancer) Activity

In the realm of anticancer research, the effect of bromination on the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold presents a more complex picture. Contrary to the trend observed in antimicrobial activity, research indicates that bromination may in some cases lead to a reduction in cytotoxicity.

A study on derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol revealed that brominated compounds displayed lower cytotoxicity than their corresponding non-brominated precursors[1]. This suggests that for this particular scaffold and its derivatives, the addition of bromine may decrease the molecule's ability to selectively target and kill cancer cells. The precise reasons for this are likely multifaceted, potentially involving altered cellular uptake, metabolism, or target interaction.

Table 2: Comparative Cytotoxicity of Brominated vs. Non-Brominated 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol Derivatives

Compound ClassCytotoxicityReference
Brominated 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol derivativesLower than non-brominated precursors[1]
Non-brominated 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol derivativesHigher than brominated derivatives[1]

This finding underscores the importance of empirical testing in structure-activity relationship (SAR) studies, as the effects of halogenation can be highly dependent on the specific molecular context and the biological endpoint being measured.

Insecticidal Activity

The 2,3-dihydro-1-benzofuran framework is a known constituent of compounds with insect antifeedant properties[2]. The influence of substituents on this activity has been a subject of investigation, though direct comparisons between brominated and non-brominated 2,2-dimethyl derivatives are not extensively documented.

Structure-activity relationship studies on a range of 2,3-dihydrobenzofuran derivatives have shown that the introduction of certain functional groups can significantly enhance insect antifeedant activity[2]. While these studies did not specifically focus on bromination of the 2,2-dimethyl scaffold, the general principles of SAR suggest that the electronic and steric properties of a bromine substituent could modulate the interaction of the molecule with insect gustatory receptors or metabolic enzymes. Further research is warranted to elucidate the specific impact of bromination on the insecticidal potential of 2,2-dimethyl-2,3-dihydro-1-benzofurans.

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the test compounds (brominated and non-brominated benzofurans) in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare microbial inoculum A1 Inoculate microtiter plate P1->A1 P2 Prepare serial dilutions of test compounds P2->A1 A2 Incubate at optimal temperature A1->A2 R1 Determine Minimum Inhibitory Concentration (MIC) A2->R1

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (brominated and non-brominated benzofurans) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Cytotoxicity_MTT_Assay S1 Seed cells in 96-well plate S2 Treat cells with test compounds S1->S2 S3 Add MTT solution and incubate S2->S3 S4 Solubilize formazan crystals S3->S4 S5 Measure absorbance S4->S5 S6 Calculate cell viability and IC50 S5->S6

Caption: Workflow for the MTT Cytotoxicity Assay.

Insect Antifeedant Activity: Leaf Disk Bioassay

This bioassay is used to evaluate the feeding deterrent properties of a compound against herbivorous insects.

Protocol:

  • Leaf Disk Preparation: Cut uniform disks from the leaves of a suitable host plant for the test insect.

  • Compound Application: Treat the leaf disks with a solution of the test compound (brominated or non-brominated benzofuran) at various concentrations. A control group should be treated with the solvent only.

  • Insect Exposure: Place a single insect larva in a petri dish containing a treated leaf disk and a control leaf disk (choice test) or only a treated disk (no-choice test).

  • Incubation: Allow the insects to feed for a set period (e.g., 24 or 48 hours).

  • Damage Assessment: Measure the area of each leaf disk consumed by the insect. This can be done using image analysis software.

  • Data Analysis: Calculate the feeding deterrence index to quantify the antifeedant activity.

Insect_Antifeedant_Bioassay A Prepare Leaf Disks B Apply Test Compounds A->B C Introduce Insect Larvae B->C D Incubation Period C->D E Measure Leaf Area Consumed D->E F Calculate Feeding Deterrence E->F

Caption: Key steps in the Leaf Disk Bioassay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in biological activity between brominated and non-brominated 2,2-dimethyl-2,3-dihydro-1-benzofurans can be attributed to several factors:

  • Lipophilicity: Bromine is a lipophilic atom. Its introduction can increase the overall lipophilicity of the molecule, which may enhance its ability to cross cell membranes. This could be a contributing factor to the increased antimicrobial activity of brominated derivatives.

  • Electronic Effects: Bromine is an electron-withdrawing group. This can alter the electron density of the benzofuran ring system, potentially influencing its interaction with biological targets.

  • Steric Hindrance: The size of the bromine atom can introduce steric bulk, which may either promote or hinder binding to a target protein, depending on the topography of the binding site.

  • Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer half-life and increased in vivo efficacy.

The contrasting effect of bromination on antimicrobial and cytotoxic activities highlights the complexity of SAR. For antimicrobial action, increased membrane permeability or interaction with a specific microbial target may be the dominant effect of bromination. In contrast, for cytotoxicity, the alteration of the molecule's shape and electronic properties by bromine might disrupt a favorable interaction with a cancer-specific target or lead to off-target effects that reduce its therapeutic index.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activity of brominated versus non-brominated 2,2-dimethyl-2,3-dihydro-1-benzofurans. The available data suggests that bromination can be a powerful tool to modulate the biological profile of this scaffold, with a notable enhancement of antimicrobial activity. However, the impact on cytotoxicity appears to be more nuanced, with evidence suggesting a potential decrease in activity for certain derivatives. The effect on insecticidal activity remains an area ripe for further investigation.

For researchers in drug discovery and development, these findings underscore the importance of a systematic approach to halogenation in lead optimization. The provided experimental protocols offer a framework for conducting further comparative studies to build a more comprehensive understanding of the structure-activity relationships within this important class of compounds. Future research should focus on synthesizing and testing a wider range of brominated and non-brominated analogues in parallel to generate robust, directly comparable datasets. Such studies will be invaluable in guiding the rational design of novel 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives with optimized therapeutic potential.

References

  • Morimoto, M., Tanimoto, K., Sakatani, A., & Komai, K. (1999). Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. Bioscience, Biotechnology, and Biochemistry, 63(5), 840-846. [Link]

  • Kossakowski, J., Ostrowska, K., & Hejchman, E. (2008). Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 65(5), 569-576.
  • Kossakowski, J., Ostrowska, K., & Hejchman, E. (2009). Synthesis and some reactions of 4,5,6-tribromo-2,2-dimethyl-2,3-dihydro-7-benzofuranol. Acta Poloniae Pharmaceutica - Drug Research, 66(1), 33-38.

Sources

A Comparative Cytotoxicity Analysis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran and Related Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The Benzofuran Core in Cytotoxicity: A Structure-Activity Relationship Perspective

The cytotoxic effects of benzofuran derivatives are intricately linked to their chemical structure.[1][4] Modifications to the benzofuran ring system can significantly modulate their potency and selectivity against cancer cell lines.[4][6]

Key Structural Determinants of Cytotoxicity:

  • Substitution at the C-2 Position: The nature of the substituent at the C-2 position of the benzofuran ring is a critical determinant of cytotoxic activity. The introduction of ester groups or heterocyclic rings at this position has been shown to be a key factor for the cytotoxic activity of these compounds.[6]

  • Halogenation: The presence of halogen atoms, such as bromine, on the benzofuran scaffold has been demonstrated to enhance cytotoxic activity.[7] Specifically, the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.[7]

  • Aromatic Substituents: The nature and position of substituents on the fused benzene ring also play a crucial role in modulating biological activity.

For the compound of interest, 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran , the bromine at the 7-position and the gem-dimethyl group at the 2-position of the dihydrofuran ring are expected to significantly influence its cytotoxic profile. Based on existing SAR studies, the presence of the bromo group suggests a potential for notable cytotoxic activity.[7]

Comparative Cytotoxicity Data of Benzofuran Derivatives

To provide a framework for understanding the potential cytotoxicity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.[4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran derivative with bromine at the 3-position methyl groupK562 (Leukemia)5[6]
Benzofuran derivative with bromine at the 3-position methyl groupHL60 (Leukemia)0.1[6]
2-Benzoylbenzofuran derivative (11e)MCF-7 (Breast Cancer)-
Bromo derivative of benzofuran-based oxadiazole (14c)HCT116 (Colon Cancer)3.27
Benzofuran derivative 7Huh7 (Hepatoma)22 (at 48h)

Elucidating the Mechanism of Action: Induction of Apoptosis

A primary mechanism through which many benzofuran derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[4] This is a highly desirable trait for anticancer agents as it allows for the selective elimination of cancer cells, which often have dysfunctional apoptotic pathways.[4]

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_cell Target Cell Benzofuran_Derivative Benzofuran Derivative Mitochondrion Mitochondrion Benzofuran_Derivative->Mitochondrion Induces Stress Caspase_9 Caspase_9 Mitochondrion->Caspase_9 Releases Cytochrome c Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Figure 1: Simplified diagram of the intrinsic apoptosis pathway potentially induced by benzofuran derivatives.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a critical first step in preclinical drug development.[8][9] The following are standard in vitro assays used to determine the cytotoxic potential of novel compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • Colorimetric Detection: The amount of NADH produced is then measured colorimetrically, which is proportional to the amount of LDH released and, therefore, the extent of cell death.

cytotoxicity_workflow Start Start Cell_Culture Prepare Cell Cultures (e.g., Cancer and Normal Cell Lines) Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of This compound and Control Compounds Cell_Culture->Compound_Prep Treatment Treat Cells with Compounds Compound_Prep->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Assay_Selection Select Assay Incubation->Assay_Selection MTT_Assay Perform MTT Assay Assay_Selection->MTT_Assay Viability LDH_Assay Perform LDH Assay Assay_Selection->LDH_Assay Membrane Integrity Data_Acquisition Measure Absorbance/ Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values and Analyze Dose-Response Curves Data_Acquisition->Data_Analysis Conclusion Evaluate Cytotoxicity Data_Analysis->Conclusion

Figure 2: General experimental workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of this compound is currently lacking, the existing body of research on related benzofuran derivatives provides a strong foundation for inferring its potential as a cytotoxic agent. The presence of a bromine atom suggests that this compound may exhibit significant cytotoxic activity, a hypothesis that warrants empirical validation.

Future studies should focus on the in vitro evaluation of this compound against a panel of cancer cell lines and a non-cancerous control cell line to determine its potency and selectivity. Mechanistic studies to elucidate the specific pathways of cell death induced by this compound would also be of significant value to the drug discovery community.

References

  • Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Compar
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). Benchchem.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). MDPI.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (2025). Benchchem.
  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 28038-28065.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025).
  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). PMC.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
  • Reactivity of Benzofuran Derivatives. (2025).
  • Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. (2025).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). NIH.
  • Novel benzofuran derivatives: Synthesis and antitumor activity. (2025).
  • This compound Safety D
  • Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. (2025).
  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024).
  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024).
  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (n.d.). PMC - NIH.

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A Researcher's Guide to the Spectroscopic Differentiation of 7-Bromobenzofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle differences in substituent placement on an aromatic scaffold can dramatically alter a compound's biological activity, pharmacokinetic profile, and material properties. This guide provides an in-depth comparative analysis of the spectroscopic signatures of four key positional isomers of 7-bromobenzofuran: 4-bromobenzofuran, 5-bromobenzofuran, 6-bromobenzofuran, and the titular 7-bromobenzofuran.

Researchers and drug development professionals will find herein a comprehensive toolkit for the unambiguous identification of these isomers, leveraging the distinct fingerprints provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is structured to not only present the data but also to explain the underlying principles that govern the observed spectroscopic differences, thereby empowering researchers to confidently interpret their own experimental findings.

The Structural Imperative: Why Isomer Differentiation Matters

This guide addresses this challenge by providing a clear, data-driven comparison of the 4-, 5-, 6-, and 7-bromo-substituted benzofuran isomers, enabling their confident differentiation.

Comparative Spectroscopic Analysis

The following sections detail the characteristic spectroscopic features of each isomer, with data summarized in comparative tables for ease of reference. The causality behind the observed differences in chemical shifts, vibrational frequencies, and fragmentation patterns is explained based on the electronic and steric influences of the bromine substituent at each position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, which is predictably altered by the position of the electron-withdrawing bromine atom.

The ¹H NMR spectra of the bromobenzofuran isomers are most clearly distinguished by the splitting patterns and chemical shifts of the protons on the benzene ring. The position of the bromine atom disrupts the symmetry of the aromatic system, leading to unique coupling patterns for the remaining protons.

IsomerH-2 (ppm)H-3 (ppm)Aromatic Protons (ppm) & Coupling Constants (Hz)
4-Bromobenzofuran ~7.6~6.8~7.4 (d, J ≈ 8), ~7.2 (t, J ≈ 8), ~7.1 (d, J ≈ 8)
5-Bromobenzofuran ~7.6~6.7~7.8 (d, J ≈ 2), ~7.4 (dd, J ≈ 8, 2), ~7.3 (d, J ≈ 8)
6-Bromobenzofuran ~7.6~6.7~7.6 (d, J ≈ 1.6), ~7.4 (d, J ≈ 8.4), ~7.3 (dd, J ≈ 8.4, 1.6)[1]
7-Bromobenzofuran ~7.7~6.8~7.5 (d, J ≈ 8), ~7.2 (d, J ≈ 8), ~7.1 (t, J ≈ 8)

Note: ¹H NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The coupling patterns are the most reliable diagnostic feature.

Expert Interpretation: The distinct coupling patterns arise from the spin-spin interactions between adjacent protons. For example, in 6-bromobenzofuran, the proton at C-7 appears as a doublet of doublets due to coupling with the protons at C-5 and C-4, providing a clear diagnostic marker. In contrast, the protons of 4- and 7-bromobenzofuran will exhibit a characteristic triplet and two doublets for the three adjacent aromatic protons.

The ¹³C NMR spectra provide complementary information, with the chemical shift of each carbon atom being influenced by the inductive and resonance effects of the bromine substituent. The most significant diagnostic signal is that of the carbon directly attached to the bromine atom (the ipso-carbon).

IsomerC-Br (ppm)Other Quaternary Carbons (ppm)CH Carbons (ppm)
4-Bromobenzofuran ~115~155, ~128~145, ~129, ~125, ~123, ~112, ~107
5-Bromobenzofuran ~116~156, ~130~146, ~127, ~125, ~115, ~113, ~107
6-Bromobenzofuran ~118~155, ~131~145, ~129, ~122, ~121, ~114, ~107
7-Bromobenzofuran ~110~154, ~129~146, ~128, ~125, ~124, ~119, ~107

Note: ¹³C NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Expert Interpretation: The chemical shift of the ipso-carbon is significantly influenced by the "heavy atom effect" of bromine, which causes an upfield shift compared to what would be expected based on electronegativity alone. The distinct chemical shifts of the other aromatic carbons provide a rich dataset for unambiguous isomer assignment.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy provides information about the functional groups and overall structure of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the IR spectra of the bromobenzofuran isomers are expected to be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

IsomerKey IR Absorptions (cm⁻¹)
4-Bromobenzofuran ~3100 (C-H aromatic), ~1600, ~1450 (C=C aromatic), ~1250 (C-O-C), ~800-750 (C-H out-of-plane bending), C-Br stretch region
5-Bromobenzofuran ~3100 (C-H aromatic), ~1600, ~1450 (C=C aromatic), ~1250 (C-O-C), ~850-800 (C-H out-of-plane bending), C-Br stretch region
6-Bromobenzofuran ~3100 (C-H aromatic), ~1600, ~1450 (C=C aromatic), ~1250 (C-O-C), ~850-800 (C-H out-of-plane bending), C-Br stretch region
7-Bromobenzofuran ~3100 (C-H aromatic), ~1600, ~1450 (C=C aromatic), ~1250 (C-O-C), ~750-700 (C-H out-of-plane bending), C-Br stretch region

Expert Interpretation: The most diagnostic feature in the IR spectra is the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. The substitution pattern on the benzene ring dictates the number and position of these bands. For example, a 1,2,3-trisubstituted benzene ring (as in 4- and 7-bromobenzofuran) will show a different pattern of bands compared to a 1,2,4-trisubstituted ring (as in 5- and 6-bromobenzofuran).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. For the bromobenzofuran isomers, the most striking feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 196 and 198, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[2] This provides definitive confirmation of the presence of one bromine atom.

  • Fragmentation: The primary fragmentation pathway is expected to be the loss of a bromine atom, leading to a significant peak at m/z 117. Subsequent fragmentation may involve the loss of carbon monoxide (CO) from the furan ring. While the major fragments will be the same for all isomers, the relative intensities of the fragment ions may show subtle differences that can aid in differentiation. A prominent molecular ion peak is expected in the electron ionization (EI) mass spectrum.[2]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-25 mg of the bromobenzofuran isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline correct the resulting spectra.

  • Referencing: Reference the chemical shifts to the signal of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the analysis of solid organic compounds using ATR-FTIR.

Caption: Workflow for ATR-FTIR analysis of solid samples.

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount of the solid bromobenzofuran isomer onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Acquire the FTIR spectrum over the desired spectral range (e.g., 4000-650 cm⁻¹). Co-add a sufficient number of scans to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of semi-volatile organic compounds like bromobenzofurans.

Caption: Workflow for GC-MS analysis of bromobenzofuran isomers.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the bromobenzofuran isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set the injector temperature to an appropriate value (e.g., 250 °C).

    • Column: Use a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column).

    • Oven Program: Employ a temperature program to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C), and hold for a few minutes.

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

  • MS Method:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range that includes the molecular weight of the analyte (e.g., m/z 40-300).

    • Source and Transfer Line Temperatures: Set the ion source and transfer line temperatures to appropriate values (e.g., 230 °C and 280 °C, respectively).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the bromobenzofuran isomer. Examine the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.

Conclusion

The unambiguous identification of bromobenzofuran isomers is a critical step in many areas of chemical research and development. By leveraging the complementary information provided by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently distinguish between the 4-, 5-, 6-, and 7-bromo isomers. This guide provides the foundational data and standardized protocols to empower scientists in their structural elucidation endeavors, ensuring the integrity and accuracy of their research outcomes.

References

  • PubChem. 4-Bromo-1-benzofuran. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromobenzofuran. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-1-benzofuran. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromo-1-benzofuran. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Georgia Institute of Technology NMR Center. Small molecule NMR sample preparation. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

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A Comparative Guide to the Synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a number of biologically active molecules, making its efficient and selective synthesis a topic of significant interest for researchers in drug development and organic synthesis. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and a thorough analysis of their respective advantages and disadvantages.

The two pathways explored herein are:

  • Route 1: Electrophilic Aromatic Bromination of a 2,2-dimethyl-2,3-dihydro-1-benzofuran precursor.

  • Route 2: Sandmeyer Reaction of a 7-amino-2,2-dimethyl-2,3-dihydro-1-benzofuran intermediate.

This document aims to equip researchers with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific needs, considering factors such as starting material availability, reaction scalability, and overall efficiency.

Route 1: Electrophilic Aromatic Bromination

This synthetic approach involves the initial construction of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core, followed by a selective bromination at the C7 position of the aromatic ring.

Step 1: Synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol

The precursor, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol, can be synthesized from readily available starting materials such as catechol or 2-hydroxyacetophenone.[1][2] A common and effective method starts from catechol and 3-chloro-2-methylpropene.[1]

Experimental Protocol: Synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol from Catechol

  • Reaction Setup: In a well-ventilated fume hood, a solution of catechol (1.0 eq) in a suitable solvent (e.g., acetone) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Base Addition: Anhydrous potassium carbonate (2.0 eq) is added to the solution, and the mixture is stirred vigorously.

  • Alkylation: 3-Chloro-2-methylpropene (1.1 eq) is added dropwise to the suspension.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.

  • Claisen Rearrangement and Cyclization: The crude intermediate is then subjected to thermal Claisen rearrangement and subsequent intramolecular cyclization. This is typically achieved by heating the material at a high temperature (e.g., 180-200 °C), often in a high-boiling solvent or neat.

  • Purification: The resulting crude 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Step 2: Bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol

The directing effect of the hydroxyl group at the C7 position facilitates electrophilic substitution at the ortho and para positions. However, achieving high selectivity for the 7-position requires careful selection of the brominating agent and reaction conditions.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

  • Reaction Setup: 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or dichloromethane, in a round-bottom flask protected from light.[3]

  • Reagent Addition: N-Bromosuccinimide (NBS) (1.0-1.1 eq) is added portion-wise to the solution at 0 °C.[3][4] The use of NBS is a common strategy for regioselective bromination of electron-rich aromatic compounds.[4]

  • Reaction: The reaction mixture is stirred at 0 °C to room temperature for a period of 1-4 hours, with the reaction progress monitored by TLC.

  • Work-up: Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Sandmeyer Reaction

This alternative route introduces the bromo-substituent via a diazonium salt intermediate, which is generated from a primary aromatic amine. This method offers a different strategic approach to the target molecule.

Step 1: Synthesis of 7-Nitro-2,2-dimethyl-2,3-dihydro-1-benzofuran

The synthesis of the nitro precursor can be achieved through the cyclization of 1-methallyloxy-2-nitrobenzene.[5]

Experimental Protocol: Synthesis of 7-Nitro-2,2-dimethyl-2,3-dihydro-1-benzofuran

  • Starting Material Synthesis: 1-Methallyloxy-2-nitrobenzene is prepared by the Williamson ether synthesis from 2-nitrophenol and 3-chloro-2-methylpropene in the presence of a base like potassium carbonate.

  • Cyclization: The 1-methallyloxy-2-nitrobenzene is heated in a high-boiling solvent (e.g., o-dichlorobenzene) to induce a Claisen-type rearrangement followed by intramolecular cyclization to form the dihydrobenzofuran ring.

  • Purification: The crude product is purified by column chromatography to yield 7-nitro-2,2-dimethyl-2,3-dihydro-1-benzofuran.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is then reduced to a primary amine, a common transformation in organic synthesis.

Experimental Protocol: Synthesis of 7-Amino-2,2-dimethyl-2,3-dihydro-1-benzofuran

  • Reaction Setup: 7-Nitro-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: A reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and the product is extracted with an organic solvent.

  • Purification: The crude amine is purified by column chromatography or crystallization.

Step 3: Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aromatic amine into a variety of functional groups, including halides.[6][7][8]

Experimental Protocol: Synthesis of this compound

  • Diazotization: 7-Amino-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq) is dissolved in an aqueous acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the CuBr solution. Effervescence (evolution of N₂ gas) is observed.

  • Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for a few hours. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the final this compound.

Comparative Analysis

FeatureRoute 1: Electrophilic BrominationRoute 2: Sandmeyer Reaction
Starting Materials Catechol or 2-hydroxyacetophenone (readily available and relatively inexpensive)2-Nitrophenol (readily available)
Number of Steps 2 steps from the dihydrobenzofuranol3 steps from the nitro-precursor
Key Reactions Electrophilic Aromatic SubstitutionDiazotization, Sandmeyer Reaction
Reagents & Conditions NBS (mild brominating agent), controlled temperature.NaNO₂, CuBr, strong acids, low temperatures.
Potential Challenges Regioselectivity of bromination can be an issue, potentially leading to isomeric byproducts.Handling of potentially unstable diazonium salts. The use of copper salts can lead to metal contamination in the final product.
Scalability Generally good, though large-scale brominations may require careful temperature control.Can be challenging to scale up due to the exothermic nature of the diazotization and the need for strict temperature control.
Overall Yield Moderate to good, dependent on the selectivity of the bromination step.Generally good, as the Sandmeyer reaction is often high-yielding.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Sandmeyer Reaction A1 Catechol or 2-Hydroxyacetophenone A2 2,2-dimethyl-2,3-dihydro- 1-benzofuran-7-ol A1->A2 Cyclization A3 7-Bromo-2,2-dimethyl-2,3- dihydro-1-benzofuran A2->A3 Bromination (NBS) B1 2-Nitrophenol B2 7-Nitro-2,2-dimethyl-2,3- dihydro-1-benzofuran B1->B2 Cyclization B3 7-Amino-2,2-dimethyl-2,3- dihydro-1-benzofuran B2->B3 Reduction B4 7-Bromo-2,2-dimethyl-2,3- dihydro-1-benzofuran B3->B4 Sandmeyer Reaction

Caption: Comparative workflow of the two synthetic routes.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Electrophilic Bromination) is more convergent and involves fewer overall steps. Its success hinges on achieving high regioselectivity during the bromination step. Careful optimization of reaction conditions, including the choice of solvent and temperature, is crucial to minimize the formation of unwanted isomers.

Route 2 (Sandmeyer Reaction) provides a more classical and often highly selective method for introducing the bromine atom. However, it involves more synthetic steps and the handling of potentially hazardous diazonium intermediates, which may be a consideration for large-scale synthesis.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product. For rapid access to the target molecule on a smaller scale, Route 1 may be preferable, provided the bromination can be controlled effectively. For larger-scale synthesis where high purity and selectivity are paramount, the more robust, albeit longer, Sandmeyer reaction route might be the more prudent choice.

References

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  • Ohno, S., et al. (2025). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 12(22).
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  • Kaur, N., et al. (2024).
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  • N-Bromosuccinimide. Wikipedia. (n.d.). Retrieved from [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Deriv
  • Breviglieri, C., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers.
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  • Wang, Y., et al. (2014). Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
  • Li, Y., et al. (2012). 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173.

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A Senior Application Scientist's Guide to Palladium Catalysis: Optimizing C-C and C-N Couplings for 7-Bromo-Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, natural products, and organic materials. Functionalization of the benzofuran ring is critical for modulating the biological activity and material properties of these molecules. The C7 position, in particular, presents a unique vector for structural elaboration. Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, transforming the synthetically stubborn 7-bromo-benzofuran into a versatile building block.

This guide provides an in-depth comparison of various palladium catalyst systems for the most common and powerful cross-coupling reactions involving 7-bromo-benzofurans. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, empowering researchers to troubleshoot and optimize these critical transformations.

The Logic of Catalyst Selection: A General Workflow

Choosing the optimal catalyst system for a novel substrate is a systematic process. The goal is to find a combination of palladium precatalyst and ligand that maximizes yield and reaction rate while minimizing side products. The following workflow represents a logical approach to this optimization challenge.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Ligand Optimization A Define Substrates (7-Bromo-Benzofuran + Coupling Partner) B Select Broadly Effective Catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/XPhos) A->B C Screen Solvents & Bases (e.g., Toluene/K₂CO₃, Dioxane/Cs₂CO₃) B->C D Analyze Results (LC-MS, NMR for Conversion/Yield) C->D E Identify Promising Pd Precatalyst (e.g., Pd₂(dba)₃) D->E Proceed if Conversion >10% F Screen Ligand Library (Buchwald, Josiphos, NHC Ligands) E->F G Refine Reaction Conditions (Temperature, Concentration) F->G H Confirm Optimal System G->H

Figure 1: A systematic workflow for screening and optimizing palladium catalyst systems for a new 7-bromo-benzofuran coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl linkages. Its tolerance for a vast array of functional groups and the commercial availability of diverse boronic acids and esters make it a primary choice for drug development.[1]

The efficacy of the catalyst is paramount, particularly with heteroaryl halides like 7-bromo-benzofuran. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The ligand's properties directly influence the efficiency of each step.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation (Base Mediated) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product reagents 7-Bromo-Benzofuran (Ar-Br) + Ar'-B(OH)₂ + Base G pd0 Pd(0)L oa_complex Ar-Pd(II)L(Br) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reagents 7-Bromo-Benzofuran (Ar-Br) + HNR₂ + Strong Base

Sources

A Comparative Guide to the Biological Evaluation of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold of 2,3-Dihydro-1-benzofuran

In the landscape of medicinal chemistry, the benzofuran scaffold is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][3][4][5] The 2,3-dihydro variant, commonly known as a coumaran, retains much of this biological potential. This guide focuses specifically on analogs of the 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran core. The introduction of a bromine atom at the 7-position is a strategic decision; halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and selectivity.[1][2] The gem-dimethyl group at the 2-position provides steric bulk, which can influence binding orientation and block metabolic degradation. This guide provides a comparative analysis of the biological performance of these analogs, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis of Biological Activity: A Focus on Anticancer Applications

The addition of halogens to the benzofuran scaffold has consistently resulted in a significant enhancement of anticancer activities.[2] This is particularly evident in brominated derivatives, which have shown remarkable cytotoxic effects against various cancer cell lines.[1]

A compelling example comes from the development of inhibitors for Casein Kinase 2 (CK2), a protein kinase that is a promising target for cancer therapy.[6][7] A study on dihydrodibenzofuran derivatives, which share a core structure, highlights the potent effect of bromine substitution.

Table 1: Comparative Inhibitory Activity of Dihydrodibenzofuran Analogs Against Human Protein Kinase CK2

Compound IDStructure HighlightsIC₅₀ (nM)[6][8]
12b 7,9-Dichloro derivative5.8
12c 7,9-Dibromo derivative 5.8
20c Methylated version of 12c1140
21c Methoxy-substituted analog9410
22c Methoxy-substituted analog6820

As the data indicates, the 7,9-dibromo derivative (12c ) exhibits potent, low-nanomolar inhibition of CK2, equivalent to its dichloro counterpart (12b ).[6][8] This underscores the significance of the halogen atoms in the molecule's interaction with the target enzyme. The dramatic loss of activity upon methylation or addition of methoxy groups (compounds 20c , 21c , 22c ) demonstrates a stringent structure-activity relationship (SAR), where the hydroxyl group and the specific halogen substitutions are critical for high-affinity binding.[6][8] These compounds were found to be cell-permeable, reducing intracellular CK2 activity in human prostate carcinoma cells.[6]

Core Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are paramount. Below are detailed methodologies for assessing two key biological activities relevant to benzofuran analogs: antioxidant potential and neuroprotective effects.

Protocol 1: Evaluation of Antioxidant Capacity

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key research area.[9] The antioxidant capacity of a compound can be dissected by its ability to scavenge free radicals or donate an electron/hydrogen atom.[10][11] A multi-assay approach is recommended for a comprehensive profile.[10]

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common first-pass screen for antioxidant activity based on the single-electron transfer (SET) mechanism.[11][12]

  • Principle: The stable purple DPPH radical is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging potential of the analog.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[9]

    • Sample Preparation: Dissolve the this compound analog in a suitable solvent (e.g., DMSO or methanol) to create a stock solution. Prepare a series of dilutions from this stock.

    • Reaction: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, use 50 µL of the solvent instead of the sample.[9]

    • Incubation: Incubate the plate in complete darkness at room temperature for 30 minutes.[9]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

B. Cellular Antioxidant Activity (CAA) Assay

Cell-based assays provide a more biologically relevant assessment of a compound's ability to protect against intracellular oxidative damage.[9][13]

  • Principle: The assay measures the ability of a compound to prevent the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to its fluorescent form (DCF) within cells when challenged by a pro-oxidant.[9]

  • Step-by-Step Methodology:

    • Cell Culture: Seed cells (e.g., SH-SY5Y or HepG2) in a 96-well plate and grow to confluence.

    • Compound Loading: Treat the cells with various concentrations of the benzofuran analog.

    • Probe Incubation: Wash the cells and incubate them with DCFH-DA solution.[9]

    • Induction of Oxidative Stress: Add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce the formation of reactive oxygen species (ROS).[9]

    • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.

    • Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time.[9]

G cluster_workflow Antioxidant Evaluation Workflow A Compound Synthesis (Benzofuran Analogs) B In Vitro Chemical Assays (DPPH, ABTS, FRAP) A->B Initial Screening C Cell-Based Assays (e.g., CAA) B->C Promising Hits E Data Analysis & SAR (IC50, Structure Comparison) B->E D Mechanism of Action Studies (e.g., HO-1 Expression) C->D Confirm Cellular Activity C->E D->E Elucidate Pathway

Caption: General workflow for evaluating the antioxidant properties of novel compounds.

Protocol 2: Evaluation of Neuroprotective Effects

Benzofuran derivatives have shown significant potential in protecting neurons from damage, a key strategy in combating neurodegenerative diseases.[14][15]

  • Principle: This protocol assesses the ability of a benzofuran analog to protect primary cultured neurons from excitotoxicity, a form of cell death caused by excessive stimulation by neurotransmitters like glutamate or its analog, NMDA.[15]

  • Step-by-Step Methodology:

    • Cell Culture: Isolate and culture primary cortical neurons from rat embryos.

    • Compound Pre-treatment: After allowing the neurons to mature in culture, pre-treat the cells with various concentrations of the test compound for a specified period.

    • Induction of Excitotoxicity: Expose the neurons to a toxic concentration of N-Methyl-D-aspartate (NMDA) or glutamate to induce cell death.[15] A control group receives no NMDA.

    • Incubation: Co-incubate the cells with the test compound and NMDA.

    • Viability Assessment: After 24 hours, assess neuronal viability using a standard method like the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

    • Analysis: Compare the viability of neurons treated with the compound and NMDA to those treated with NMDA alone. A significant increase in viability indicates a neuroprotective effect.[15]

Mechanistic Insights: How Analogs Exert Their Effects

Understanding the mechanism of action is crucial for rational drug design. For antioxidant benzofurans, the primary mechanism involves neutralizing reactive oxygen species (ROS).

G ROS ROS (Free Radical) Benzofuran Benzofuran Analog (ArOH) ROS->Benzofuran H• Transfer Neutralized Neutralized Molecule ROS->Neutralized Biomolecule Cellular Biomolecule ROS->Biomolecule Attacks StableRadical Stabilized Benzofuran Radical (ArO•) Benzofuran->StableRadical Benzofuran->Biomolecule Protects Damage Oxidative Damage Biomolecule->Damage

Caption: Mechanism of Hydrogen Atom Transfer (HAT) by a phenolic antioxidant.

An efficient phenolic antioxidant like a hydroxylated benzofuran derivative can donate a hydrogen atom (H•) to a reactive peroxyl radical (ROO•), neutralizing the threat.[11] The resulting benzofuran radical is stabilized by resonance, rendering it less reactive and preventing the propagation of oxidative damage to vital cellular components.[11] More advanced studies can investigate the modulation of specific signaling pathways, such as the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which has been observed with some benzofuran-2-one derivatives.[13]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent therapeutic agents. The comparative data clearly indicates that specific substitutions, particularly halogens, are critical for high-potency biological activity, as demonstrated in the inhibition of cancer-related kinases.[6] The provided protocols offer a robust framework for researchers to conduct a thorough and reliable biological evaluation of novel analogs.

Future research should focus on expanding the library of analogs to further probe the structure-activity relationship. Investigating different halogen substitutions at various positions, as well as modifications to the 2,2-dimethyl group, could yield compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring a wider range of biological targets beyond cancer and neuroprotection, such as anti-inflammatory and antimicrobial applications, will continue to unlock the full therapeutic potential of this versatile chemical scaffold.[5][16]

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The Definitive Guide to Structural Elucidation: An In-Depth Analysis of a 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins everything from understanding reaction mechanisms to designing novel therapeutics. This guide provides a comprehensive comparison of X-ray crystal structure analysis with other key analytical techniques, using a 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran derivative as a focal point. While a specific public crystal structure for this exact molecule is not available, we will use the closely related structure of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one to illustrate the principles and data obtained from X-ray crystallography. This allows for a realistic and data-driven exploration of the technique's power and limitations.

The Central Role of X-ray Crystallography in Structural Chemistry

Single-crystal X-ray diffraction (SCXRD) is widely regarded as the gold standard for determining the atomic-level structure of small organic molecules.[1] Unlike spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), which provide indirect information about a molecule's connectivity and environment, X-ray crystallography offers a direct visualization of the electron density, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.[2] This unequivocal structural information is crucial for confirming the outcome of a chemical synthesis, understanding stereochemistry, and studying intermolecular interactions that govern the properties of materials.

However, the journey from a synthesized compound to a refined crystal structure is a multi-step process, with each stage presenting its own set of challenges and requiring careful consideration. The primary prerequisite, and often the most significant hurdle, is the growth of a high-quality single crystal suitable for diffraction.[3]

A Comparative Overview of Analytical Techniques

The choice of analytical technique is often dictated by the nature of the sample, the information required, and the resources available. Here, we compare X-ray crystallography with its main alternatives in the context of structural elucidation of a novel benzofuran derivative.

Technique Principle Information Provided Advantages Limitations
X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular interactions.Provides an unambiguous, high-resolution 3D structure.[4]Requires a single, well-ordered crystal.[4] Provides a time-averaged structure in the solid state, which may not represent the solution-state conformation.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Information on the chemical environment, connectivity, and spatial proximity of atoms (through-bond and through-space correlations).Provides detailed structural information in solution, reflecting the molecule's behavior in a more biologically relevant medium.[4] Excellent for studying dynamic processes.Structure determination can be complex and time-consuming for novel compounds. Provides an ensemble of possible structures rather than a single, precise one.[2]
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Precise molecular weight and elemental composition. Fragmentation patterns can provide clues about the molecular structure.[5]Extremely high sensitivity, requiring very small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis.[6]Provides limited information on stereochemistry and the 3D arrangement of atoms. Isomers can be difficult to distinguish.[7]

Experimental Workflow: From Powder to Publication-Ready Structure

The process of determining a crystal structure can be broken down into several key stages. The following workflow illustrates the logical progression and the critical decision-making points involved.

workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 7-Bromo-2,2-dimethyl- 2,3-dihydro-1-benzofuran purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Crystallization Screening purification->crystallization optimization Optimization of Conditions crystallization->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure & Report

Caption: Workflow for X-ray Crystal Structure Analysis.

Step-by-Step Experimental Protocol

1. Crystal Growth: The Art and Science of Nucleation

The success of an X-ray diffraction experiment hinges on obtaining a single crystal of sufficient size and quality.[3] For a novel organic compound like our benzofuran derivative, a screening approach using various crystallization techniques is often necessary.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a vial. The vial is covered with a perforated film (e.g., Parafilm with needle holes) to allow for slow evaporation of the solvent over several days to weeks.[3]

  • Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization.

2. Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is optimized to ensure a complete and redundant dataset is collected.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as absorption and crystal decay. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

3. Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

  • Structure Solution: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[8]

  • Structure Refinement: An initial molecular model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using a least-squares minimization procedure. This iterative process improves the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Tools like the checkCIF algorithm are used to identify potential issues with the structure model.

Case Study: Crystallographic Data for a Related Benzofuran Derivative

As a proxy for our target molecule, we present the crystallographic data for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one .[9] This data illustrates the type of precise information that can be obtained from a successful X-ray diffraction experiment.

Parameter Value Significance
Chemical Formula C₁₁H₉BrN₂OConfirms the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 7.98 Å, b = 13.54 Å, c = 9.45 Åα = 90°, β = 101.2°, γ = 90°The dimensions and angles of the repeating unit of the crystal lattice.
Volume 1001 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
R-factor (R₁) ~4-6%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

Note: The unit cell parameters and R-factor are representative values for a good quality small molecule structure determination.

The analysis of the crystal structure of this analog reveals important details about its molecular geometry. The benzene and pyrimidine rings are nearly coplanar, while the dihydropyrrole ring is slightly puckered.[9] Furthermore, the crystal packing is stabilized by intermolecular interactions, including Br···Br contacts.[9] This level of detail is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Logical Framework for Structural Elucidation

The decision to use a particular analytical technique should be based on a logical assessment of the research question. The following diagram illustrates a decision-making framework for structural elucidation.

decision_tree start Need for Structural Information q1 Is the compound pure? start->q1 purify Purify the compound q1->purify No q2 Is the molecular formula known? q1->q2 Yes purify->q1 ms Perform Mass Spectrometry (MS) q2->ms No q3 Is the 3D structure/stereochemistry critical? q2->q3 Yes ms->q2 nmr Perform NMR Spectroscopy q3->nmr No q4 Can a single crystal be grown? q3->q4 Yes end Structure Elucidated nmr->end xrd Perform Single-Crystal X-ray Diffraction (SCXRD) q4->xrd Yes nmr_advanced Advanced NMR (NOESY, etc.) for 3D structure in solution q4->nmr_advanced No xrd->end nmr_advanced->end

Sources

assessing the purity of synthesized 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Purity Assessment of Synthesized 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: An HPLC-Centric Comparative Analysis

In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven approach to the purity determination of this compound, a key intermediate in the synthesis of various bioactive molecules. We will focus on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method, while also providing a comparative analysis with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications for its safety, efficacy, and stability. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in new drug substances. Therefore, the development of accurate and reliable analytical methods for purity assessment is not merely a technical exercise but a critical component of the drug development process.

HPLC: The Workhorse of Purity Analysis

For non-volatile and thermally labile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. Its high resolution, sensitivity, and adaptability make it a powerful tool for separating the main compound from its structurally similar impurities.

Developing a Robust HPLC Method: A Step-by-Step Protocol

The following protocol outlines a validated HPLC method for the purity assessment of this compound. The choices made in this protocol are grounded in established chromatographic principles to ensure a reliable and reproducible analysis.

Instrumentation and Consumables:

  • HPLC System: A quaternary HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to its versatility and wide range of applications in reversed-phase chromatography.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid like formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (based on the UV absorbance of the benzofuran moiety)
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.06040
15.02080
20.02080
20.16040
25.06040

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep Prepare Sample (1 mg/mL in mobile phase) MobilePhase Prepare Mobile Phases (A: 0.1% Formic Acid in H2O, B: ACN) SystemEquil Equilibrate HPLC System with initial mobile phase composition Injection Inject Sample (10 µL) SystemEquil->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Integrate Chromatogram (Identify & quantify peaks) Detection->Integration PurityCalc Calculate Purity (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Interpreting the Results: A Hypothetical Chromatogram

A successful separation would yield a chromatogram with a major peak corresponding to this compound and smaller peaks representing impurities. The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Table 3: Hypothetical HPLC Data

PeakRetention Time (min)Peak Area (mAU*s)% Area
14.515000.15
28.299500099.50
310.135000.35

In this hypothetical example, the purity of the synthesized compound is determined to be 99.50%.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal techniques. This approach provides a more complete picture of the impurity profile and enhances the confidence in the analytical results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that is well-suited for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate boiling point, GC-MS can be a valuable complementary technique.

  • Strengths:

    • Excellent separation efficiency for volatile impurities.

    • Provides structural information about the impurities through mass spectrometry, aiding in their identification.

  • Limitations:

    • Not suitable for non-volatile or thermally labile impurities.

    • Derivatization may be required for certain compounds, adding complexity to the sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

  • Strengths:

    • Provides an absolute measure of purity.

    • Offers structural information about the main compound and any impurities present.

    • Non-destructive technique.

  • Limitations:

    • Lower sensitivity compared to HPLC and GC-MS.

    • Requires a certified internal standard for accurate quantification.

    • Complex mixtures can lead to overlapping signals, making quantification challenging.

Comparative Overview of Analytical Techniques

Technique_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR cluster_limitations Key Limitations HPLC_Node High Versatility Good for non-volatile compounds High Resolution HPLC_Lim Relative Quantification HPLC_Node->HPLC_Lim GCMS_Node Excellent for Volatiles Provides Structural Information (MS) High Sensitivity GCMS_Lim Requires Volatility/ Thermal Stability GCMS_Node->GCMS_Lim qNMR_Node Absolute Quantification Primary Method Structural Elucidation qNMR_Lim Lower Sensitivity Signal Overlap Issues qNMR_Node->qNMR_Lim center_node Purity Assessment of This compound center_node->HPLC_Node center_node->GCMS_Node center_node->qNMR_Node

Caption: A comparative diagram of HPLC, GC-MS, and qNMR for purity assessment.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended. While HPLC serves as the primary, high-throughput method for routine analysis, orthogonal techniques like GC-MS and qNMR provide invaluable confirmatory data, especially during method development and for the characterization of reference standards. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality and safety of their synthesized compounds.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133-149. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is critical. However, ensuring the safe and compliant disposal of these materials is as paramount as the discoveries they enable. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. The causality behind each step is explained to ensure a self-validating and trustworthy workflow.

Hazard Identification: The Foundation of Safe Disposal

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This risk assessment informs every subsequent decision, from selecting personal protective equipment to determining the final disposal pathway. This compound is classified with multiple health and environmental hazards that dictate its handling as a regulated hazardous waste.

According to safety data sheets, this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][2] Environmentally, it is crucial to prevent its release, as it may have long-lasting, harmful effects on aquatic life.[3][4]

Table 1: Summary of Properties and Hazards for this compound and Related Compounds

Property Value/Classification Source
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation [1][2]
Appearance White to light yellow solid [5]
Incompatibilities Strong oxidizing agents, Strong acids [3]

| Environmental Precaution | Do not let this chemical enter the environment |[3] |

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

The hazards identified above necessitate stringent control measures to minimize exposure during waste accumulation and handling. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of such controls.[6][7][8]

  • Primary Engineering Control: Chemical Fume Hood All handling and preparation of this waste, including weighing, transferring, and containerizing, must be performed inside a certified chemical fume hood. This is the most critical barrier to prevent inhalation of dust or vapors, which are known to be harmful and cause respiratory irritation.[1]

  • Mandatory Personal Protective Equipment (PPE)

    • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][2] This is non-negotiable due to the compound's classification as a serious eye irritant.[1]

    • Skin Protection: A flame-resistant lab coat and impervious clothing are required.[1] Wear nitrile gloves, ensuring they are rated for protection against halogenated organic compounds. Always inspect gloves for tears or punctures before use. Given the "Harmful in contact with skin" classification, contaminated gloves must be removed immediately using the proper technique, and hands must be washed.[1]

    • Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a full-face respirator with appropriate cartridges should be used.[1]

Step-by-Step Waste Disposal Protocol

The following protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management.[9]

Step 1: Waste Segregation

The principle of causality here is to prevent dangerous reactions and to ensure the waste stream is correctly profiled for disposal. Mixing a halogenated compound like this with other waste streams (e.g., non-halogenated solvents, aqueous waste) can complicate the disposal process and increase costs.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Solids" or "Halogenated Organic Waste." Do not mix with any other waste category.

Step 2: Proper Containerization

The container is the primary means of preventing a release to the environment.

  • Action: Select a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, leak-proof screw-top cap. The container must be in good condition, free of cracks or residue.

  • Rationale: This compound is incompatible with strong acids and oxidizers; proper segregation prevents accidental contact within a waste drum.[3] The container must remain closed at all times except when actively adding waste.

Step 3: Accurate and Compliant Labeling

Proper labeling is a key requirement under RCRA and OSHA's Hazard Communication standard. It ensures that anyone handling the container understands its contents and associated dangers.

  • Action: Affix a completed hazardous waste tag to the container before adding the first particle of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • A clear list of the associated hazards (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first of this waste is placed in the container).

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).

Step 4: On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area.

  • Action: Store the labeled waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel. The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

  • Rationale: Secondary containment is a critical failsafe to prevent spills from reaching drains and entering the environment, a key precautionary measure for this chemical.[3]

Step 5: Final Disposal Pathway

This is a hazardous chemical that cannot be disposed of via sewer or in regular trash.

  • Action: Once the container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Mechanism of Disposal: The EHS-contracted waste vendor will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for halogenated organic compounds is controlled high-temperature incineration with flue gas scrubbing.[1] This process is designed to destroy the organic molecule while "scrubbing" the resulting acid gases (like hydrogen bromide) from the exhaust.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate harm.

  • Small Spill (Contained within the fume hood):

    • Ensure your PPE is intact.

    • Use a non-combustible absorbent material, such as sand or vermiculite, to cover the spill.[10]

    • Carefully sweep or scoop the material into your designated halogenated solid waste container.[3]

    • Decontaminate the spill area with a suitable solvent, and place the cleaning materials into the waste container.

  • Large Spill (Outside of a fume hood) or any spill you are not trained or equipped to handle:

    • Evacuate: Immediately alert others in the area and evacuate the laboratory.

    • Isolate: Close the laboratory doors to contain any vapors or dust.

    • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS). Do not attempt to clean it up yourself.

Regulatory and Decision-Making Framework

The entire disposal process is governed by a logical flow that ensures safety and compliance at each stage. This workflow integrates hazard assessment, control implementation, and regulatory adherence.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Vendor Operations A Identify Waste: 7-Bromo-2,2-dimethyl- 2,3-dihydro-1-benzofuran B Assess Hazards (SDS Review) A->B Consult C Select Controls (Fume Hood, PPE) B->C Inform D Segregate Waste (Halogenated Solids) C->D Handle With E Containerize & Label per RCRA D->E F Store in SAA (Secondary Containment) E->F G Request EHS Pickup F->G Container Full or 1 Year H Transport to TSDF G->H Manifest I Final Disposal (Controlled Incineration) H->I

Sources

Navigating the Safe Handling of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven protocols for the safe handling, storage, and disposal of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS No. 10178-57-1). Moving beyond a simple checklist, this document explains the rationale behind each step, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment: Understanding Your Compound

This compound is a compound that demands respect. A thorough understanding of its hazard profile is the foundation of safe laboratory practice. The primary risks associated with this chemical are acute toxicity and irritation.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

The causality behind these classifications lies in the compound's chemical structure and reactivity. The presence of a bromine atom and the benzofuran scaffold can lead to adverse interactions with biological systems upon exposure. Therefore, preventing direct contact and inhalation is the primary goal of the following protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is selected to mitigate a specific hazard identified above.

Body PartRequired PPERationale and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards is mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin/Hands Chemical-resistant, impervious gloves (e.g., Nitrile).Standard laboratory gloves may not offer sufficient protection. Always inspect gloves for integrity before use and change them frequently. Wash hands thoroughly after handling.[1]
Body Fire/flame resistant and impervious clothing; laboratory coat.This protects against skin contact and potential thermal hazards. Ensure clothing provides full coverage.[1]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][2]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Assess Risks Select_PPE Select Appropriate PPE Prep->Select_PPE Based on SDS Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Inspect_PPE Inspect Reusable PPE Wash_Hands->Inspect_PPE

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety and efficiency at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Verification: Upon receipt, verify the integrity of the container. Note the delivery date on the label.

  • Storage: Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3] The storage area should be locked to restrict access to authorized personnel only.[1] Keep the container tightly closed.[1]

Handling and Experimental Use
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1]

  • Clothing: Take off any contaminated clothing immediately and wash it before reuse.[1]

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep to avoid creating dust.

  • Collection: Collect the absorbed or swept material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Spill_Response_Plan Spill Spill Occurs Alert & Evacuate Assess Assess Situation Don Appropriate PPE Spill:f1->Assess:f0 Contain Contain Spill Use inert absorbent Assess:f1->Contain:f0 Clean Clean & Decontaminate Area Collect waste Contain:f1->Clean:f0 Dispose Dispose of Waste Follow regulations Clean:f1->Dispose:f0

First Aid Measures: Immediate and Effective Response

Should an exposure occur, immediate and correct first aid is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical advice.[1][3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][3]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Characterization: this compound and any materials contaminated with it must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[1][3] Do not allow the chemical to enter the environment.[3]

By integrating these protocols into your laboratory's standard operating procedures, you foster a culture of safety and scientific excellence. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work.

References

  • This compound Safety Data Sheets - Echemi. (n.d.).
  • 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem. (n.d.).
  • 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran - Apollo Scientific. (2023, June 9).

Sources

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